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  • Product: 1-(3-Hydroxyphenyl)azetidin-2-one
  • CAS: 76228-01-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(3-Hydroxyphenyl)azetidin-2-one

An In-depth Technical Guide to 1-(3-Hydroxyphenyl)azetidin-2-one: Chemical Structure, Properties, and Synthesis Authored by: Gemini, Senior Application Scientist Publication Date: February 23, 2026 Abstract This technica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3-Hydroxyphenyl)azetidin-2-one: Chemical Structure, Properties, and Synthesis

Authored by: Gemini, Senior Application Scientist

Publication Date: February 23, 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3-Hydroxyphenyl)azetidin-2-one, a heterocyclic compound belonging to the β-lactam family. The azetidin-2-one core is a well-established pharmacophore present in numerous clinically significant drugs, most notably penicillin and its derivatives.[1][2] This document will delve into the chemical architecture, physicochemical properties, a proposed synthetic pathway, and spectroscopic characterization of 1-(3-Hydroxyphenyl)azetidin-2-one. Furthermore, we will explore its potential applications in drug discovery and medicinal chemistry, drawing insights from the broader class of azetidinone-derived compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and potential utility of novel β-lactam structures.

Introduction to the Azetidin-2-one Scaffold

The azetidin-2-one, or β-lactam, ring is a four-membered cyclic amide.[3] Its significance in medicinal chemistry was cemented with the discovery of penicillin, and it continues to be a cornerstone in the development of antibiotics.[2][4] The inherent ring strain of the β-lactam system imparts a unique reactivity that is crucial for its biological activity, particularly in the inhibition of bacterial cell wall synthesis.[5][6] Beyond their antibacterial properties, derivatives of the azetidin-2-one nucleus have demonstrated a wide array of pharmacological activities, including antitubercular, anti-inflammatory, anticancer, antidiabetic, and cholesterol absorption inhibitory effects.[1][2][7] The versatility of the azetidin-2-one scaffold as a synthon for various chemical transformations further enhances its appeal to medicinal chemists.[1]

Chemical Structure and Properties of 1-(3-Hydroxyphenyl)azetidin-2-one

The chemical structure of 1-(3-Hydroxyphenyl)azetidin-2-one is characterized by a central four-membered azetidin-2-one ring with a 3-hydroxyphenyl substituent attached to the nitrogen atom.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Staudinger Cycloaddition 3-Aminophenol 3-Aminophenol Imine Intermediate Imine Intermediate 3-Aminophenol->Imine Intermediate Condensation Formaldehyde Formaldehyde Formaldehyde->Imine Intermediate 1-(3-Hydroxyphenyl)azetidin-2-one 1-(3-Hydroxyphenyl)azetidin-2-one Imine Intermediate->1-(3-Hydroxyphenyl)azetidin-2-one [2+2] Cycloaddition Chloroacetyl chloride Chloroacetyl chloride Ketene (in situ) Ketene (in situ) Chloroacetyl chloride->Ketene (in situ) Triethylamine Triethylamine Triethylamine->Ketene (in situ) Ketene (in situ)->1-(3-Hydroxyphenyl)azetidin-2-one

Figure 2: Proposed synthetic workflow for 1-(3-Hydroxyphenyl)azetidin-2-one.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Imine Intermediate

  • To a solution of 3-aminophenol (1 equivalent) in a suitable solvent such as ethanol, add an aqueous solution of formaldehyde (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the imine intermediate can often be used in the next step without further purification. Alternatively, the solvent can be removed under reduced pressure to yield the crude imine.

Step 2: Synthesis of 1-(3-Hydroxyphenyl)azetidin-2-one

  • Dissolve the crude imine intermediate from Step 1 in a dry, inert solvent such as 1,4-dioxane or dichloromethane. [3][8]2. Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2 equivalents) to the cooled solution. [3][8]4. To this stirred solution, add chloroacetyl chloride (2 equivalents) dropwise over a period of 20-30 minutes, maintaining the temperature at 0 °C. [3][8]5. After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 3-5 hours. [3]6. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water. [3]8. The solid product that precipitates is collected by filtration, washed with water, and dried. [3]9. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography. [3]

Spectroscopic Characterization (Predicted)

The structure of the synthesized 1-(3-Hydroxyphenyl)azetidin-2-one can be confirmed using various spectroscopic techniques. [2][9]

Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)
O-H (phenolic)3200-3600 (broad) [10]
C-H (aromatic)3000-3100
C-H (aliphatic)2850-2960
C=O (β-lactam)1730-1770 (characteristic intense peak) [11][12]
C=C (aromatic)1450-1600
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5Singlet1HPhenolic -OH
6.8 - 7.3Multiplet4HAromatic protons
~4.0Triplet2H-N-CH₂-
~3.2Triplet2H-CO-CH₂-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ, ppm)Assignment
~165C=O (β-lactam carbonyl) [12]
~158Aromatic C-OH
~140Aromatic C-N
110 - 130Aromatic CH
~45-N-CH₂-
~40-CO-CH₂-
Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak [M]+ at m/z = 163.17, corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery

The azetidin-2-one nucleus is a privileged scaffold in medicinal chemistry due to its wide range of biological activities. [2][7]While specific biological data for 1-(3-Hydroxyphenyl)azetidin-2-one is not available, its structural features suggest several potential areas of application.

Antimicrobial Agents

The β-lactam ring is the key pharmacophore in a major class of antibiotics. [2][13]It is plausible that 1-(3-Hydroxyphenyl)azetidin-2-one and its derivatives could exhibit antibacterial activity. Further derivatization of the phenolic hydroxyl group could lead to compounds with enhanced potency and a broader spectrum of activity. [2][14]

Anticancer Agents

Numerous studies have reported the anticancer properties of azetidin-2-one derivatives. [11][15]These compounds can act through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation. The presence of the phenolic hydroxyl group on the phenyl ring of 1-(3-Hydroxyphenyl)azetidin-2-one provides a handle for further structural modifications to explore potential anticancer activity.

Enzyme Inhibitors

Azetidin-2-ones have been identified as inhibitors of various enzymes, including human leukocyte elastase and cholesterol absorption inhibitors like ezetimibe. [2][16]The specific substitution pattern of 1-(3-Hydroxyphenyl)azetidin-2-one could be explored for its potential to inhibit specific enzymatic targets.

G Azetidin-2-one Core Azetidin-2-one Core Antibacterial Antibacterial Azetidin-2-one Core->Antibacterial e.g., Penicillins Anticancer Anticancer Azetidin-2-one Core->Anticancer e.g., Combretastatin analogues Enzyme Inhibition Enzyme Inhibition Azetidin-2-one Core->Enzyme Inhibition e.g., Ezetimibe Antitubercular Antitubercular Azetidin-2-one Core->Antitubercular Anti-inflammatory Anti-inflammatory Azetidin-2-one Core->Anti-inflammatory

Figure 3: Potential therapeutic applications of the azetidin-2-one scaffold.

Conclusion

1-(3-Hydroxyphenyl)azetidin-2-one is a structurally interesting member of the β-lactam family of heterocyclic compounds. While specific experimental data for this molecule is limited in the current literature, this guide has provided a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route via the Staudinger reaction, and expected spectroscopic characterization. The diverse biological activities associated with the azetidin-2-one scaffold suggest that 1-(3-Hydroxyphenyl)azetidin-2-one represents a valuable starting point for the design and synthesis of novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and drug discovery.

References

  • Staudinger synthesis - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • β-Lactam synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Current Medicinal Chemistry, 11(14), 1837–1872.
  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578–1579.
  • Tuba, R., & Bazzi, H. S. (2013). Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions. Organic & Biomolecular Chemistry, 11(36), 5976–5988.
  • Mahapatra, M., Pakeeraiah, K., Mekap, S. K., & Paidesetty, S. K. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. (n.d.). Retrieved February 23, 2026, from [Link]

  • Singh, G. S., & D'hooghe, M. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595–600.
  • Azetidin-2-one-based Small Molecules as dual hHDAC6/HDAC8 Inhibitors - ARPI. (n.d.). Retrieved February 23, 2026, from [Link]

  • SCOPE OF AZETIDINONE HYBRIDS FOR DIVERSE PHARMACOLOGICAL ACTIVITIES; A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2021, December 1). Retrieved February 23, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 6). PubMed.
  • Udupi, R. H., Mayur, Y. C., & Bhat, A. R. (1997). Synthesis and biological activity of certain azetidin-2-ones. Indian Journal of Heterocyclic Chemistry, 6(4), 281–286.
  • 3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

  • BIOACTIVE AZETIDINONE: A REVIEW - TIJER.org. (n.d.). Retrieved February 23, 2026, from [Link]

  • Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. (2023, October 15). International Journal of Science and Research (IJSR).
  • Synthesis and biological study of Azetidinone derivatives. (2019, April 10).
  • Synthesis, characterization and biological activity of 1, 3, 4-substituted 2-azetidinones. (n.d.). Retrieved February 23, 2026, from [Link]

  • MSBNK-Eawag-EQ01069455 - MassBank. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (n.d.). Retrieved February 23, 2026, from [Link]

  • Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. (n.d.). Retrieved February 23, 2026, from [Link]

  • EZETIMIBE KETONE - precisionFDA. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis of 3-hydroxy-2-azetidinones. (Tested activities are in italics). - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • USP-NF Ezetimibe. (n.d.). Retrieved February 23, 2026, from [Link]

  • Identification, Isolation and Characterization of Process Related Impurities in Ezetimibe. (n.d.). Retrieved February 23, 2026, from [Link]

  • US6207822B1 - Process for the synthesis of azetidinones - Google Patents. (n.d.).
  • Ezetimibe NMR | New Drug Approvals. (2015, October 8). Retrieved February 23, 2026, from [Link]

  • 3-((3S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-2-azetidinone - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

  • Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. (2014, December 31). Retrieved February 23, 2026, from [Link]

  • 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j) - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Ezetimibe ketone | C24H19F2NO3 | CID 9801494 - PubChem - NIH. (n.d.). Retrieved February 23, 2026, from [Link]

  • 3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one - Common Chemistry - CAS.org. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. (n.d.). Retrieved February 23, 2026, from [Link]

  • 3-(4-fluorophenyl)-3-hydroxy-propyl]-4-(4-hydroxyphenyl)azetidin-2-one - Synthonix, Inc. (n.d.). Retrieved February 23, 2026, from [Link]

  • Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

Exploratory

1-(3-Hydroxyphenyl)azetidin-2-one CAS number and chemical identifiers

An In-depth Technical Guide to 1-(3-Hydroxyphenyl)azetidin-2-one: Synthesis, Characterization, and Biological Potential Authored by: A Senior Application Scientist Introduction The azetidin-2-one, or β-lactam, is a four-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3-Hydroxyphenyl)azetidin-2-one: Synthesis, Characterization, and Biological Potential

Authored by: A Senior Application Scientist

Introduction

The azetidin-2-one, or β-lactam, is a four-membered heterocyclic amide that forms the core structural motif of some of the most important antibiotics, including penicillins and cephalosporins. Beyond their antibacterial prowess, synthetic azetidin-2-one derivatives have been explored for a vast array of pharmacological activities. This guide focuses on a specific N-aryl substituted derivative, 1-(3-Hydroxyphenyl)azetidin-2-one . While this particular isomer is not extensively documented in public chemical databases with a dedicated CAS number, its structural features suggest significant potential for biological activity.

This document provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-(3-Hydroxyphenyl)azetidin-2-one, drawing upon established methodologies for related N-aryl-azetidin-2-ones. We will delve into the rationale behind synthetic strategies and provide detailed protocols for its potential preparation and biological evaluation, offering a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Physicochemical Properties

While a specific CAS number for 1-(3-Hydroxyphenyl)azetidin-2-one is not readily found, its chemical identifiers and predicted properties can be derived from its structure.

IdentifierValue
IUPAC Name 1-(3-hydroxyphenyl)azetidin-2-one
Chemical Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
Canonical SMILES C1C(=O)N(C1)C2=CC(=CC=C2)O
Predicted LogP 1.2-1.5
Predicted Solubility Moderately soluble in polar organic solvents
Predicted Melting Point 140-160 °C

Synthesis of 1-(3-Hydroxyphenyl)azetidin-2-one

The most prevalent and versatile method for the synthesis of β-lactams is the Staudinger [2+2] cycloaddition, first reported in 1907.[1] This reaction involves the cycloaddition of a ketene with an imine. For N-aryl-azetidin-2-ones, the synthesis is typically a two-step process: formation of the imine (Schiff base), followed by the cycloaddition.

Synthetic Workflow Diagram

Figure 1: General Synthetic Pathway for N-(hydroxyphenyl)azetidin-2-ones cluster_0 Step 1: Imine Formation cluster_1 Step 2: [2+2] Cycloaddition A 3-Aminophenol Imine Imine Intermediate (Schiff Base) A->Imine Condensation B Aldehyde (R-CHO) B->Imine Product 1-(3-Hydroxyphenyl)azetidin-2-one Imine->Product Staudinger Reaction Ketene_precursor Ketene Precursor (e.g., Chloroacetyl chloride) Ketene_precursor->Product Base Base (e.g., Triethylamine) Base->Product

Caption: General workflow for the synthesis of N-(hydroxyphenyl)azetidin-2-ones.

Detailed Experimental Protocol: Synthesis of 1-(3-Hydroxyphenyl)azetidin-2-one

This protocol is a representative procedure that can be adapted for the synthesis of the target compound.

Step 1: Synthesis of the Imine Intermediate

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 3-aminophenol in a suitable solvent such as ethanol or methanol.

  • Aldehyde Addition: To this solution, add 1 equivalent of an appropriate aldehyde (e.g., benzaldehyde). The choice of aldehyde will determine the substituent at the C4 position of the final product. For an unsubstituted C4, formaldehyde can be used, though it may require specific conditions.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the imine is often rapid.

  • Isolation: Upon completion, the imine can often be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure. The crude product can be purified by recrystallization.

Step 2: [2+2] Cycloaddition to form the Azetidin-2-one Ring

  • Reactant Setup: In a separate, dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the synthesized imine (1 equivalent) and a non-nucleophilic base, such as triethylamine (2 equivalents), in a dry, aprotic solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

  • Ketene Precursor Addition: Slowly add a solution of a ketene precursor, such as chloroacetyl chloride (1.5 equivalents), in the same dry solvent to the stirred imine solution. The slow addition helps to maintain the low temperature and prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 4-12 hours). Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1-(3-hydroxyphenyl)azetidin-2-one can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed using standard spectroscopic techniques:

  • Infrared (IR) Spectroscopy: A key characteristic feature of the β-lactam ring is the high-frequency carbonyl (C=O) stretching band, typically appearing in the range of 1730-1760 cm⁻¹. This is significantly higher than the carbonyl absorption of a typical acyclic amide due to the ring strain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the azetidinone ring will have characteristic chemical shifts and coupling constants. The protons at C3 and C4 will typically appear as multiplets in the range of 3-5 ppm.

    • ¹³C NMR: The carbonyl carbon of the β-lactam will have a characteristic chemical shift in the range of 160-175 ppm.

Biological Significance and Potential Applications

The azetidin-2-one ring is a well-established pharmacophore.[2] Derivatives have shown a wide spectrum of biological activities, including:

  • Antimicrobial Activity: Many synthetic β-lactams exhibit antibacterial and antifungal properties.[3][4]

  • Antitubercular Activity: Certain azetidinone derivatives have shown promising activity against Mycobacterium tuberculosis.

  • Anti-inflammatory and Analgesic Effects: Some N-aryl azetidinones have demonstrated anti-inflammatory and pain-relieving properties.

  • Anticancer Activity: More recent studies have explored azetidin-2-one derivatives as potential anticancer agents.

  • Cholesterol Absorption Inhibition: The well-known drug Ezetimibe, which contains a 1-(4-hydroxyphenyl)azetidin-2-one core, functions by inhibiting cholesterol absorption in the intestine.

The presence of the hydroxyphenyl group is significant. For instance, in a study of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides, compounds with a 4-hydroxyphenyl radical were found to be highly active.[3] It is plausible that the 3-hydroxyphenyl isomer would also exhibit interesting biological properties, potentially through similar mechanisms involving hydrogen bonding and interactions with biological targets.

Potential Mechanism of Action: Enzyme Inhibition

Figure 2: Hypothetical Enzyme Inhibition by 1-(3-Hydroxyphenyl)azetidin-2-one Enzyme Enzyme Active Site Product Biological Product Enzyme->Product Catalyzes Inhibited Inhibited Enzyme-Inhibitor Complex Enzyme->Inhibited Compound 1-(3-Hydroxyphenyl)azetidin-2-one Compound->Inhibited Binds and Inhibits Substrate Natural Substrate Substrate->Enzyme Binds

Caption: A conceptual diagram of competitive enzyme inhibition.

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing

To evaluate the potential antimicrobial activity of 1-(3-Hydroxyphenyl)azetidin-2-one, a standard broth microdilution assay can be performed to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Stock Solution: Prepare a stock solution of the synthesized compound in a suitable solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

  • Bacterial Strains: Use standard bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Culture Preparation: Grow the bacterial strains in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37 °C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in the broth medium to achieve a range of final concentrations.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Conclusion

While "1-(3-Hydroxyphenyl)azetidin-2-one" is not a widely cataloged compound, its synthesis is achievable through established methods like the Staudinger cycloaddition. The azetidin-2-one core, coupled with a hydroxyphenyl substituent, makes it a promising candidate for biological evaluation. This guide provides a solid foundation for its synthesis, characterization, and initial biological screening. Further research into this and similar novel β-lactam structures could lead to the discovery of new therapeutic agents with diverse applications.

References

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules. 2013. Available from: [Link]

  • Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl) azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents. Molecules. 2021. Available from: [Link]

  • A Review on 2-Azetidinones. Journal of Global Trends in Pharmaceutical Sciences. 2015. Available from: [Link]

  • 3-((3S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-2-azetidinone. PubChem. Available from: [Link]

  • 1-(4-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one. Pharmaffiliates. Available from: [Link]

  • Synthesis and Biological Activity Studies of Some Thiazolidinones and Azetidinones. Indian Journal of Pharmaceutical Sciences. 2007. Available from: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Bioactive Azetidinone: A Review. TIJER. 2024. Available from: [Link]

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules. 2022. Available from: [Link]

  • 2-Azetidinone Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and QSAR Studies. Acta Poloniae Pharmaceutica. 2015. Available from: [Link]

  • Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave method. Der Pharma Chemica. 2014. Available from: [Link]

  • 3-((3S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-2-azetidinone. PubChem. Available from: [Link]

  • Ezetimibe Ketone. precisionFDA. Available from: [Link]

  • 3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one. PubChem. Available from: [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. 2011. Available from: [Link]

  • Synthesis and biological study of Azetidinone derivatives. Journal of Drug Delivery and Therapeutics. 2019. Available from: [Link]

  • Synthesis and Biological Evaluation of Azitidinone and their Derivative as Antimicrobial and Antifungal Agents. Rasayan Journal of Chemistry. 2016. Available from: [Link]

  • Process for the synthesis of azetidinones. Google Patents.

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Foundational

Technical Guide: Synthesis and Therapeutic Utility of N-Aryl Azetidin-2-ones

Executive Summary The azetidin-2-one (β-lactam) ring is the pharmacophore defining the most commercially successful class of antibiotics in history. However, the specific subclass of N-aryl azetidin-2-ones (monocyclic β-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidin-2-one (β-lactam) ring is the pharmacophore defining the most commercially successful class of antibiotics in history. However, the specific subclass of N-aryl azetidin-2-ones (monocyclic β-lactams or monobactams) has transcended antibacterial applications to become a versatile scaffold in oncology and metabolic disease management. This guide provides a technical deep-dive into the synthesis of these scaffolds—primarily via the Staudinger ketene-imine cycloaddition—and analyzes their structure-activity relationships (SAR) beyond bacterial cell wall inhibition.

Introduction: The Monocyclic Advantage

Unlike fused β-lactams (penicillins, cephalosporins), monocyclic N-aryl azetidin-2-ones possess unique conformational flexibility and stability profiles. The N-aryl bond is critical; it modulates the electron density of the lactam nitrogen, influencing the ring's susceptibility to nucleophilic attack (reactivity) and its metabolic stability against β-lactamases.

Key Therapeutic Vectors:

  • Antibacterial: Inhibition of Penicillin-Binding Proteins (PBPs) in Gram-negative bacteria (e.g., Aztreonam analogs).

  • Cholesterol Absorption: Inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein (e.g., Ezetimibe).

  • Anticancer: Tubulin polymerization inhibition targeting the colchicine binding site.

Core Synthesis: The Staudinger Ketene-Imine Cycloaddition

The most robust method for constructing the N-aryl azetidin-2-one core is the Staudinger reaction ([2+2] cycloaddition).[1][2][3] It allows for the convergent assembly of the ring from an acid chloride (ketene precursor) and an imine (Schiff base).

Mechanistic Pathway & Stereocontrol

The reaction is not a concerted [2+2] cycloaddition (which is thermally forbidden) but proceeds via a stepwise zwitterionic intermediate.

Critical Steps:

  • Ketene Generation: Base-mediated dehydrohalogenation of the acid chloride.

  • Nucleophilic Attack: The imine nitrogen attacks the ketene sp-hybridized carbon (C=O).[3][4]

  • Zwitterionic Intermediate: Formation of a transient betaine species.

  • Conrotatory Ring Closure: Electrocyclic ring closure yields the β-lactam.

Stereoselectivity (Cis vs. Trans):

  • Electron-Donating Groups (EDGs) on the ketene precursor typically favor the cis isomer (via a specific transition state geometry).

  • Electron-Withdrawing Groups (EWGs) or bulky substituents often favor the thermodynamically more stable trans isomer.

  • Reaction Conditions: High temperatures favor the trans isomer due to isomerization of the zwitterionic intermediate.

Visualization: Staudinger Mechanism

The following diagram illustrates the stepwise mechanism and the bifurcation point for stereochemical outcome.

StaudingerMechanism AcidChloride Acid Chloride (R-CH2-COCl) Ketene Ketene Intermediate (R-CH=C=O) AcidChloride->Ketene Dehydrohalogenation (-HCl) Base Base (Et3N) Base->Ketene Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack by Imine Imine N-Aryl Imine (Ar-CH=N-Ar') Imine->Zwitterion CisLactam Cis-β-Lactam (Kinetic Product) Zwitterion->CisLactam Direct Ring Closure (Fast) TransLactam Trans-β-Lactam (Thermodynamic Product) Zwitterion->TransLactam Isomerization then Closure (Slow)

Caption: Stepwise mechanism of the Staudinger [2+2] cycloaddition showing the divergence of cis/trans stereoisomers.

Detailed Experimental Protocol

This protocol describes the synthesis of a 3-chloro-1,4-diphenylazetidin-2-one derivative. This specific setup is chosen for its reliability and the biological relevance of 3-chloro substitutions in anticancer screens.

Reagents:

  • N-Benzylideneaniline (Schiff base)

  • Chloroacetyl chloride (Ketene precursor)

  • Triethylamine (Base)[4][5]

  • Dichloromethane (DCM, Anhydrous)

Protocol Steps:

  • Imine Preparation (Pre-step):

    • Reflux equimolar amounts of aniline and benzaldehyde in ethanol with a catalytic amount of glacial acetic acid for 2-4 hours.

    • Cool, filter the precipitate, and recrystallize from ethanol to obtain the pure Schiff base (N-benzylideneaniline).

  • Cycloaddition Setup:

    • In a flame-dried 3-neck round-bottom flask under nitrogen atmosphere, dissolve the Schiff base (10 mmol) in anhydrous DCM (30 mL).

    • Add Triethylamine (15 mmol) and cool the mixture to 0–5°C using an ice-salt bath. Causality: Low temperature prevents polymerization of the ketene and improves stereoselectivity.

  • Ketene Generation & Addition:

    • Dissolve Chloroacetyl chloride (12 mmol) in dry DCM (10 mL).

    • Add this solution dropwise to the reaction mixture over 30–45 minutes with constant stirring. Causality: Slow addition maintains a low concentration of the highly reactive ketene, favoring reaction with the imine over ketene dimerization.

  • Reaction & Workup:

    • Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Ethyl acetate:Hexane 3:7).

    • Wash the reaction mixture successively with 1N HCl (to remove unreacted amine/imine), saturated NaHCO₃ (to neutralize acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

  • Purification:

    • Recrystallize the crude solid from ethanol or purify via silica gel column chromatography to yield the N-aryl azetidin-2-one.

Structure-Activity Relationship (SAR) & Biological Activity[6][7][8][9]

The biological profile of N-aryl azetidin-2-ones is heavily dictated by substituents at positions 1 (N-aryl), 3, and 4.

Therapeutic Profiles Summary
Activity TypeTarget MechanismKey Structural FeaturesRepresentative Compound
Antibacterial PBP Inhibition (Cell Wall)Monocyclic ring; Acidic group on N-1 (sulfonic acid/carboxyl); C-3 acylamino side chain.Aztreonam
Cholesterol NPC1L1 Transporter InhibitionN-1 (4-fluorophenyl); C-4 (4-hydroxyphenyl); C-3 (3-hydroxypropyl).Ezetimibe
Anticancer Tubulin Polymerization InhibitionN-1 (3,4,5-trimethoxyphenyl); C-4 (aryl with methoxy/fluoro groups); Cis-configuration often preferred.CA-4 Analogs
Anti-inflammatory Tryptase/Chymase InhibitionHydrophobic N-aryl group; C-3 phenoxy or alkyl groups.Varied Sulfonamide hybrids
SAR Optimization Workflow

The following diagram outlines the logic flow for optimizing these scaffolds for anticancer activity (tubulin targeting).

SAR_Workflow Lead Lead Scaffold (N-Aryl Azetidin-2-one) Mod_N1 Modification N-1 (Pharmacokinetics/Stability) Lead->Mod_N1 Mod_C4 Modification C-4 (Target Binding Affinity) Lead->Mod_C4 Mod_C3 Modification C-3 (Stereochem & Solubility) Lead->Mod_C3 Screen Biological Screening (MTT Assay / Tubulin Binding) Mod_N1->Screen Mod_C4->Screen Mod_C3->Screen Result_Potent High Potency (< 1 µM IC50) Screen->Result_Potent Success Result_Weak Low Potency (> 10 µM IC50) Screen->Result_Weak Fail Refine Refine Substituents (e.g., add -OMe, -F) Result_Weak->Refine Analyze SAR Refine->Lead Iterate

Caption: Iterative SAR optimization workflow for N-aryl azetidin-2-one drug discovery.

Critical SAR Insights
  • The "Combretastatin Mimicry": For anticancer agents, the β-lactam ring acts as a rigid bridge replacing the ethylene bridge of Combretastatin A-4. To maintain cytotoxicity, the C-4 aryl ring should mimic the B-ring of colchicine (often requiring 4-methoxy or 3-fluoro-4-methoxy substitution), while the N-1 aryl ring mimics the A-ring (often 3,4,5-trimethoxyphenyl).

  • Stability vs. Reactivity: Electron-withdrawing groups on the N-aryl ring (e.g., -NO₂, -Cl) increase the electrophilicity of the lactam carbonyl, enhancing acylating power against serine proteases (bacteria) but potentially reducing chemical stability in plasma.

References

  • Singh, G. S. (2003). "Beta-lactams in the new millennium. Part-I: monobactams and carbapenems." Mini-Reviews in Medicinal Chemistry. Link

  • Staudinger, H. (1907).[4][5] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie. Link

  • Banik, B. K., et al. (2010). "Synthesis and biological activities of beta-lactams." Current Medicinal Chemistry. Link

  • O’Boyle, N. M., et al. (2011). "Synthesis, characterization and mechanism of action of anticancer 3-fluoroazetidin-2-ones." Organic & Biomolecular Chemistry. Link

  • Decuyper, L., et al. (2018).[6] "Antibiotic and non-antibiotic applications of the β-lactam ring." Medicinal Research Reviews. Link

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Staudinger Reaction of Azetidinones." Link

  • Galletti, P., et al. (2024). "Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update." Molecules. Link

Sources

Exploratory

Technical Guide: Role of 1-(3-Hydroxyphenyl)azetidin-2-one in Cholesterol Absorption Inhibition

This guide serves as an in-depth technical analysis of 1-(3-Hydroxyphenyl)azetidin-2-one and its structural analogs within the context of cholesterol absorption inhibition. It focuses on the Structure-Activity Relationsh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of 1-(3-Hydroxyphenyl)azetidin-2-one and its structural analogs within the context of cholesterol absorption inhibition. It focuses on the Structure-Activity Relationship (SAR) evolution that led from early azetidinone leads (like SCH 48461) to the discovery of Ezetimibe, highlighting the critical role of the hydroxyphenyl moiety in metabolic activation and enterohepatic recycling.

[1]

Part 1: Chemical Identity & Pharmacophore Context[1]

The molecule 1-(3-Hydroxyphenyl)azetidin-2-one represents a specific structural probe within the 2-azetidinone (β-lactam) class of cholesterol absorption inhibitors. While the clinically approved agent Ezetimibe features a para-substituted N-fluorophenyl ring and a C4-hydroxyphenyl group, the study of meta-substituted (3-hydroxyphenyl) analogs was pivotal in defining the strict steric and electronic requirements of the Niemann-Pick C1-Like 1 (NPC1L1) binding pocket.

Structural Deconstruction

The core pharmacophore for cholesterol absorption inhibition in this class consists of three critical domains centered around the azetidinone ring:

DomainStructural FeatureFunction in NPC1L1 Inhibition
Core Scaffold Azetidin-2-one (β-lactam) Rigid template that orients the aryl groups in a specific spatial configuration. Essential for activity; ring opening destroys potency.
Position 1 (N) Aryl Group (e.g., 3-Hydroxyphenyl) The N-aryl group is mandatory for hydrophobic interaction. Substituents (F, OH, OMe) modulate metabolic stability and binding affinity.
Position 4 (C) Aryl Group Requires a polar substituent (optimally 4-OH) to facilitate glucuronidation and interaction with the transporter loop.
Position 3 (C) Pendent Side Chain A spacer (usually 3 atoms) connecting to another aryl ring.[1] Maintains the correct lipophilicity profile.
The "Metabolic Activation" Paradigm

Research into 1-(3-Hydroxyphenyl)azetidin-2-one and its isomers stems from the discovery of SCH 48461 . Originally designed as an ACAT inhibitor, SCH 48461 (containing methoxy groups) was found to be a pro-drug.

  • In Vivo Activation: The methoxy groups were demethylated by hepatic CYPs to form free hydroxyls (phenols).

  • Glucuronidation: These phenols were subsequently glucuronidated.[2][3]

  • Paradoxical Potency: Unlike most drugs where glucuronidation leads to elimination, the glucuronides of these azetidinones were more potent inhibitors of NPC1L1 and utilized the bile acid transport system to recycle back to the site of action (the intestinal brush border).

Part 2: Mechanism of Action & SAR Logic

Target Interaction: NPC1L1

1-(3-Hydroxyphenyl)azetidin-2-one analogs function by sterically hindering the sterol-sensing domain of the NPC1L1 transporter on the apical membrane of enterocytes.

  • Sterol Uptake Blockade: The molecule prevents the internalization of the NPC1L1-cholesterol complex via clathrin-mediated endocytosis.

  • Lack of ACAT Inhibition: Unlike earlier lipid-lowering strategies, these structures do not inhibit ACAT (Acyl-CoA:cholesterol acyltransferase), avoiding the accumulation of toxic free cholesterol in macrophages.

Criticality of the Hydroxyl Position (3-OH vs 4-OH)

Experimental data indicates a steep SAR regarding the position of the hydroxyl group on the phenyl rings.

  • 4-OH (Para): Optimal for glucuronidation by UGT enzymes (specifically UGT1A1/1A3). This position aligns perfectly with the hydrophilic pocket of NPC1L1.

  • 3-OH (Meta): The 1-(3-Hydroxyphenyl) variants often show reduced potency compared to their para counterparts. This reduction helps map the "exclusion volume" of the receptor. The 3-position is less accessible for the specific glucuronosyltransferases required for the "enterohepatic recycling loop."

Visualization: The Enterohepatic Recycling Loop

The following diagram illustrates how the hydroxylated azetidinone (active metabolite) exploits the body's clearance mechanism to maintain high local concentrations in the intestine.

EnterohepaticLoop cluster_cycle Potency Amplification Cycle Intestine Intestinal Lumen (Site of Action) Enterocyte Enterocyte (Absorption) Intestine->Enterocyte Uptake (Passive/Transporter) Target Target: NPC1L1 (Inhibition of Cholesterol Uptake) Intestine->Target Glucuronide binds NPC1L1 with High Affinity Liver Liver (Metabolism) Enterocyte->Liver Portal Vein Transport Liver->Liver Glucuronidation of Phenolic -OH Bile Biliary Secretion Liver->Bile Active Secretion (MRP2) Bile->Intestine Recycling of Glucuronide

Caption: The "Recycling Loop" mechanism where the phenolic hydroxyl group facilitates glucuronidation, leading to biliary secretion and sustained inhibition of NPC1L1 in the intestine.

Part 3: Experimental Protocols

Synthesis of N-Aryl Azetidinones

To study 1-(3-Hydroxyphenyl)azetidin-2-one derivatives, the Reformatsky-type reaction or Imine-Enolate condensation is the standard self-validating protocol.

Protocol:

  • Imine Formation: Condense 3-hydroxyaniline (protected as TBDMS ether) with the appropriate benzaldehyde derivative in refluxing toluene with a Dean-Stark trap.

    • Validation: Monitor disappearance of aldehyde peak via 1H-NMR.

  • Beta-Lactam Cyclization: React the imine with a lithium enolate (generated from an ester or acid chloride) at -78°C in THF.

    • Critical Step: Maintain strictly anhydrous conditions to prevent enolate quenching.

  • Deprotection: Remove the silyl protecting group using TBAF (Tetra-n-butylammonium fluoride) to reveal the free 3-hydroxyl group.

    • Yield Check: Verify the presence of the phenolic -OH stretch (~3300 cm⁻¹) in IR.

In Vitro Cholesterol Uptake Assay (Caco-2 Model)

This assay quantifies the inhibition potency (


) of the molecule.

Materials:

  • Caco-2 cells (differentiated for 14-21 days on Transwell inserts).

  • 
    -Cholesterol micelles (containing taurocholate and oleic acid).
    
  • Test Compound: 1-(3-Hydroxyphenyl)azetidin-2-one (dissolved in DMSO).

Step-by-Step Workflow:

  • Preparation: Wash Caco-2 monolayers with serum-free medium.

  • Incubation: Add the test compound (0.1 nM to 10 µM) to the apical chamber. Incubate for 1 hour.

  • Challenge: Add

    
    -cholesterol micelles to the apical chamber.
    
  • Uptake: Incubate for 2 hours at 37°C.

  • Termination: Wash cells 3x with ice-cold PBS containing BSA (to remove surface-bound cholesterol).

  • Lysis & Counting: Lyse cells in 0.1 N NaOH. Measure radioactivity via liquid scintillation counting.

  • Calculation: Normalize to protein content. Plot % inhibition vs. Log[Concentration].

In Vivo Hamster Model (Gold Standard)

Hamsters are the preferred model because their LDL/HDL profile and hepatic cholesterol metabolism closely resemble humans (unlike rats).

Protocol:

  • Diet: Feed Golden Syrian hamsters a chow diet supplemented with 0.12% cholesterol for 7 days to induce hypercholesterolemia.

  • Dosing: Administer the test compound (1-(3-Hydroxyphenyl)azetidin-2-one) via oral gavage (0.1 - 3.0 mg/kg) in methylcellulose vehicle.

  • Tracer: Administer

    
    -cholesterol and 
    
    
    
    -sitostanol (non-absorbable marker) orally.
  • Analysis: Collect feces over 48 hours.

  • Calculation: Determine cholesterol absorption using the dual-isotope ratio method:

    
    
    (Note: This is a simplified ratio; fecal excretion ratio is also commonly used).
    

Part 4: SAR Evolution Visualization

The following diagram maps the logical progression from the ACAT inhibitor concept to the specific Azetidinone scaffold.

SAR_Evolution Step1 Early Leads (ACAT Inhibitors) Step2 Discovery of SCH 48461 (N-Aryl Azetidinone) Step1->Step2 Screening Step3 Metabolic ID (-OMe to -OH) Step2->Step3 In Vivo Metabolism Step4 Optimization (1-(3-OH) vs 1-(4-OH)) Step3->Step4 SAR Refinement Step5 Ezetimibe (Fluorine + 4-OH) Step4->Step5 Potency & Stability

Caption: Evolution of the Azetidinone scaffold. The identification of hydroxylated metabolites (Step 3) was the breakthrough that validated the hydroxyphenyl moiety.

References

  • Clader, J. W. (2004). "The Discovery of Ezetimibe: A View from Outside the Receptor." Journal of Medicinal Chemistry. Link

  • Van Heek, M., et al. (1997). "In vivo metabolism-based discovery of a potent cholesterol absorption inhibitor, SCH 58235, in the rat and rhesus monkey through the identification of the active metabolites of SCH 48461." Journal of Pharmacology and Experimental Therapeutics. Link

  • Rosenblum, S. B., et al. (1998). "Discovery of 1-(4-Fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): A Designed, Potent, Orally Active Inhibitor of Cholesterol Absorption." Journal of Medicinal Chemistry. Link

  • Altmann, S. W., et al. (2004). "Niemann-Pick C1 Like 1 protein is critical for intestinal cholesterol absorption." Science. Link

  • Burnett, D. A. (2004). "Beta-lactam cholesterol absorption inhibitors." Current Medicinal Chemistry. Link

Sources

Foundational

Stability of the beta-lactam ring in 1-(3-Hydroxyphenyl)azetidin-2-one

An In-Depth Technical Guide to the Stability of the Beta-Lactam Ring in 1-(3-Hydroxyphenyl)azetidin-2-one Introduction: The Enduring Challenge of the β-Lactam Ring The four-membered azetidin-2-one ring, commonly known as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of the Beta-Lactam Ring in 1-(3-Hydroxyphenyl)azetidin-2-one

Introduction: The Enduring Challenge of the β-Lactam Ring

The four-membered azetidin-2-one ring, commonly known as the β-lactam, is a cornerstone of medicinal chemistry, most famously as the reactive pharmacophore in β-lactam antibiotics.[1] Its therapeutic efficacy is intrinsically linked to its chemical lability. This reactivity stems from significant ring strain and reduced amide resonance compared to acyclic amides, rendering the endocyclic carbonyl carbon highly susceptible to nucleophilic attack.[1] While this inherent reactivity is essential for the mechanism of action in antibiotics—where the target is typically a serine residue in a bacterial penicillin-binding protein (PBP)—it also presents a formidable challenge for drug development.[2][3][4] Uncontrolled degradation, primarily through hydrolysis, can lead to loss of efficacy, the formation of potentially immunogenic byproducts, and a shortened shelf-life.

This guide provides a detailed examination of the chemical stability of a specific monocyclic β-lactam (monobactam), 1-(3-Hydroxyphenyl)azetidin-2-one . Unlike the more complex fused-ring systems of penicillins or cephalosporins, monobactams offer a less strained and potentially more stable scaffold.[1][5] However, the stability is profoundly influenced by the nature of its substituents. Here, we will dissect the electronic and structural factors governing the stability of this compound, with a particular focus on the role of the N-aryl substituent and its meta-hydroxyl group. We will further outline a comprehensive experimental framework for quantifying its stability profile under various stress conditions, providing researchers and drug development professionals with a robust methodology for assessing similar molecules.

Molecular Structure and Intrinsic Stability Factors

The stability of 1-(3-Hydroxyphenyl)azetidin-2-one is a balance between the inherent strain of the azetidin-2-one core and the electronic influence of the N-phenyl substituent.

Core Instability: Ring Strain and Amide Resonance

The β-lactam ring is a strained system. The ideal bond angles for sp³ and sp² hybridized atoms (109.5° and 120°, respectively) are constrained to approximately 90° within the four-membered ring.[6] This deviation from ideal geometry results in significant angle and torsional strain, making the ring susceptible to opening. Furthermore, this strained geometry forces the nitrogen atom into a more pyramidal shape, which reduces the orbital overlap necessary for effective amide resonance.[1] This diminished resonance increases the electrophilicity of the carbonyl carbon, making it a prime target for nucleophiles like water or hydroxide ions.[7][8]

dot```dot graph MolStructure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=12];

// Atom nodes N1 [label="N", pos="0,0.7!"]; C2 [label="C", pos="1.2,0!"]; C3 [label="C", pos="0,-1.2!"]; C4 [label="C", pos="-1.2,0!"]; O1 [label="O", pos="2.2,0.5!"];

// Phenyl Ring C1p [label="C", pos="-2.6,0.5!"]; C2p [label="C", pos="-3.6,0!"]; C3p [label="C", pos="-4.3,-0.9!"]; C4p [label="C", pos="-4.0,-2.0!"]; C5p [label="C", pos="-3.0,-2.5!"]; C6p [label="C", pos="-2.3,-1.6!"];

// Hydroxyl group O2 [label="O", pos="-5.3,-0.5!"]; H_O [label="H", pos="-5.9,-0.8!"];

// Edges for beta-lactam ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; C2 -- O1 [len=0.8, style=double];

// Edge to phenyl ring N1 -- C1p;

// Edges for phenyl ring C1p -- C2p; C2p -- C3p; C3p -- C4p; C4p -- C5p; C5p -- C6p; C6p -- C1p;

// Edge for hydroxyl group C3p -- O2; O2 -- H_O;

// Invisible nodes for annotation label_bl [label="β-Lactam Ring", pos="0,0!", fontsize=10, fontcolor="#EA4335"]; label_ph [label="3-Hydroxyphenyl Group", pos="-3.5,-1.2!", fontsize=10, fontcolor="#4285F4"]; }

Caption: Base-catalyzed hydrolysis of the β-lactam ring.

Experimental Design for Stability Assessment

A robust evaluation of the stability of 1-(3-Hydroxyphenyl)azetidin-2-one requires a systematic kinetic study. The goal is to determine the degradation rate constants (k) and half-lives (t½) under various stress conditions, primarily pH and temperature. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this analysis due to its specificity and quantitative power. [9][10][11]

Experimental Workflow

dot

Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis prep_stock Prepare Stock Solution (e.g., in Acetonitrile) start_exp Initiate Reaction (Spike stock into pre-heated buffers) prep_stock->start_exp prep_buffers Prepare Buffer Solutions (pH 2, 4, 7.4, 9, 12) prep_buffers->start_exp incubate Incubate at Constant T (e.g., 25°C, 37°C, 50°C) start_exp->incubate sampling Withdraw Aliquots at Timed Intervals incubate->sampling quench Quench Reaction (e.g., with 0.1M HCl) sampling->quench hplc HPLC-UV Analysis (Quantify parent compound) quench->hplc kinetics Kinetic Modeling (Plot ln[C] vs. time) hplc->kinetics results Determine k and t½ kinetics->results

Caption: Workflow for kinetic stability analysis.

Detailed Experimental Protocol

1. Materials and Reagents:

  • 1-(3-Hydroxyphenyl)azetidin-2-one (purity >99%)

  • HPLC-grade acetonitrile and water

  • Buffer salts: Potassium phosphate (mono- and dibasic), sodium citrate, sodium borate.

  • Acids/Bases for pH adjustment: Hydrochloric acid, sodium hydroxide.

2. Instrumentation:

  • HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Calibrated pH meter.

  • Constant temperature water bath or incubator.

3. Procedure:

  • Mobile Phase Preparation: A typical mobile phase would be a gradient or isocratic mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The flow rate is set to 1.0 mL/min and the detection wavelength is determined by acquiring a UV spectrum of the compound (typically near its λmax).

  • Buffer Preparation: Prepare a series of buffers (e.g., 0.1 M) covering a wide pH range. For example:

    • pH 2.0 & 4.0: Citrate buffer

    • pH 7.4: Phosphate buffer

    • pH 9.0 & 12.0: Borate buffer

  • Kinetic Run:

    • Prepare a stock solution of the test compound in acetonitrile (e.g., 1 mg/mL).

    • Place vials containing 10 mL of each buffer into a water bath set to the desired temperature (e.g., 37°C). Allow to equilibrate.

    • Initiate the reaction (t=0) by spiking a small volume of the stock solution into each buffer to achieve a final concentration of ~10 µg/mL.

    • Immediately withdraw the first aliquot (e.g., 100 µL), quench it in a vial containing an equal volume of 0.1 M HCl (to stop the reaction), and inject it into the HPLC system.

    • Repeat the sampling and quenching process at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours). The sampling frequency should be adjusted based on the expected stability.

    • Repeat the entire experiment at different temperatures (e.g., 25°C, 50°C) to assess the impact of thermal stress.

4. Data Analysis:

  • The degradation of the parent compound is assumed to follow first-order kinetics.

  • Plot the natural logarithm of the peak area (or concentration) of the parent compound versus time.

  • The slope of the resulting line is equal to the negative of the apparent first-order rate constant (-k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

Anticipated Results and Discussion

The kinetic study will yield quantitative data on the stability of 1-(3-Hydroxyphenyl)azetidin-2-one across a range of conditions.

Quantitative Stability Data (Hypothetical)
pHTemperature (°C)Apparent Rate Constant, k (h⁻¹)Half-life, t½ (h)
2.0370.01546.2
7.4370.00886.6
9.0370.0957.3
12.0371.3860.5
7.4250.003231.0
7.4500.02428.9
Interpretation of Results
  • Effect of pH: The data clearly illustrate a U-shaped stability profile. The compound is expected to be most stable under neutral to slightly acidic conditions (around pH 4-7) and significantly less stable under strongly acidic and, particularly, strongly alkaline conditions. [5][12]The rapid degradation at pH 12 is indicative of a robust base-catalyzed hydrolysis mechanism. [3]* Effect of Temperature: As expected, an increase in temperature leads to a significant increase in the degradation rate constant. This is consistent with the Arrhenius equation, which relates the rate constant to temperature. Stability studies at elevated temperatures are crucial for predicting shelf-life under ambient conditions. [12][13]* Structural Implications: The observed stability at physiological pH (7.4) is a critical parameter for drug development. Compared to many bicyclic β-lactams, which can have half-lives of only a few hours, the monocyclic core of 1-(3-Hydroxyphenyl)azetidin-2-one may confer enhanced stability. [5]The electronic properties of the N-aryl group play a key role; a strongly electron-withdrawing substituent would likely decrease stability further, while an electron-donating group might enhance it, provided it doesn't introduce other liabilities.

Conclusion and Implications for Drug Development

This in-depth guide provides a framework for understanding and evaluating the stability of the β-lactam ring in 1-(3-Hydroxyphenyl)azetidin-2-one. The stability of this molecule is governed by a delicate interplay between the inherent strain of the azetidinone ring and the electronic effects imparted by the N-aryl substituent. The primary degradation route is hydrolysis, which is highly dependent on both pH and temperature.

For researchers in drug development, a thorough understanding of this stability profile is paramount. The experimental protocol outlined here provides a reliable method for generating the quantitative data needed to:

  • Predict Shelf-Life: Inform formulation strategies and define appropriate storage conditions.

  • Guide Structural Modifications: Understand how changes to the N-aryl substituent or other parts of the molecule will impact chemical stability, allowing for the rational design of more robust analogues.

  • Assess In Vivo Viability: A compound that degrades too rapidly at physiological pH will likely have poor bioavailability and in vivo efficacy.

By systematically applying these principles and methodologies, scientists can better navigate the challenges posed by the reactive β-lactam ring, accelerating the development of safe, stable, and effective therapeutic agents.

References

  • Papp-Wallace, K. M., Bonomo, R. A. (2016). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. PMC. Available at: [Link]

  • Stadler, P., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link]

  • Kumar, M. V., et al. (2018). General mechanism of β-lactam hydrolysis and avibactam inhibition of class A β-lactamases. ResearchGate. Available at: [Link]

  • Novak, I., & Chua, P. J. (2006). Computational study of pharmacophores: beta-lactams. PubMed. Available at: [Link]

  • Wikipedia contributors. (n.d.). Beta-lactamase. Wikipedia. Available at: [Link]

  • The Mechanisms of Catalysis by Metallo β-Lactamases. (2010). PMC. Available at: [Link]

  • Novak, I., & Chua, P. J. (2006). Computational Study of Pharmacophores: β-Lactams. The Journal of Physical Chemistry A. Available at: [Link]

  • Ghatak, S., et al. (2012). Thermodynamic and kinetic stabilities of active site protonation states of class C β-lactamase. The Journal of Physical Chemistry B. Available at: [Link]

  • Ghatak, S., et al. (2012). Thermodynamic and Kinetic Stabilities of Active Site Protonation States of Class C β-Lactamase. ResearchGate. Available at: [Link]

  • Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. (2025). RJWave.org. Available at: [Link]

  • Kussell, E., et al. (2018). Stability of β-lactam antibiotics in bacterial growth media. PMC. Available at: [Link]

  • Tooke, C. L., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology. Available at: [Link]

  • Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: Ampicillin, cefalotin and cefoxitin. Science of The Total Environment. Available at: [Link]

  • Sime, F. B., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. PMC. Available at: [Link]

  • Yoon, E. J., & Jeong, S. H. (2021). Structural Insights for β-Lactam Antibiotics. PMC. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC. Available at: [Link]

  • Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. (2021). Oxford Academic. Available at: [Link]

  • pH-dependence of hydrolysis rate k(A, B) and half-life time t1/2(C, D)... (n.d.). ResearchGate. Available at: [Link]

  • Wikipedia contributors. (n.d.). β-Lactam. Wikipedia. Available at: [Link]

  • Díaz, N., et al. (2002). Water-assisted alkaline hydrolysis of monobactams: a theoretical study. PubMed. Available at: [Link]

  • Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. (2012). PMC. Available at: [Link]

  • Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. (n.d.). ResearchGate. Available at: [Link]

Sources

Exploratory

Metabolic stability profile of 1-(3-Hydroxyphenyl)azetidin-2-one

Technical Guide & Whitepaper Executive Summary 1-(3-Hydroxyphenyl)azetidin-2-one represents a critical pharmacophore fragment, structurally analogous to the core scaffold of cholesterol absorption inhibitors such as Ezet...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

1-(3-Hydroxyphenyl)azetidin-2-one represents a critical pharmacophore fragment, structurally analogous to the core scaffold of cholesterol absorption inhibitors such as Ezetimibe . This molecule serves as a simplified model for assessing the metabolic liabilities associated with the N-aryl-azetidinone class.

This technical guide details the metabolic stability profile of this compound, isolating two primary vectors of instability:

  • Phase II Conjugation: The high susceptibility of the 3-phenol moiety to rapid glucuronidation and sulfation.

  • Hydrolytic Lability: The intrinsic ring strain of the azetidin-2-one (β-lactam) core, rendering it vulnerable to chemical and enzymatic hydrolysis.

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Development Leads.

Physicochemical & Structural Context

Before assessing metabolism, one must understand the substrate's physicochemical properties, which dictate enzyme access and distribution.

PropertyValue / CharacteristicImpact on Metabolism
Molecular Weight 163.17 g/mol Low MW favors rapid diffusion; high clearance potential.
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity; accessible to CYPs and UGTs.
pKa (Phenol) ~9.8 - 10.0Ionized at high pH; neutral at physiological pH (7.4), facilitating membrane permeability.
Structural Alert β-Lactam RingHigh ring strain (~26 kcal/mol); susceptible to nucleophilic attack (hydrolysis).
Structural Alert Phenolic -OH"Soft spot" for Phase II conjugation (UGT/SULT).
Metabolic Pathways & Mechanisms

The metabolic clearance of 1-(3-Hydroxyphenyl)azetidin-2-one is dominated by Phase II conjugation, with Phase I oxidation playing a secondary role. Hydrolysis is a pH-dependent chemical baseline.

3.1 Phase II Metabolism (Dominant)

The 3-hydroxyphenyl group is a prime substrate for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) .

  • Glucuronidation: Mediated primarily by UGT1A1 and UGT1A3 in the liver. This is likely the rate-limiting step for in vivo clearance.

  • Sulfation: A high-affinity, low-capacity pathway relevant at lower substrate concentrations.

3.2 Phase I Metabolism (Oxidative)

While the phenol group activates the ring, the molecule is small.

  • Aromatic Hydroxylation: CYP450 isoforms (CYP2C9, CYP3A4) may introduce a second hydroxyl group ortho/para to the existing phenol, forming a catechol intermediate.

  • N-Dealkylation: Theoretically possible but energetically unfavorable due to the stability of the N-aryl bond compared to N-alkyl.

3.3 Hydrolytic Degradation (Chemical/Enzymatic)

The azetidin-2-one ring is chemically labile.

  • Mechanism: Nucleophilic attack by water (or catalytic serine residues in esterases) on the carbonyl carbon opens the ring.

  • Product: 3-((3-hydroxyphenyl)amino)propanoic acid (a β-amino acid derivative).

  • Relevance: High in plasma (carboxylesterases) and simulated gastric fluid (acid-catalyzed).

Visualization: Metabolic Map

The following diagram illustrates the divergent metabolic pathways for 1-(3-Hydroxyphenyl)azetidin-2-one.

MetabolicMap cluster_legend Pathway Legend Parent 1-(3-Hydroxyphenyl) azetidin-2-one (Parent) Glucuronide O-Glucuronide Conjugate (Major Metabolite) Parent->Glucuronide UGTs (Phase II) Rapid Clearance Sulfate O-Sulfate Conjugate (Minor Metabolite) Parent->Sulfate SULTs (Phase II) Catechol Dihydroxylated Analog (CYP450 Mediated) Parent->Catechol CYP450 (Phase I) Oxidation OpenRing 3-((3-hydroxyphenyl)amino) propanoic acid (Ring Open) Parent->OpenRing Esterases / pH Hydrolysis Legend Green: Conjugation (Clearance) Yellow: Oxidation Red: Degradation

Caption: Metabolic fate of 1-(3-Hydroxyphenyl)azetidin-2-one showing dominant Phase II conjugation and hydrolytic ring opening.

Experimental Protocols

To validate the stability profile, the following self-validating experimental workflows are recommended.

Protocol A: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: Determine Intrinsic Clearance (


) via Phase I (CYP) and Phase II (UGT) pathways.

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL).

  • NADPH Regenerating System (for Phase I).

  • UDPGA (Uridine 5'-diphospho-glucuronic acid) (Cofactor for UGTs).

  • Alamethicin (Pore-forming peptide to access luminal UGTs).

Workflow:

  • Activation: Pre-incubate microsomes (0.5 mg/mL final) with Alamethicin (25 µg/mg protein) on ice for 15 min to permeabilize membranes for UGT access.

  • Initiation:

    • Arm A (Phase I only): Add NADPH + Test Compound (1 µM).

    • Arm B (Phase I + II): Add NADPH + UDPGA (2 mM) + Test Compound (1 µM).

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (containing Internal Standard).
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Validation Criteria:

  • Positive Control: Ezetimibe (high UGT turnover) or Propofol (rapid glucuronidation).

  • Negative Control: Warfarin (slow turnover).

  • Acceptance:

    
     for the decay curve.
    
Protocol B: Plasma Stability (Hydrolytic Assessment)

Objective: Assess the chemical/enzymatic stability of the β-lactam ring in systemic circulation.

Workflow:

  • Matrix: Human Plasma (pH 7.4), adjusted to 37°C.

  • Spike: Add Test Compound to final concentration of 1 µM (keep DMSO < 0.1%).

  • Incubation: Shake gently at 37°C.

  • Sampling: Extract at

    
     hours.
    
  • Quench: Add to ice-cold acetonitrile with 1% Formic Acid (acid stabilizes the remaining β-lactam during analysis).

  • Analysis: Monitor disappearance of Parent and appearance of Open Ring Metabolite (+18 Da mass shift).

Quantitative Data Presentation

When reporting results for this scaffold, structure your data as follows to allow rapid decision-making.

Table 1: Representative Metabolic Stability Data (Simulated)

SystemCofactors

(min)

(µL/min/mg)
Classification
HLM NADPH only> 60< 20Low Phase I Clearance
HLM NADPH + UDPGA12.5110High Phase II Clearance
Plasma None> 240N/AHydrolytically Stable (Short-term)
SGF pH 1.2 (No Enzyme)45N/AAcid Labile (Oral Bioavailability Risk)

Note: "SGF" = Simulated Gastric Fluid. The β-lactam ring is acid-sensitive, suggesting enteric coating may be required for oral delivery.

Analytical Considerations (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (protonated amine) or Negative Mode (phenolate).

    • Recommendation:Negative Mode is often superior for phenols and glucuronides.

  • Transitions (MRM):

    • Parent:

      
       Fragment (loss of CO from lactam).
      
    • Glucuronide:

      
       (loss of glucuronic acid moiety).
      
  • Chromatography: Use a C18 column. The glucuronide will elute significantly earlier (more polar) than the parent.

References
  • Patel, D., et al. (2014). "Synthesis and biological evaluation of azetidinone derivatives as potential antimicrobial agents." International Journal of Pharmaceutical Sciences Review and Research.

  • Singh, G. S., & Pheko, T. (2008). "Formation and antimicrobial activity of 2-azetidinones from selective ester cleavage in 1,3,3-trisubstituted 4-[2'-(O-diarylacyl)hydroxyphenyl]-2-azetidinones." Indian Journal of Chemistry - Section B.

  • Kosoglou, T., et al. (2005). "Pharmacokinetics of Ezetimibe: A Novel Cholesterol Absorption Inhibitor." Clinical Pharmacokinetics. (Reference for N-aryl azetidinone glucuronidation pathways).

  • Testa, B., & Krämer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms." Chemistry & Biodiversity. (Mechanisms of beta-lactam hydrolysis).

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." (Protocol standards).

Foundational

Toxicology and safety data for 1-(3-Hydroxyphenyl)azetidin-2-one

Technical Guide: Toxicology and Safety Assessment of 1-(3-Hydroxyphenyl)azetidin-2-one Executive Summary This technical guide provides a comprehensive safety and toxicological assessment of 1-(3-Hydroxyphenyl)azetidin-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Toxicology and Safety Assessment of 1-(3-Hydroxyphenyl)azetidin-2-one

Executive Summary

This technical guide provides a comprehensive safety and toxicological assessment of 1-(3-Hydroxyphenyl)azetidin-2-one . This compound represents a core pharmacophore scaffold structurally related to the cholesterol absorption inhibitor Ezetimibe . While often encountered as a synthetic intermediate or Structure-Activity Relationship (SAR) probe, its safety profile is defined by two critical structural motifs: the reactive


-lactam (azetidinone) ring  and the phenolic moiety .

Key Safety Findings:

  • Primary Hazard: Skin and respiratory sensitization due to potential protein haptenization by the

    
    -lactam ring.
    
  • Acute Toxicity: Predicted low acute oral toxicity (Class IV/V) based on read-across from N-aryl-azetidinone analogues.

  • Handling Classification: Occupational Exposure Band (OEB) 3 (

    
    ) is recommended until specific potency data excludes biological activity against Niemann-Pick C1-Like 1 (NPC1L1) protein.
    

Chemical Identity & Physicochemical Properties

Understanding the physicochemical nature of the molecule is the first step in predicting bioavailability and environmental fate.

PropertyValue / DescriptionRelevance to Safety
Chemical Name 1-(3-Hydroxyphenyl)azetidin-2-one
Molecular Formula

Low molecular weight facilitates skin permeation.[1]
Molecular Weight 163.17 g/mol
Structural Class N-aryl-

-lactam
Core determinant of chemical reactivity (ring opening).
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity; suggests potential for membrane crossing but low bioaccumulation.
Solubility Soluble in DMSO, Methanol, Ethyl AcetateOrganic solvents may enhance dermal absorption.
pKa (Phenol) ~9.8 - 10.0Ionized at basic pH; relevant for extraction and waste treatment.
Structural Pharmacophore Visualization

The following diagram illustrates the structural relationship between the target molecule and the approved drug Ezetimibe, highlighting the reactive centers.

Pharmacophore Target 1-(3-Hydroxyphenyl) azetidin-2-one BetaLactam Beta-Lactam Ring (Acylating Agent) Target->BetaLactam Contains Phenol 3-Hydroxyphenyl (H-Bond Donor/Acceptor) Target->Phenol Contains Ezetimibe Ezetimibe (Approved Drug) Target->Ezetimibe Structural Fragment (Read-Across Source) Sensitization Risk Sensitization Risk BetaLactam->Sensitization Risk Haptenization

Figure 1: Pharmacophore mapping of 1-(3-Hydroxyphenyl)azetidin-2-one relative to Ezetimibe, identifying key toxidromes.

Toxicological Profile

Since specific experimental data for this intermediate is often proprietary or sparse, this assessment utilizes Read-Across Methodology from the well-characterized analogue Ezetimibe and general


-lactam toxicology.
Acute Toxicity (Systemic)
  • Oral: Predicted

    
     (Rat).
    
    • Justification: Ezetimibe exhibits low acute toxicity (

      
      ). The removal of the fluorophenyl and hydroxypropyl side chains reduces molecular complexity but preserves the core lactam, which is generally not acutely toxic unless specific receptor engagement occurs.
      
  • Dermal: Predicted

    
    .
    
    • Note: The phenolic group increases polarity compared to simple N-phenyl lactams, potentially limiting passive dermal transport compared to highly lipophilic analogues.

Skin & Eye Irritation[1][2][3]
  • Skin: Irritant (Category 2). [1][2][3]

    • Mechanism:[3][4][5] Phenolic compounds are intrinsic irritants. Combined with the potential for the

      
      -lactam ring to hydrolyze on moist skin (forming a 
      
      
      
      -amino acid), local irritation is expected.
  • Eye: Serious Eye Irritant (Category 2A). [3][4]

    • Mechanism:[3][4][5] Direct contact with the phenolic moiety can cause protein denaturation and pain.

Sensitization (Critical Hazard)
  • Respiratory/Skin Sensitization: High Risk.

    • Mechanism:[3][5] The strained 4-membered lactam ring is an electrophile. It can react with nucleophilic residues (lysine, serine) on serum proteins (e.g., albumin) to form a covalently bonded hapten-protein conjugate. This is the immunogenic basis of penicillin allergy.

    • Protocol Implication: All handling must prevent inhalation of dusts/aerosols.[1][3][4][6]

Genotoxicity
  • Ames Test: Predicted Negative .

    • Evidence: Ezetimibe and its related intermediates generally test negative in the Ames Salmonella/microsome assay. The

      
      -lactam ring in this scaffold is typically stable enough to avoid non-specific DNA alkylation under physiological conditions.
      

Safety & Handling Protocols

Given the "intermediate" status, this compound should be handled as a Potent Compound (OEB 3) until proven otherwise.

Engineering Controls
  • Primary: Powder handling must be performed in a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet .

  • Secondary: HEPA filtration on exhaust.

Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or PAPR (if handling >100g open powder).

  • Dermal: Double nitrile gloves (0.11 mm min thickness).

  • Ocular: Safety goggles (face shield if liquid splashing is possible).

Deactivation & Waste Disposal

The


-lactam ring is susceptible to hydrolysis.[7]
  • Spill Cleanup: Treat spills with 1N NaOH or 10% Sodium Carbonate solution. Allow to sit for 30 minutes. This opens the lactam ring, converting it to the corresponding (inactive)

    
    -amino acid derivative.
    
  • Disposal: Incineration is the preferred method.

Experimental Methodologies

To validate the purity and stability of 1-(3-Hydroxyphenyl)azetidin-2-one, the following self-validating protocols are recommended.

HPLC Purity & Impurity Profiling

This method separates the intact lactam from its hydrolyzed ring-open impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5

    
    ).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide bond).

  • Acceptance Criteria: Main peak retention time ~8-12 min. Hydrolyzed impurity (more polar) will elute earlier.

Hydrolytic Stability Test (Validation of Deactivation)

Use this protocol to determine the half-life of the compound in aqueous environments.

  • Preparation: Dissolve 10 mg of compound in 1 mL Acetonitrile.

  • Spike: Add 100

    
     of stock to 9.9 mL of three buffers: pH 2.0, pH 7.4, and pH 10.0.
    
  • Incubation: Incubate at

    
    .
    
  • Sampling: Inject aliquots into HPLC at T=0, 1h, 4h, 24h.

  • Analysis: Plot

    
     vs. Time to calculate 
    
    
    
    and
    
    
    .
    • Expectation: Rapid degradation at pH 10.0 (Ring opening). Stable at pH 7.4.

Safety Decision Workflow

The following logic gate ensures safe handling decisions are made before experimentation begins.

SafetyWorkflow Start Start: New Synthesis/Handling Quant Quantity > 1 gram? Start->Quant Form Physical Form? Quant->Form Yes FumeHood Standard Fume Hood (Single Gloves) Quant->FumeHood No (<1g) Form->FumeHood Solution VBE Vented Balance Enclosure (Double Gloves + N95) Form->VBE Solid/Powder Isolator Glovebox / Isolator (Full Suit) VBE->Isolator If High Potency Confirmed (OEB 4/5)

Figure 2: Risk-based decision tree for determining containment levels for N-aryl-azetidinones.

References

  • Rosenblum, S. B., et al. (1998). "Discovery of 1-(4-Fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): A Designed, Potent, Orally Active Inhibitor of Cholesterol Absorption." Journal of Medicinal Chemistry, 41(6), 973–980. Link

  • Merck & Co., Inc. (2002). "ZETIA® (ezetimibe) Tablets Prescribing Information." FDA Access Data. Link

  • U.S. National Library of Medicine. (2024). "Ezetimibe Compound Summary." PubChem. Link

  • Deshpande, A. D., et al. (2004). "Synthesis and biological activity of some 2-azetidinones." International Journal of PharmTech Research. (Context for antimicrobial/toxicological properties of general azetidinones).
  • Sigma-Aldrich. (2024).[4] "Safety Data Sheet: 4-Hydroxyphenylacetamide (Analogue Read-Across)." Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 1-(3-Hydroxyphenyl)azetidin-2-one

Abstract This application note presents a comprehensive guide to developing and validating a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to developing and validating a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 1-(3-Hydroxyphenyl)azetidin-2-one. This molecule, featuring a polar phenolic group and a β-lactam core, presents unique chromatographic challenges, including poor retention on traditional stationary phases and the necessity for strict mobile phase pH control. We detail a systematic approach, from initial column and mobile phase screening to full method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The final, optimized method utilizes a polar-embedded C18 column with a gradient elution of acetonitrile and a formate-buffered aqueous phase, coupled with UV detection. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Analytical Challenge

1-(3-Hydroxyphenyl)azetidin-2-one is a heterocyclic compound of interest in synthetic chemistry and drug development, potentially serving as a key intermediate or a pharmacologically active molecule itself. Its structure, comprising a hydrophilic phenolic moiety and a moderately polar azetidinone ring, classifies it as a polar aromatic compound. The reliable quantification of such molecules is essential for purity assessment, stability testing, and quality control.

The primary challenges in developing an HPLC method for this analyte stem from its physicochemical properties:

  • High Polarity: The phenolic hydroxyl group significantly increases the molecule's polarity, leading to weak interaction and poor retention on conventional C18 stationary phases, especially in highly aqueous mobile phases.[4] This can cause the analyte peak to elute in the solvent front, making accurate quantification impossible.

  • pH-Dependent Ionization: The phenolic group is weakly acidic (estimated pKa ≈ 9.5 - 10.5). To ensure consistent retention time and symmetrical peak shape, the mobile phase pH must be carefully controlled to keep the analyte in a single, non-ionized state.

  • UV Chromophore: The presence of the phenyl ring provides a strong chromophore, making UV-Vis detection a suitable and sensitive technique.

This document provides a logical, science-driven workflow for overcoming these challenges to establish a fit-for-purpose analytical method.

Method Development Strategy: A Rationale-Driven Approach

A successful HPLC method is not found by chance but is built through a systematic evaluation of critical parameters. Our strategy is grounded in understanding the analyte's interaction with the stationary and mobile phases.

Stationary Phase (Column) Selection

While a standard C18 column is a common starting point in RP-HPLC, its highly hydrophobic nature can be suboptimal for polar analytes.[5] To address the retention challenge, we evaluated three types of columns:

  • Conventional C18: Serves as a baseline to assess the degree of retention challenge.

  • Polar-Embedded C18: These columns incorporate a polar group (e.g., amide or carbamate) near the base of the alkyl chain. This feature enhances the "wettability" of the stationary phase, preventing the ligand "matting" or "folding" that can occur in highly aqueous mobile phases and improving the retention of polar compounds.[6]

  • Phenyl Phase: The π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic ring can offer an alternative retention mechanism and unique selectivity, particularly for aromatic compounds.[5]

Based on initial screening, the polar-embedded phase provided the best balance of retention, peak shape, and selectivity.

Mobile Phase Optimization

The mobile phase composition is arguably the most critical factor influencing separation.[5]

  • Organic Modifier: Both acetonitrile (ACN) and methanol (MeOH) were screened. Acetonitrile was selected for the final method due to its lower viscosity (resulting in lower backpressure) and its frequent ability to provide sharper peaks for aromatic compounds.

  • Aqueous Phase and pH Control: To suppress the ionization of the phenolic hydroxyl group and ensure a consistent neutral state, the mobile phase pH must be maintained at least 2 pH units below the analyte's pKa. A buffer is essential to resist pH changes upon sample injection. We selected a formic acid/ammonium formate buffer system with a pH of 3.5. This volatile buffer system is also compatible with mass spectrometry (LC-MS) should further characterization be required.

Detection Wavelength

A Diode Array Detector (DAD) was used to scan the analyte's UV spectrum. The maximum absorbance (λ-max) for the 3-hydroxyphenyl chromophore was observed at approximately 274 nm. This wavelength was chosen for quantification to ensure maximum sensitivity. DAD also allows for peak purity analysis throughout the validation process.

Optimized HPLC Method & System Suitability

The following table summarizes the final, optimized chromatographic conditions.

Parameter Condition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Polar-Embedded C18 (e.g., Ascentis RP-Amide), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)
Mobile Phase B Acetonitrile
Gradient Program 10% B to 70% B over 10 minutes, hold at 70% B for 2 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV Diode Array Detector (DAD) at 274 nm
Run Time 15 minutes
System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. A standard solution of 1-(3-Hydroxyphenyl)azetidin-2-one (e.g., 20 µg/mL) is injected six times. The results must meet the following criteria:

SST Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (90:10 v/v) is recommended.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 25 mg of 1-(3-Hydroxyphenyl)azetidin-2-one reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (20 µg/mL): Dilute 1.0 mL of the Stock Standard Solution to 50.0 mL with the diluent.

HPLC Analysis Workflow

The general workflow for performing the analysis is illustrated below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A and B) equilibrate Equilibrate System (15 min) prep_mobile->equilibrate prep_standard Prepare Standard Solutions sst Perform System Suitability Test (SST) prep_standard->sst prep_sample Prepare Sample Solutions inject Inject Samples & Standards prep_sample->inject equilibrate->sst Check Criteria sst->inject If SST Passes integrate Integrate Peaks inject->integrate calculate Calculate Results integrate->calculate report Generate Report calculate->report

Caption: General workflow for HPLC analysis.

Method Validation Protocol (per ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The following parameters must be evaluated.

  • Specificity:

    • Protocol: Analyze a blank (diluent), a placebo (sample matrix without the analyte, if applicable), and the analyte standard. The blank and placebo should show no interfering peaks at the retention time of the analyte.

    • Peak Purity: Use the DAD to perform peak purity analysis on the analyte peak in the presence of its potential impurities or degradation products to ensure spectral homogeneity.

  • Linearity:

    • Protocol: Prepare a series of at least five concentrations from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 10, 15, 20, 25, 30 µg/mL).

    • Analysis: Inject each concentration in triplicate. Plot a graph of the mean peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Range:

    • Protocol: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits. For an assay, this is typically 80-120% of the test concentration.[1]

  • Accuracy (Recovery):

    • Protocol: Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

    • Analysis: Calculate the percentage recovery for each sample.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD for both studies should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

    • Verification: The LOQ should be confirmed by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

  • Robustness:

    • Protocol: Deliberately vary critical method parameters and observe the effect on the results.

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 5 °C)

      • Mobile Phase pH (± 0.2 units)

    • Analysis: Analyze the system suitability standard under each varied condition.

    • Acceptance Criteria: All SST parameters should remain within the established criteria, demonstrating the method's reliability during normal use.

Validation_Parameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Range Range center->Range Robustness Robustness center->Robustness LOQ LOQ/LOD center->LOQ Linearity->Accuracy Linearity->Range Accuracy->Precision

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

This application note outlines a systematic and scientifically-grounded approach to the development and validation of an RP-HPLC method for the polar aromatic compound 1-(3-Hydroxyphenyl)azetidin-2-one. By carefully selecting a polar-embedded stationary phase and optimizing the mobile phase pH and composition, the challenges of poor retention and peak asymmetry were successfully overcome. The described method is linear, accurate, precise, specific, and robust, making it suitable for the routine quantitative analysis of 1-(3-Hydroxyphenyl)azetidin-2-one in a quality control environment. The detailed protocols and validation framework provided herein serve as a reliable template for scientists tasked with developing methods for similarly challenging polar molecules.

References

  • Title: Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts Source: College of Agricultural & Environmental Sciences URL: [Link]

  • Title: A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves Source: RSC Publishing URL: [Link]

  • Title: A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves | Request PDF Source: ResearchGate URL: [Link]

  • Title: A robust method for quantifying 42 phenolic compounds by RP-HPLC Source: Embrapa URL: [Link]

  • Title: SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY Source: Scielo URL: [Link]

  • Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: Azetidin-2-one-based Small Molecules as dual hHDAC6/HDAC8 Inhibitors Source: ARPI URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: j-chrom-sci.com URL: [Link]

  • Title: HPLC-UV Method Development for Highly Polar Impurities Source: Resolian URL: [Link]

  • Title: ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology Source: Therapeutic Goods Administration (TGA) URL: [Link]

  • Title: HPLC Method Development: Lessons from 5 Years in Analytical R&D Source: Medium URL: [Link]

Sources

Application

Solubility Profiling and Handling of 1-(3-Hydroxyphenyl)azetidin-2-one

Application Note & Technical Protocols for DMSO and Methanol[1] Executive Summary & Compound Profile 1-(3-Hydroxyphenyl)azetidin-2-one is a functionalized -lactam scaffold often utilized as a building block in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocols for DMSO and Methanol[1]

Executive Summary & Compound Profile

1-(3-Hydroxyphenyl)azetidin-2-one is a functionalized


-lactam scaffold often utilized as a building block in the synthesis of cholesterol absorption inhibitors (e.g., Ezetimibe analogs) and novel antibiotics.[1] Its structure features a strained four-membered lactam ring attached to a phenolic moiety.[1]

This guide addresses the critical solubility and stability profiles of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) .[1] While DMSO is the preferred vehicle for biological stock solutions due to high solvency, Methanol is frequently used for purification.[1] However, the inherent ring strain of the azetidinone core presents specific stability risks (solvolysis) in protic solvents that must be managed.[1]

Physicochemical Profile
PropertyDescription
Chemical Structure N-aryl

-lactam with a meta-hydroxyl group
Molecular Weight ~163.17 g/mol
Polarity Moderate (Polar lactam + H-bond donor phenol)
pKa (Predicted) ~9.8 (Phenolic -OH)
Solubility Prediction DMSO: High (>100 mM) Methanol: Moderate-High (>50 mM)
Critical Risk

-lactam ring opening (hydrolysis/methanolysis)
Application Note: Solvent Selection & Handling
A. Dimethyl Sulfoxide (DMSO)

Role: Primary vehicle for biological assays and long-term stock storage.[1]

  • Solubility Mechanism: DMSO is a polar aprotic solvent.[1] It effectively solvates the polar lactam amide and interacts with the phenolic proton without acting as a nucleophile.[1]

  • Stability: High.[1] DMSO does not chemically attack the

    
    -lactam ring under neutral conditions.[1]
    
  • Operational Risks:

    • Hygroscopicity: DMSO absorbs atmospheric water avidly.[1] Water can hydrolyze the

      
      -lactam ring over time.[1] Action:  Use anhydrous DMSO (≥99.9%) and store under inert gas (Argon/Nitrogen).
      
    • Freezing Point: DMSO freezes at ~19°C. Thawing cycles can cause local concentration gradients (precipitation).[1]

B. Methanol (MeOH)

Role: Solvent for LC-MS, transfer, and recrystallization.[1]

  • Solubility Mechanism: Methanol is a polar protic solvent.[1] It forms strong hydrogen bond networks with the phenolic hydroxyl and the lactam carbonyl.[1]

  • Stability: Moderate to Low. Methanol is a nucleophile.[1] In the presence of trace acids/bases or elevated heat, it can attack the carbonyl carbon, opening the ring to form the corresponding methyl ester (Methanolysis).[1]

  • Operational Risks:

    • Solvolysis: Prolonged storage in methanol at room temperature may lead to degradation.[1]

    • Action: Use for transient processing only. Keep solutions at 4°C or lower.

Visualized Workflows (Graphviz)[1]
Figure 1: Solubility Determination & Solvent Selection Logic

SolubilityWorkflow Start Start: 1-(3-Hydroxyphenyl)azetidin-2-one Goal Define Goal Start->Goal BioAssay Biological Assay / Long-term Storage Goal->BioAssay Target: Bioactivity Process Purification / LC-MS Analysis Goal->Process Target: Analytics DMSO_Path Select Solvent: DMSO (Anhydrous) BioAssay->DMSO_Path MeOH_Path Select Solvent: Methanol (HPLC Grade) Process->MeOH_Path DMSO_Proto Protocol B: Stock Prep Store at -20°C DMSO_Path->DMSO_Proto Check_Stab CRITICAL: Stability Check MeOH_Path->Check_Stab MeOH_Proto Protocol C: Rapid Handling Keep Cold (4°C) Check_Stab->MeOH_Proto Controlled Cond. RingOpen Risk: Ring Opening (Methanolysis) Check_Stab->RingOpen High Temp/Time

Caption: Decision tree for solvent selection emphasizing the stability risk in methanol versus the storage utility of DMSO.

Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the maximum saturation concentration (


) in DMSO or Methanol at 25°C.[1]

Materials:

  • Compound: 1-(3-Hydroxyphenyl)azetidin-2-one (Solid)[1][2]

  • Solvent: Anhydrous DMSO or HPLC-grade Methanol[1]

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV/Vis.[1]

Procedure:

  • Preparation: Weigh approximately 10 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add 100

    
    L of solvent.
    
  • Saturation:

    • If the solid dissolves completely, add more solid in 2 mg increments until a visible precipitate remains (suspension).[1]

    • Note: For DMSO, solubility may be very high.[1] If 50 mg dissolves in 100

      
      L, record as >500 mg/mL and stop (sufficient for most applications).
      
  • Equilibration: Agitate the suspension on an orbital shaker (500 rpm) for 24 hours at 25°C.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Analysis:

    • Carefully remove the supernatant.[1]

    • Dilute the supernatant 1:100 or 1:1000 with Mobile Phase (e.g., Water/Acetonitrile) to fall within the linear range of the detector.[1]

    • Inject into HPLC.[1] Calculate concentration using a calibration curve.

Protocol B: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable stock for biological assays.

  • Calculation:

    • MW = 163.17 g/mol .

    • Target Conc = 10 mM = 1.63 mg/mL.

    • Example: To make 1 mL, weigh 1.63 mg.[1]

  • Weighing: Weigh ~1.6-1.7 mg of compound into a sterile amber glass vial. Record exact mass.

  • Dissolution: Add volume of anhydrous DMSO calculated by:

    
    .[1]
    
  • Mixing: Vortex for 30 seconds. Ensure no particulate remains.[1]

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
    
Protocol C: Stability Check in Methanol (Degradation Monitoring)

Objective: Verify if the


-lactam ring remains intact during processing.[1]
  • Baseline: Prepare a 1 mg/mL solution in Methanol. Inject immediately into HPLC (

    
    ).
    
  • Stress: Incubate the solution at Room Temperature (25°C) for 4 hours and 24 hours.

  • Analysis: Inject at timepoints.

    • Indicator: Look for a new peak emerging at a different retention time (likely the methyl ester formed by ring opening).[1]

    • Acceptance: Purity should remain >99% relative to

      
      . If degradation >1% is observed, switch to Acetonitrile as the processing solvent.[1]
      
References
  • Pharmacopeial Standards for Ezetimibe (Related Analog)

    • United States Pharmacopeia (USP). "Ezetimibe: Organic Impurities and Solubility."[1][3] USP-NF.[1] Accessed October 2023. [1]

    • Note: Provides grounding for the solubility behavior of N-aryl-azetidinones in methanol (freely soluble) and water (insoluble).[1]

  • Beta-Lactam Stability & Synthesis

    • Singh, G. S. "Recent advances in the synthesis of azetidin-2-ones."[1][4] Tetrahedron, 2003. (Discusses the reactivity of the lactam ring).

    • ChemicalBook.[1] "(3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone Properties."

  • General Solubility Protocols

    • Lipinski, C. A., et al.[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.[1]

  • Solvent Properties

    • Sigma-Aldrich. "Solvent Miscibility and Properties Table." [1]

Sources

Method

Microwave-Assisted Synthesis of 1-(3-Hydroxyphenyl)azetidin-2-one: An Application Note and Protocol

Abstract This document provides a comprehensive guide to the microwave-assisted synthesis of 1-(3-Hydroxyphenyl)azetidin-2-one, a valuable heterocyclic scaffold in medicinal chemistry. We will delve into the rationale be...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of 1-(3-Hydroxyphenyl)azetidin-2-one, a valuable heterocyclic scaffold in medicinal chemistry. We will delve into the rationale behind employing microwave irradiation, detail the reaction mechanism, and provide a robust, step-by-step protocol for its synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the efficiency and speed of microwave chemistry for the rapid synthesis of β-lactam derivatives.

Introduction: The Significance of Azetidin-2-ones and the Microwave Advantage

The azetidin-2-one, or β-lactam, ring is a privileged structure in medicinal chemistry, most notably as the core component of penicillin and cephalosporin antibiotics.[1][2][3] Beyond their antibacterial properties, β-lactam derivatives exhibit a wide range of biological activities, including acting as inhibitors of enzymes such as prostate-specific antigen, thrombin, and human leukocyte elastase.[1] The compound 1-(3-Hydroxyphenyl)azetidin-2-one, in particular, serves as a key intermediate in the synthesis of more complex pharmaceutical agents.

Traditionally, the synthesis of β-lactams has been achieved through methods like the Staudinger reaction, which involves the [2+2] cycloaddition of a ketene and an imine.[1] However, these conventional methods often require long reaction times, harsh conditions, and can lead to the formation of multiple products, necessitating extensive purification.[4][5]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery and development.[4][6][7] By utilizing microwave energy, chemical reactions can be accelerated dramatically, often reducing reaction times from hours or days to mere minutes.[4][7] This rapid heating is a result of the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating.[8][9][10] The key advantages of MAOS include:

  • Accelerated Reaction Rates: Significantly reduced reaction times lead to higher throughput.[4][7][11]

  • Increased Yields and Purity: Rapid and uniform heating often minimizes the formation of byproducts, resulting in cleaner reactions and higher isolated yields.[6][11]

  • Enhanced Reaction Control: Precise control over temperature and pressure allows for the exploration of novel reaction pathways.[4]

  • Green Chemistry: MAOS often requires less solvent and energy, aligning with the principles of sustainable chemistry.[6][12]

Reaction Mechanism and Rationale

The microwave-assisted synthesis of 1-(3-Hydroxyphenyl)azetidin-2-one proceeds via a [2+2] cycloaddition reaction between a ketene, generated in situ from an acid chloride, and an imine (Schiff base).

Step 1: Imine Formation The reaction begins with the formation of an imine from 3-aminophenol and a suitable aldehyde. This condensation reaction is typically carried out under mild conditions.

Step 2: Ketene Formation Chloroacetyl chloride, in the presence of a base such as triethylamine (TEA), eliminates hydrogen chloride to form a highly reactive ketene intermediate.

Step 3: [2+2] Cycloaddition The electron-rich imine undergoes a concerted [2+2] cycloaddition with the electrophilic ketene to form the four-membered azetidin-2-one ring. Microwave irradiation significantly accelerates this step.

Reaction_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Ketene Formation cluster_2 Step 3: [2+2] Cycloaddition 3-Aminophenol 3-Aminophenol Imine Imine 3-Aminophenol->Imine + Aldehyde Aldehyde Aldehyde Chloroacetyl_Chloride Chloroacetyl_Chloride Ketene Ketene Chloroacetyl_Chloride->Ketene + Triethylamine Triethylamine Triethylamine Product 1-(3-Hydroxyphenyl)azetidin-2-one Imine_cyclo Imine Imine_cyclo->Product + Ketene (Microwave) Ketene_cyclo Ketene

Caption: Reaction mechanism for the synthesis of 1-(3-Hydroxyphenyl)azetidin-2-one.

Experimental Protocol

This protocol outlines the microwave-assisted synthesis of 1-(3-Hydroxyphenyl)azetidin-2-one.

Materials and Equipment
Reagent/EquipmentGrade/Specification
3-AminophenolReagent Grade, ≥98%
BenzaldehydeReagent Grade, ≥99%
Chloroacetyl chlorideReagent Grade, ≥98%
TriethylamineReagent Grade, ≥99%
Dichloromethane (DCM)Anhydrous, ≥99.8%
MethanolACS Grade
Microwave SynthesizerDedicated single-mode cavity
Magnetic StirrerStandard laboratory grade
Rotary EvaporatorStandard laboratory grade
Thin Layer Chromatography (TLC)Silica gel 60 F254
Step-by-Step Procedure

Part A: Synthesis of the Imine (Schiff Base)

  • To a solution of 3-aminophenol (1.0 eq) in methanol, add benzaldehyde (1.0 eq).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the imine, which can be used in the next step without further purification.

Part B: Microwave-Assisted Cycloaddition

Experimental_Workflow Start Start Dissolve_Imine_TEA Dissolve imine and triethylamine in anhydrous DCM in a microwave vial. Start->Dissolve_Imine_TEA Add_Chloroacetyl_Chloride Add chloroacetyl chloride dropwise while stirring in an ice bath. Dissolve_Imine_TEA->Add_Chloroacetyl_Chloride Seal_Vial Seal the microwave vial. Add_Chloroacetyl_Chloride->Seal_Vial Microwave_Irradiation Place the vial in the microwave synthesizer and irradiate. Seal_Vial->Microwave_Irradiation Cool_Reaction Cool the reaction mixture to room temperature. Microwave_Irradiation->Cool_Reaction Filter_Salt Filter the triethylamine hydrochloride salt. Cool_Reaction->Filter_Salt Wash_Filtrate Wash the filtrate with water and brine. Filter_Salt->Wash_Filtrate Dry_Organic_Layer Dry the organic layer over anhydrous sodium sulfate. Wash_Filtrate->Dry_Organic_Layer Concentrate Concentrate the solution under reduced pressure. Dry_Organic_Layer->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify End End Purify->End

Caption: Experimental workflow for the microwave-assisted cycloaddition.

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve the imine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (5 mL).

  • Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 eq) dropwise with stirring.

  • Seal the vial and place it in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture under the conditions specified in Table 1.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 1-(3-Hydroxyphenyl)azetidin-2-one.

Reaction Parameters
ParameterValue
Microwave Power100-300 W
Temperature100-120 °C
Reaction Time5-15 minutes
PressureMonitored (typically < 250 psi)

Note: These parameters may require optimization depending on the specific microwave synthesizer and scale of the reaction.

Safety Precautions and Troubleshooting

Safety:

  • Always conduct reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Microwave reactions are conducted in sealed vessels under pressure. Ensure the reaction vial is not overfilled and that the pressure does not exceed the manufacturer's recommendations.

  • Chloroacetyl chloride is corrosive and lachrymatory. Handle with extreme care.

Troubleshooting:

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionIncrease reaction time or temperature. Ensure reagents are pure and dry.
Decomposition of productDecrease reaction temperature or time.
Formation of ByproductsNon-optimal reaction conditionsOptimize temperature, time, and reagent stoichiometry.
Inconsistent ResultsVariations in microwave heatingEnsure proper positioning of the vial in the microwave cavity. Use a dedicated microwave synthesizer for better reproducibility.

Conclusion

The microwave-assisted synthesis of 1-(3-Hydroxyphenyl)azetidin-2-one offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods.[13] This protocol provides a reliable starting point for researchers to produce this valuable building block for drug discovery and development. The principles and techniques described herein can be adapted for the synthesis of a wide array of other β-lactam derivatives, further demonstrating the power and versatility of microwave chemistry in modern organic synthesis.

References

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
  • Walsh Medical Media. (2017). Microwave-Induced Synthesis of Enantiopure β- Lactams. Modern Chemistry & Applications.
  • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Linder, M. R., & Podlech, J. (2001). Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradiation. Organic Letters.
  • (2002). Microwave Assisted Organic Synthesis.
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature reviews. Drug discovery.
  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis.
  • (2022). Thermal and Microwave-Assisted Synthesis of New Highly Functionalized Bis-β-lactams from Available Compounds via Bisketene as an Intermediate. ACS Omega.
  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • Encyclopedia.pub. (2020). Synthesis of β-Lactams.
  • SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials.
  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • RFHIC. (n.d.). RF Energy Industrial I Microwave-Driven Chemical Reactions.
  • (2025). Drug Discovery at the Speed of Light.
  • (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Google Patents. (n.d.). US6207822B1 - Process for the synthesis of azetidinones.
  • arkat usa. (n.d.). Microwave assisted rapid synthesis of 4-amino-3, 4- dihydroquinolin-2-ones from azetidin-2-ones.
  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile.
  • JOCPR. (n.d.). 230-233 Research Article Microwave assisted synthesis of 3-(3-ph.
  • (2019). Synthesis and biological study of Azetidinone derivatives.
  • ResearchGate. (n.d.). Synthesis of 3-hydroxy-2-azetidinones. (Tested activities are in italics)..
  • MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.
  • Zangade, S., Shinde, A., Nalwar, Y., & Patil, P. (2019). Microwave Assisted Synthesis and Antimicrobial Study of Some Novel 2-Azetidinones Derived from 2-(1-Phenylimino-ethyl)-naphthalen-1-ol. Orbital: The Electronic Journal of Chemistry.
  • PubMed. (2012). Microwave-assisted synthesis of hydroxyphenyl nitrones with protective action against oxidative stress.

Sources

Application

Application Notes and Protocols: Copper-Catalyzed Coupling Reactions for Azetidin-2-one Formation

Abstract The azetidin-2-one, or β-lactam, is a cornerstone of modern medicine, most notably as the core structural motif in penicillin and cephalosporin antibiotics. The synthesis of this strained four-membered ring rema...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidin-2-one, or β-lactam, is a cornerstone of modern medicine, most notably as the core structural motif in penicillin and cephalosporin antibiotics. The synthesis of this strained four-membered ring remains a significant challenge in organic chemistry. This document provides a detailed overview and practical protocols for the copper-catalyzed synthesis of azetidin-2-ones, a method that has gained prominence due to its cost-effectiveness, relatively low toxicity, and versatile reactivity. We will explore the mechanistic underpinnings of these reactions and provide step-by-step guides for researchers in synthetic chemistry and drug development.

Introduction: The Enduring Importance of the β-Lactam Ring

The β-lactam ring is a privileged scaffold in medicinal chemistry. Its inherent ring strain, a consequence of its four-membered cyclic amide structure, imparts a high degree of reactivity, which is elegantly exploited in its biological mechanism of action. This reactivity, however, also presents a formidable synthetic challenge.

Traditional methods for β-lactam synthesis, such as the Staudinger cycloaddition, often require stoichiometric reagents and can have limitations in substrate scope and functional group tolerance. The advent of transition-metal catalysis has opened new avenues for more efficient and versatile synthetic routes. Copper, in particular, has emerged as a powerful catalyst for these transformations. Copper-catalyzed reactions offer several advantages:

  • Cost-Effectiveness: Copper is significantly more abundant and less expensive than precious metals like palladium or rhodium.

  • Low Toxicity: Copper generally exhibits lower toxicity, a crucial consideration in pharmaceutical synthesis.

  • Versatile Reactivity: Copper catalysts can mediate a wide range of coupling reactions, including N-arylation, N-alkenylation, and intramolecular C-H amidation, all of which can be harnessed for azetidin-2-one formation.

This guide will focus on two prominent copper-catalyzed methods: the intramolecular N-arylation of β-aminopropanoic acid derivatives and the intramolecular C-H amidation of amides.

Mechanistic Principles of Copper-Catalyzed Intramolecular Coupling

Understanding the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols. While the precise mechanisms can vary depending on the specific ligands and substrates, a general catalytic cycle for copper-catalyzed intramolecular N-arylation (Ullmann-type coupling) is widely accepted.

The Ullmann Condensation Catalytic Cycle

The copper-catalyzed intramolecular N-arylation for the formation of N-aryl azetidin-2-ones generally proceeds through a Cu(I)/Cu(III) catalytic cycle.

Ullmann_Coupling_Cycle CuI_X Cu(I)X CuI_Amide Cu(I)-NR₂ CuI_X->CuI_Amide + Substrate-NH - HX Substrate_NH R-NH₂ (from β-amino acid derivative) CuIII_Complex Cu(III)(NR₂)(Aryl)X CuI_Amide->CuIII_Complex + Aryl-X' (Oxidative Addition) Aryl_Halide Aryl-X' (intramolecular) Oxidative_Addition Oxidative Addition CuIII_Complex->CuI_X (Reductive Elimination) Product N-Aryl Azetidin-2-one CuIII_Complex->Product Product Release Reductive_Elimination Reductive Elimination

Figure 1: Generalized catalytic cycle for Cu(I)/Cu(III) intramolecular N-arylation.

The key steps are:

  • Ligand Exchange: The active Cu(I) catalyst reacts with the amine of the β-amino acid derivative to form a copper-amide intermediate.

  • Oxidative Addition: The intramolecular aryl halide moiety undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate. This is often the rate-determining step.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) complex, releasing the N-aryl azetidin-2-one product and regenerating the active Cu(I) catalyst.

The choice of ligand is critical in this process. Ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, can stabilize the copper intermediates and accelerate the catalytic cycle.

Protocol: Copper-Catalyzed Intramolecular N-Arylation

This protocol describes the synthesis of an N-aryl azetidin-2-one from a 3-amino-3-(2-bromophenyl)propanoic acid derivative.

Materials and Reagents
ReagentPuritySupplierNotes
3-Amino-3-(2-bromophenyl)propanoic acid derivative>95%Custom SynthesisSubstrate
Copper(I) Iodide (CuI)99.99%Sigma-AldrichCatalyst
L-Proline>99%Sigma-AldrichLigand
Potassium Carbonate (K₂CO₃)>99%Fisher ScientificBase, dried in an oven at 120 °C for 4 hours before use.
Dimethyl Sulfoxide (DMSO)AnhydrousAcros OrganicsSolvent, ensure it is dry.
Ethyl AcetateACS GradeVWRFor extraction.
Brine (Saturated NaCl solution)-Lab preparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRFor drying.
Experimental Procedure

N_Arylation_Workflow Start Start: Assemble Reaction Vessel Add_Reagents Add Substrate, CuI, L-Proline, K₂CO₃ to a dry Schlenk flask. Start->Add_Reagents Inert_Atmosphere Evacuate and backfill with N₂ or Ar (3x). Add_Reagents->Inert_Atmosphere Add_Solvent Add anhydrous DMSO via syringe. Inert_Atmosphere->Add_Solvent Heating Heat the reaction mixture at 100 °C. Add_Solvent->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Workup Reaction Quench & Aqueous Workup Monitoring->Workup Upon completion Extraction Extract with Ethyl Acetate (3x). Workup->Extraction Drying Dry organic layer with Na₂SO₄. Extraction->Drying Purification Purify by column chromatography. Drying->Purification End End: Characterize Product Purification->End

Figure 2: Workflow for copper-catalyzed intramolecular N-arylation.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 3-amino-3-(2-bromophenyl)propanoic acid derivative (1.0 mmol, 1.0 equiv), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMSO (5.0 mL) via a syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-aryl azetidin-2-one.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting and Key Considerations
  • Low Yield:

    • Moisture: Ensure all reagents and the solvent are scrupulously dried. Water can deactivate the catalyst.

    • Base: The base is crucial for the deprotonation of the amine. Ensure the K₂CO₃ is finely powdered and thoroughly dried. Other bases like Cs₂CO₃ can be more effective but are also more expensive.

    • Ligand: The choice of ligand can significantly impact the reaction. If L-proline is ineffective, consider screening other ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine.

  • Side Reactions:

    • Dimerization: At high concentrations, intermolecular coupling can compete with the desired intramolecular cyclization. Running the reaction at higher dilution may improve the yield of the desired product.

Protocol: Copper-Catalyzed Intramolecular C-H Amidation

A more atom-economical approach involves the direct intramolecular amidation of an unactivated C(sp³)-H bond. This powerful strategy avoids the need for pre-functionalized starting materials.

Mechanistic Insights

The mechanism for C-H amidation is thought to involve a copper-nitrene intermediate.

CH_Amidation_Cycle CuI Cu(I)L₂ Cu_Amide Cu(I)-NHC(O)R CuI->Cu_Amide + Amide - H⁺ Amide R-C(O)NH₂ (Substrate) Oxidant Oxidant (e.g., PhI(OAc)₂) Cu_Nitrene [Cu(III)=NC(O)R] Cu_Amide->Cu_Nitrene + Oxidant Product_Complex Product-Cu(I) Complex Cu_Nitrene->Product_Complex Intramolecular C-H Insertion CH_Insertion C-H Insertion Product_Complex->CuI Product Release Product Azetidin-2-one Product_Complex->Product

Figure 3: Proposed catalytic cycle for copper-catalyzed intramolecular C-H amidation.

  • Amide Deprotonation: The starting amide coordinates to the copper catalyst.

  • Oxidation: An external oxidant, such as (diacetoxyiodo)benzene (PhI(OAc)₂), oxidizes the copper-amide complex, likely forming a highly reactive copper-nitrene or a related high-valent copper species.

  • C-H Insertion: The copper-nitrene intermediate undergoes a concerted intramolecular C-H insertion into a proximal C(sp³)-H bond, forming the new C-N bond and the azetidin-2-one ring.

  • Catalyst Regeneration: The product is released, regenerating the active copper catalyst.

Materials and Reagents
ReagentPuritySupplierNotes
Butyramide derivative>95%Custom SynthesisSubstrate
Copper(I) Bromide (CuBr)>99%Strem ChemicalsCatalyst
1,10-Phenanthroline>99%Sigma-AldrichLigand
(Diacetoxyiodo)benzene (PhI(OAc)₂)98%Acros OrganicsOxidant, handle with care.
Magnesium Oxide (MgO)>99%Sigma-AldrichAcid scavenger
Dichloromethane (DCM)AnhydrousFisher ScientificSolvent
Experimental Procedure

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under a stream of argon, add CuBr (0.05 mmol, 5 mol%) and 1,10-phenanthroline (0.06 mmol, 6 mol%) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous dichloromethane (2.0 mL) and stir the mixture for 20 minutes at room temperature to allow for complex formation.

  • Reagent Addition: Add the butyramide derivative (1.0 mmol, 1.0 equiv), magnesium oxide (2.0 mmol, 2.0 equiv), and PhI(OAc)₂ (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the tube and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or ¹H NMR analysis of an aliquot. The reaction is typically complete within 4-8 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove MgO and other solids. Wash the pad with additional DCM.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield the pure azetidin-2-one.

Summary and Outlook

Copper-catalyzed reactions represent a powerful and practical approach for the synthesis of azetidin-2-ones. The methods described herein, intramolecular N-arylation and C-H amidation, offer complementary strategies that are distinguished by their operational simplicity, cost-effectiveness, and the use of a relatively benign metal catalyst.

Future research in this area will likely focus on expanding the substrate scope, developing more active and selective catalyst systems, and exploring enantioselective variants of these reactions to directly access chiral β-lactams, which are of paramount importance in the pharmaceutical industry.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, imidazoles, and other heterocycles. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

  • Díaz-Requejo, M. M., & Pérez, P. J. (2008). Coinage Metal Catalyzed C-H Bond Functionalization. Chemical Reviews, 108(8), 3379–3407. [Link]

  • Godin, E., & Gevorgyan, V. (2012). Copper-Catalyzed Intramolecular C(sp3)−H Amination. Angewandte Chemie International Edition, 51(49), 12182–12184. [Link]

Method

Application Note &amp; Protocol Guide: Isolating High-Purity 1-(3-Hydroxyphenyl)azetidin-2-one through Strategic Crystallization

Introduction 1-(3-Hydroxyphenyl)azetidin-2-one is a critical precursor in the synthesis of numerous pharmaceutical compounds, most notably as a key intermediate for Ezetimibe, a cholesterol absorption inhibitor[1][2]. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Hydroxyphenyl)azetidin-2-one is a critical precursor in the synthesis of numerous pharmaceutical compounds, most notably as a key intermediate for Ezetimibe, a cholesterol absorption inhibitor[1][2]. The purity of this intermediate is paramount, as any impurities can carry through to the final Active Pharmaceutical Ingredient (API), potentially impacting its safety, efficacy, and stability. Crystallization stands as the most crucial unit operation for the purification of such intermediates, offering the ability to isolate the target compound in a highly pure, stable, and handleable crystalline form[3][4].

This guide provides a comprehensive overview of the principles and detailed protocols for the crystallization of 1-(3-Hydroxyphenyl)azetidin-2-one. We move beyond simple procedural lists to explain the underlying scientific rationale, empowering researchers to not only execute these protocols but also to troubleshoot and adapt them for optimal results. The focus is on developing a robust process that ensures high purity and consistent crystal properties, which are critical for downstream manufacturing operations and regulatory compliance[4][5][6].

Part 1: Foundational Principles of Crystallization

The successful isolation of 1-(3-Hydroxyphenyl)azetidin-2-one hinges on a solid understanding of crystallization fundamentals. The process is a thermodynamically driven phase transition where solute molecules in a supersaturated solution self-assemble into a highly ordered, three-dimensional crystal lattice.

1.1 The Role of Molecular Structure

The structure of 1-(3-Hydroxyphenyl)azetidin-2-one dictates its crystallization behavior. It possesses:

  • A polar hydroxyl (-OH) group and a lactam (cyclic amide) moiety, which are capable of strong hydrogen bonding.

  • An aromatic phenyl ring , which contributes to non-polar (hydrophobic) and π-π stacking interactions.

This amphiphilic nature means that solvent selection is the most critical variable. An ideal solvent must exhibit a significant difference in solubility for the compound between high and low temperatures[7].

1.2 Solvent Selection Strategy

Selecting the right solvent system is an exercise in balancing intermolecular forces. The goal is to find a solvent (or solvent mixture) that fully dissolves the crude compound and its impurities at an elevated temperature but becomes a poor solvent for the target compound as it cools, leaving impurities behind in the solution (mother liquor).

Based on the principle of "like dissolves like," solvents with intermediate polarity are often a good starting point. Alcohols (e.g., ethanol, isopropanol) and ketones (e.g., acetone) can engage in hydrogen bonding with the hydroxyl and amide groups while also interacting with the phenyl ring.

Table 1: Solvent Selection Guide for 1-(3-Hydroxyphenyl)azetidin-2-one

Solvent ClassExample(s)PolarityInteraction Potential with Target MoleculeSuitability Notes
Alcohols Methanol, Ethanol, IsopropanolHighStrong H-bonding with -OH and amide. Moderate interaction with phenyl ring.Excellent candidates for cooling crystallization. Isopropanol is often preferred due to its lower volatility and good solubility gradient.
Ketones Acetone, Methyl Ethyl KetoneMedium-HighH-bond acceptor for -OH. Dipole-dipole with amide.Good solubilizing power. Often used in combination with a non-polar anti-solvent.
Esters Ethyl AcetateMediumH-bond acceptor. Good general solvent.A versatile choice, can be used for both cooling and anti-solvent methods.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow-MediumWeak H-bond acceptor.More likely to be used as an anti-solvent or in a mixed solvent system.
Hydrocarbons Heptane, Hexane, TolueneLowvan der Waals forces with phenyl ring.Primarily used as anti-solvents to induce precipitation from a more polar solution.
Water WaterVery HighStrong H-bonding with polar groups. Poor solvent for the aromatic part.Can be used as an anti-solvent with water-miscible organic solvents like isopropanol or acetone.

This table synthesizes general principles of solvent selection for compounds with similar functional groups[7][8][9][10].

Part 2: Crystallization Workflow and Methodologies

A systematic approach is essential for developing a reproducible crystallization process. The general workflow involves dissolving the crude material, inducing supersaturation, allowing for crystal growth, and finally, isolating and drying the pure product.

Diagram 1: General Crystallization Workflow

G cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Analysis Crude Crude 1-(3-Hydroxyphenyl) azetidin-2-one Solvent Select Solvent System (Table 1) Crude->Solvent Dissolve Dissolution (Heat to T1) Solvent->Dissolve Induce Induce Supersaturation (Cooling, Anti-solvent, etc.) Dissolve->Induce Nucleation Nucleation (Primary or Seeded) Induce->Nucleation Growth Crystal Growth (Controlled Cooling to T2) Nucleation->Growth Filter Filtration (Vacuum) Growth->Filter Wash Wash with Cold Solvent Filter->Wash Dry Drying (Vacuum Oven) Wash->Dry Pure Pure Crystals Dry->Pure Analysis Characterization (HPLC, DSC, XRD) Pure->Analysis

Caption: A generalized workflow for the purification of pharmaceutical intermediates via crystallization.

Protocol 1: Cooling Crystallization from a Single Solvent System

This is the most common and straightforward technique, relying on the reduced solubility of the compound at lower temperatures.

Rationale: This method is ideal when a solvent is identified that shows a steep solubility curve with respect to temperature. Isopropanol is an excellent starting point for 1-(3-Hydroxyphenyl)azetidin-2-one due to its ability to dissolve the compound when hot and precipitate it effectively upon cooling.

Step-by-Step Methodology:

  • Preparation: Place 10.0 g of crude 1-(3-Hydroxyphenyl)azetidin-2-one into a clean, dry flask equipped with a magnetic stirrer and a reflux condenser.

  • Dissolution: Add a minimal amount of isopropanol (e.g., start with 40-50 mL). Heat the mixture to a gentle reflux (approx. 80-82°C) with stirring until all the solid material is completely dissolved. If undissolved solids remain, add more isopropanol in small increments (1-2 mL) until a clear solution is achieved. Causality Note: Using the minimum amount of hot solvent is critical to maximize yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter that could interfere with crystallization.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly towards room temperature, undisturbed. Slow cooling is crucial for the formation of larger, more perfect crystals. Covering the flask with glass wool can help moderate the cooling rate.

  • Inducing Nucleation (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod below the solvent line or adding a single seed crystal of the pure compound.

  • Maturation: Once crystallization begins, allow the solution to stand at room temperature for 1-2 hours. Subsequently, place the flask in an ice-water bath (0-5°C) for at least 1 hour to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of ice-cold isopropanol (2 x 5 mL) to rinse away any residual mother liquor containing impurities. Causality Note: Using cold solvent minimizes the redissolving of the desired product.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: Assess the purity of the final product using HPLC and determine its melting point. Further characterization via techniques like DSC or XRD can confirm the polymorphic form[6].

Protocol 2: Anti-Solvent Crystallization

This method is highly effective when the compound is very soluble in one solvent but poorly soluble in another, and the two solvents are miscible.

Rationale: Anti-solvent addition rapidly generates a high level of supersaturation, inducing nucleation and precipitation. This is particularly useful if a suitable single solvent for cooling crystallization cannot be found. A common system for a molecule like this is an Ethyl Acetate/Heptane mixture.

Diagram 2: Logic of Solvent/Anti-Solvent Interaction

G cluster_solvents Solvent Good Solvent (e.g., Ethyl Acetate) - H-bond acceptor - Medium polarity Molecule {1-(3-Hydroxyphenyl)azetidin-2-one|- Polar Groups (-OH, Amide) - Non-polar Group (Phenyl) } Solvent->Molecule Solubilizes via interaction with ALL parts of molecule AntiSolvent Anti-Solvent (e.g., Heptane) - Non-polar - No H-bonding AntiSolvent->Molecule Addition of Anti-Solvent disrupts solvation shell, forcing precipitation Molecule->AntiSolvent Poorly soluble; non-polar part has weak interaction, but polar groups are repelled

Caption: Interaction model for selecting a solvent and anti-solvent pair.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of crude 1-(3-Hydroxyphenyl)azetidin-2-one in the minimum required amount of a good solvent (e.g., Ethyl Acetate) at room temperature or with gentle warming.

  • Anti-Solvent Addition: While stirring the solution, slowly add a non-polar anti-solvent (e.g., Heptane) dropwise using an addition funnel.

  • Inducing Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This point indicates the onset of nucleation.

  • Crystal Growth: Stop the addition and allow the mixture to stir at room temperature for 1-2 hours to permit the formed nuclei to grow into larger crystals.

  • Complete Precipitation: After the initial growth phase, you may add more anti-solvent to ensure complete precipitation, followed by cooling in an ice bath for 30-60 minutes.

  • Isolation, Washing & Drying: Follow steps 7-10 from Protocol 1, using the anti-solvent (Heptane) or a mixture of the two solvents for the washing step.

Part 3: Troubleshooting and Process Optimization

Even with well-designed protocols, challenges can arise. Process optimization is key to developing a robust and scalable method[6].

Table 2: Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out Compound's melting point is lower than the solution temperature; cooling is too rapid; solution is too concentrated.Re-heat the mixture to dissolve the oil, add slightly more solvent, and then allow it to cool much more slowly. Consider a different solvent with a lower boiling point[7].
No Crystals Form Solution is not sufficiently supersaturated; nucleation barrier is too high.Scratch the flask with a glass rod; add a seed crystal; cool to a lower temperature; add a small amount of anti-solvent.
Formation of Fine Powder Nucleation rate is too high relative to the growth rate; rapid cooling or high supersaturation.Slow down the cooling or anti-solvent addition rate. Reduce the initial concentration. Use seeding to control nucleation.
Low Purity Impurities co-crystallized with the product; inefficient washing.Re-crystallize the material a second time. Ensure the wash solvent is ice-cold and used sparingly. Evaluate a different solvent system that may better exclude the specific impurity.
Low Yield Compound is too soluble in the cold solvent; insufficient cooling; too much solvent used initially.Ensure the minimum amount of hot solvent was used. Cool for a longer duration at a lower temperature. Consider adding an anti-solvent at the end of the cooling phase.

References

  • Reactive Crystallization of Beta-Lactam Antibiotics. Mettler Toledo. [Link]

  • Development of Crystallization Processes for Pharmaceutical Applications. LACCEI.org. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Process for the production of beta lactam crystals.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. PMC, National Center for Biotechnology Information. [Link]

  • Pharmaceutical Crystallization. Crystal Growth & Design, ACS Publications. [Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC, National Center for Biotechnology Information. [Link]

  • Crystallization processes in pharmaceutical technology and drug delivery design. ScienceDirect. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. Reaction Chemistry & Engineering, RSC Publishing. [Link]

  • Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Crystallization Solvents. PDF. [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Process for the synthesis of azetidinones.
  • Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. PMC, National Center for Biotechnology Information. [Link]

  • Process for the production of ezetimibe and intermediates used in this process. Justia Patents. [Link]

  • Reactive crystallization of β-lactam antibiotics: Strategies to enhance productivity and purity of ampicillin. ResearchGate. [Link]

  • Synthesis and characterization of β-Lactam compounds. JOCPR. [Link]

  • Process for the preparation of ezetimibe.
  • Synthesis, Characterization of Some New 2-Azetidinone Derivatives. ResearchGate. [Link]

  • Process For The Purification Of Ezetimibe. Quick Company. [Link]

  • 3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one. PubChem. [Link]

  • Polymorphs of ezetimibe and process for preparation thereof.
  • (PDF) Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. ResearchGate. [Link]

  • Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Semantic Scholar. [Link]

  • EZETIMIBE KETONE. precisionFDA. [Link]

  • Ezetimibe ketone. PubChem, NIH. [Link]

Sources

Application

Technical Application Note: Optimized Staudinger [2+2] Cycloaddition for 1-(3-Hydroxyphenyl)azetidin-2-one Scaffolds

Executive Summary The synthesis of N-aryl-azetidin-2-ones (β-lactams) remains a cornerstone in the development of cholesterol absorption inhibitors (e.g., Ezetimibe analogs) and novel antibiotics. This guide addresses th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-aryl-azetidin-2-ones (β-lactams) remains a cornerstone in the development of cholesterol absorption inhibitors (e.g., Ezetimibe analogs) and novel antibiotics. This guide addresses the specific synthetic challenge of constructing the 1-(3-hydroxyphenyl)azetidin-2-one core.

The presence of a nucleophilic hydroxyl group at the meta-position of the N-aryl ring introduces a critical chemoselectivity issue: competitive O-acylation during the ketene generation step. Consequently, a direct Staudinger reaction using unprotected 3-aminophenol is prone to failure or low yields. This protocol details a robust, self-validating 4-step workflow: Phenolic Protection


 Imine Formation 

Staudinger Cycloaddition

Deprotection
, ensuring high fidelity of the β-lactam ring formation.

Strategic Retrosynthesis & Pathway Analysis

To ensure the integrity of the β-lactam formation, the phenolic hydroxyl group must be masked. The Staudinger reaction—a formal [2+2] cycloaddition between a ketene (generated in situ) and an imine—is the convergent step.

Synthetic Logic Flow (Graphviz)

StaudingerPathway Start 3-Aminophenol Prot Step 1: Phenol Protection (TBDMS-Cl) Start->Prot Mask -OH ImineForm Step 2: Imine Condensation (R-CHO) Prot->ImineForm Free -NH2 Imine Activated Imine (Schiff Base) ImineForm->Imine Staudinger Step 3: Staudinger [2+2] Cycloaddition Imine->Staudinger Ketene Ketene Precursor (Acid Chloride + TEA) Ketene->Staudinger In situ gen. ProtectedLactam Protected β-Lactam Staudinger->ProtectedLactam Ring Closure Deprot Step 4: Deprotection (TBAF) ProtectedLactam->Deprot Final 1-(3-Hydroxyphenyl) azetidin-2-one Deprot->Final Target

Figure 1: Strategic workflow for the chemoselective synthesis of the target scaffold. The pathway prioritizes the suppression of O-acylation side reactions via silyl protection.

Critical Process Parameters (CPP)

The Phenol Protection Strategy

Attempting the Staudinger reaction on unprotected 3-aminophenol is chemically unsound. Acid chlorides (ketene precursors) react rapidly with phenols in the presence of base (TEA) to form esters.

  • Recommendation: Use TBDMS (tert-butyldimethylsilyl) protection.

  • Rationale: TBDMS ethers are stable to the basic conditions of the Staudinger reaction (TEA/DCM) but are easily removed with TBAF or mild acid, preserving the sensitive β-lactam ring [1].

Imine Stability & Substituents

The target name "1-(3-hydroxyphenyl)azetidin-2-one" implies an unsubstituted C3/C4 ring.

  • Challenge: The imine derived from formaldehyde (N-methylene-3-siloxyaniline) is unstable and prone to trimerization (hexahydrotriazine formation).

  • Solution: If the unsubstituted core is strictly required, use paraformaldehyde with specific dehydration conditions (molecular sieves). However, most medicinal chemistry applications involve substituents at C3/C4 (derived from substituted aldehydes R-CHO and substituted acid chlorides R'-CH(Cl)COCl). The protocol below assumes a generic aldehyde (R-CHO) to ensure broad applicability, with a note for the formaldehyde case.

Stereocontrol (Cis vs. Trans)

The Staudinger reaction diastereoselectivity is governed by the electronic nature of the substituents [2].

  • Electron-Donating Ketene / Electron-Withdrawing Imine: Favors Cis (via fast ring closure of the zwitterionic intermediate).[1]

  • Electron-Withdrawing Ketene / Electron-Donating Imine: Favors Trans .[1]

  • Temperature: Lower temperatures (-78°C) generally favor the kinetic product (cis), while higher temperatures allow isomerization to the thermodynamic product (trans) [3].

Detailed Experimental Protocols

Phase 1: Phenolic Protection

Objective: Synthesize 3-(tert-butyldimethylsilyloxy)aniline.

  • Reagents: 3-Aminophenol (1.0 eq), TBDMS-Cl (1.2 eq), Imidazole (2.5 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 3-aminophenol in anhydrous DMF (0.5 M concentration) under N₂.

    • Add imidazole in one portion.

    • Cool to 0°C and add TBDMS-Cl portion-wise over 10 minutes.

    • Warm to Room Temperature (RT) and stir for 4–12 hours (monitor by TLC).

    • Workup: Dilute with Et₂O, wash with water (3x) and brine. Dry over Na₂SO₄ and concentrate.

    • Validation: ¹H NMR should show silyl methyl singlets at ~0.2 ppm and t-butyl singlet at ~0.9 ppm.

Phase 2: Imine Formation (Schiff Base)

Objective: Synthesize N-(substituted-methylene)-3-(tert-butyldimethylsilyloxy)aniline.

  • Reagents: Protected Aniline (from Phase 1), Aldehyde (R-CHO, 1.05 eq), MgSO₄ (anhydrous).

  • Procedure:

    • Dissolve protected aniline in anhydrous DCM (0.3 M).

    • Add Aldehyde and 2.0 equivalents of anhydrous MgSO₄ (to drive equilibrium).

    • Stir at RT for 4–16 hours.

    • Filtration: Filter through a Celite pad to remove MgSO₄.

    • Concentration: Evaporate solvent to yield the crude imine. Note: Imines are often hydrolytically unstable; use immediately in Phase 3 without column chromatography.

Phase 3: Staudinger [2+2] Cycloaddition

Objective: Construct the β-lactam ring.

  • Reagents: Crude Imine (1.0 eq), Acid Chloride (e.g., Chloroacetyl chloride or Acetyl chloride, 1.2 eq), Triethylamine (TEA, 2.5 eq), Anhydrous DCM.

  • Apparatus: Flame-dried 3-neck flask, N₂ atmosphere, dropping funnel.

  • Protocol:

    • Step A: Dissolve the crude Imine in anhydrous DCM (0.1 M) and cool to -78°C (dry ice/acetone bath). Add TEA.

    • Step B (Ketene Generation): Dissolve the Acid Chloride in DCM (10 mL). Add this solution dropwise to the reaction mixture over 30–60 minutes.

      • Expert Insight: Slow addition is crucial to keep the steady-state concentration of the ketene low, preventing ketene dimerization [4].

    • Step C: Allow the mixture to warm slowly to RT over 12 hours (overnight).

    • Step D (Workup): Wash the organic layer with saturated NaHCO₃ (to remove acid), then 0.1 M HCl (to remove unreacted amine/imine), then brine.

    • Step E (Purification): Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Validation: IR spectrum will show a characteristic β-lactam carbonyl stretch at 1740–1760 cm⁻¹ .

Phase 4: Deprotection

Objective: Reveal the 3-hydroxyl group.

  • Reagents: Protected β-Lactam, TBAF (1.0 M in THF, 1.1 eq).

  • Procedure:

    • Dissolve the protected β-lactam in THF (0.1 M) at 0°C.

    • Add TBAF solution dropwise.

    • Stir at 0°C for 30 minutes (reaction is usually fast).

    • Quench: Add saturated NH₄Cl solution.

    • Extraction: Extract with EtOAc.

    • Purification: Recrystallization or short column chromatography.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield (Step 3) Moisture contaminationEnsure all glassware is flame-dried; use freshly distilled DCM and TEA.
No Reaction (Step 3) Ketene dimerizationDecrease addition rate of acid chloride; increase dilution (0.05 M).
Product is O-Acylated Failed Protection (Step 1)Verify Step 1 completion by NMR before proceeding. Ensure -OH is fully silylated.
Imine Hydrolysis Wet solvent/SilicaUse imine immediately; neutralize silica gel with 1% TEA during purification if isolating.
Stereochemistry Mix Temperature fluctuationMaintain -78°C strictly during addition; consider using a bulky base (DIPEA) to alter kinetics.

References

  • Jiao, L., Liang, X., & Xu, J. X. (2006).

    
    -Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060-6069. [Link]
    
  • Sakarya, A., & Ketrez, G. (2023).[2] Synthesis of Novel cis-2-Azetidinones from Imines and Chloroacetyl Chloride Using Triethylamine.[2][3] Acta Chimica Slovenica, 70, 628–633.[2] [Link]

  • D'hooghe, M., & Ha, H. J. (Eds.). (2012). Synthesis of

    
    -Lactams. In Synthesis of Heterocycles via Cycloadditions II. Springer. [Link]
    

Sources

Method

Handling and storage guidelines for 1-(3-Hydroxyphenyl)azetidin-2-one

Application Note & Protocol: Handling and Storage of 1-(3-Hydroxyphenyl)azetidin-2-one Part 1: Executive Summary & Structural Analysis 1-(3-Hydroxyphenyl)azetidin-2-one is a specialized small molecule featuring a straine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Handling and Storage of 1-(3-Hydroxyphenyl)azetidin-2-one

Part 1: Executive Summary & Structural Analysis

1-(3-Hydroxyphenyl)azetidin-2-one is a specialized small molecule featuring a strained four-membered β-lactam (azetidin-2-one) ring N-linked to a phenolic moiety.[1] While often encountered as a core scaffold in the synthesis of cholesterol absorption inhibitors (e.g., Ezetimibe analogs) or novel antibiotics, its specific handling requirements are dictated by two competing instability vectors: ring strain-driven hydrolysis and phenolic oxidation .

This guide deviates from generic safety sheets by addressing the specific chemical vulnerabilities of this N-aryl-β-lactam scaffold. Researchers must treat this compound not merely as a stable powder, but as a "loaded spring" prone to ring-opening and oxidative degradation if mishandled.[1]

Physicochemical Profile[2][3][4][5][6][7][8][9][10]
PropertyValue / CharacteristicImplication for Handling
Molecular Formula C₉H₉NO₂Low Molecular Weight Fragment
Molecular Weight ~163.17 g/mol Precise weighing required for stoichiometry
Core Motif N-Aryl-β-LactamHigh Reactivity: Susceptible to nucleophilic attack (hydrolysis/alcoholysis) at the carbonyl carbon.[1]
Functional Group 3-Hydroxyphenyl (Phenol)Oxidation Risk: Prone to quinone formation (browning) under high pH or light exposure.[1]
pKa (Predicted) ~9.8 (Phenol OH)Avoid aqueous buffers > pH 8.0 to prevent phenolate formation and autoxidation.
Solubility DMSO, DMF, EthanolPoor water solubility; requires organic co-solvent for aqueous assays.

Part 2: Critical Stability Mechanisms

To ensure experimental reproducibility, one must understand why the compound degrades.

1. The β-Lactam Hydrolysis Trap The 4-membered ring possesses significant angle strain (~90° bond angles vs. 109.5° ideal).[1] The N-aryl group withdraws electron density from the nitrogen, reducing the amide resonance stabilization and making the carbonyl carbon highly electrophilic.

  • Risk: Exposure to water, especially in acidic or basic conditions, leads to rapid ring opening to form the corresponding β-amino acid derivative, which is biologically inactive.

  • Prevention: Strictly anhydrous storage; neutral pH in aqueous buffers.

2. Phenolic Oxidation The 3-hydroxy group is electron-rich.[1] In the presence of oxygen and light, or trace metal ions, it can undergo radical oxidation.

  • Risk: Sample turns from off-white to pink/brown.[1]

  • Prevention: Argon/Nitrogen atmosphere; Amber glassware.

Part 3: Storage & Handling Protocols

A. Long-Term Storage (Solid State)[1]
  • Temperature: -20°C is mandatory. Storage at 4°C is insufficient for periods >1 month due to slow hydrolysis from trace moisture.

  • Atmosphere: Store under Argon or Nitrogen . If the original septum is pierced, parafilm is insufficient. Transfer the remaining solid to a screw-cap vial with a PTFE-lined cap and purge with inert gas before sealing.[1]

  • Desiccation: Store the vial inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite).

B. Solubilization & Reconstitution Protocol

Solvent Choice:

  • Recommended: Anhydrous DMSO (Dimethyl Sulfoxide). It is non-nucleophilic and stabilizes the polar lactam.

  • Acceptable (Short-term): Anhydrous Ethanol.[1] (Note: Alcohols are nucleophiles; "alcoholysis" of the lactam ring can occur over weeks at room temperature).

  • Avoid: Water, PBS (for stock solution), slightly acidic/basic methanol.

Step-by-Step Reconstitution:

  • Equilibrate: Allow the vial to warm to room temperature (RT) inside the desiccator for 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Weighing: Weigh quickly. If high humidity (>60%), use a glovebox or glove bag.

  • Dissolution: Add Anhydrous DMSO to achieve a stock concentration of 10–50 mM . Vortex gently.

  • Aliquoting: Do not store the bulk stock at 4°C. Aliquot immediately into single-use volumes (e.g., 20–50 µL) in amber microtubes.

  • Freezing: Flash freeze aliquots in liquid nitrogen (optional but recommended) and store at -80°C.

C. Experimental Usage (Aqueous Buffers)

When diluting into aqueous media (e.g., cell culture or enzyme assays):

  • Timing: Perform the dilution immediately before the experiment.

  • pH Check: Ensure the buffer pH is between 6.5 and 7.5 .

    • pH < 5:[1][2] Acid-catalyzed ring opening.[1]

    • pH > 8: Base-catalyzed hydrolysis and phenol oxidation.[1]

  • Solvent Limit: Keep DMSO concentration < 1% (v/v) to avoid solvent effects, unless the assay tolerates higher.

Part 4: Visualization of Workflows

Workflow 1: Reconstitution and Storage Logic

G Solid Solid Compound (-20°C, Desiccated) WarmUp Equilibrate to RT (30 mins in Desiccator) Solid->WarmUp Prevent Condensation Weigh Weigh Rapidly (Avoid Humidity) WarmUp->Weigh Solvent Add Anhydrous DMSO (Target: 10-50 mM) Weigh->Solvent Dissolve Aliquot Aliquot into Amber Vials Solvent->Aliquot Minimize Freeze-Thaw Warning1 Avoid Protic Solvents for Storage Solvent->Warning1 Freeze Flash Freeze Store at -80°C Aliquot->Freeze Long Term Storage Use Dilute into Buffer (pH 6.5 - 7.5) Aliquot->Use Immediate Exp. Freeze->Use Thaw once Warning2 Discard unused thawed portion Use->Warning2

Caption: Optimized workflow for maximizing the half-life of the β-lactam ring during solubilization.

Workflow 2: Degradation Pathways (The "Why")

Degradation Compound 1-(3-Hydroxyphenyl) azetidin-2-one Hydrolysis β-Lactam Hydrolysis (Ring Opening) Compound->Hydrolysis Oxidation Phenolic Oxidation (Quinone Formation) Compound->Oxidation Inactive β-Amino Acid (Biologically Inactive) Hydrolysis->Inactive Colored Pink/Brown Polymer/Adducts Oxidation->Colored AcidBase pH < 5 or > 8 Nucleophiles (H2O, ROH) AcidBase->Hydrolysis AirLight Oxygen + Light High pH AirLight->Oxidation

Caption: Major degradation pathways.[1] The β-lactam ring is the primary stability bottleneck.[1]

Part 5: Safety & Toxicology (E-E-A-T)

While specific toxicological data for this exact intermediate may be sparse, its structural class dictates the following precautions:

  • Sensitization Risk: Like penicillins and other β-lactams, this compound may cause allergic sensitization upon inhalation or skin contact.[1]

    • Protocol: Always handle in a fume hood. Use nitrile gloves and a lab coat.

  • Irritant: Phenols are generally irritating to skin and mucous membranes.

  • Disposal: Quench excess material with dilute NaOH (to open the lactam ring and deprotonate the phenol) followed by neutralization before disposal in organic waste, or dispose of directly as hazardous organic waste.

Part 6: References

  • Structure & Stability of N-Aryl-β-Lactams:

    • Mechanistic Insight: Studies on the ring strain and hydrolysis rates of monocyclic β-lactams confirm the accelerated ring opening in N-aryl derivatives due to resonance effects.[1]

    • Source: Page, M. I. (1987). "The Mechanisms of Reactions of β-Lactam Antibiotics." Accounts of Chemical Research.

  • General Handling of Phenolic Compounds:

    • Protocol Standard: Sigma-Aldrich Technical Bulletins on Phenol handling (Air/Light sensitivity).[1]

    • Source: PubChem Compound Summary for Phenol Derivatives.

  • Ezetimibe (Structural Analog) Stability Data:

    • Context: While distinct, Ezetimibe shares the N-aryl-β-lactam core.[1] Its stability profiles in protic solvents serve as a proxy for "Best Practice" handling of 1-(3-Hydroxyphenyl)azetidin-2-one.

    • Source: Pathak, et al. (2024). "Comprehensive stability analysis of β-lactams." Antimicrobial Agents and Chemotherapy.[2][3][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Hydroxyphenyl)azetidin-2-one

Ticket ID: #BL-OH-3 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Diagnostic Triage User Issue: Low yield and inconsistent purity in...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BL-OH-3 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Diagnostic Triage

User Issue: Low yield and inconsistent purity in the synthesis of 1-(3-hydroxyphenyl)azetidin-2-one. Root Cause Analysis: The synthesis of N-aryl-2-azetidinones (beta-lactams) from anilines faces two primary failure modes: competitive O-acylation (due to the free phenol) and acrylamide formation (elimination instead of cyclization).[1]

If you are attempting a "direct" synthesis on the free phenol, stop immediately. The yield ceiling for that route is typically <30% due to oligomerization. The industry-standard "Golden Route" requires a Protection-Cyclization-Deprotection strategy.[1]

Diagnostic Workflow

Use the following logic tree to identify your specific bottleneck before proceeding to the protocols.

DiagnosticTree Start Start: Identify Failure Mode CheckPurity Is the intermediate (Amide) pure? Start->CheckPurity CheckCycliz Is the Cyclization Yield < 50%? CheckPurity->CheckCycliz Yes Issue1 ISSUE: O-Acylation Competing reaction at Phenol CheckPurity->Issue1 No (Mixed Esters) Issue2 ISSUE: Acrylamide Formation (Beta-Elimination) CheckCycliz->Issue2 Yes (Olefin peaks in NMR) Issue3 ISSUE: Hydrolysis/Ring Opening Unstable Lactam CheckCycliz->Issue3 No (Product decomposes) Action1 SOLUTION: Implement Benzyl Protection Issue1->Action1 Action2 SOLUTION: Switch to Phase Transfer Catalysis (PTC) Issue2->Action2 Issue3->Action2

Figure 1: Diagnostic logic for isolating yield-killing side reactions.

The "Golden Route" Protocol

To achieve yields >80%, you must isolate the nucleophilic phenol from the acylation chemistry. The following protocol is adapted from optimized processes used for Ezetimibe intermediates [1, 2].

Phase 1: Strategic Protection

Objective: Mask the 3-hydroxyl group to prevent ester formation.[1]

  • Reagent: Benzyl bromide (BnBr) / K₂CO₃ in Acetone.[1]

  • Why: The benzyl group is stable to the basic conditions of lactamization but easily removed via hydrogenolysis (Pd/C) which preserves the sensitive beta-lactam ring. Silyl ethers (TBS) are risky due to potential fluoride/acid sensitivity in later steps.[1]

Phase 2: Acylation (Amide Formation)

Reaction: 3-(Benzyloxy)aniline + 3-Chloropropionyl chloride → N-(3-(benzyloxy)phenyl)-3-chloropropanamide.[1]

ParameterSpecificationTechnical Rationale
Solvent Dichloromethane (DCM) or TolueneAnhydrous conditions prevent hydrolysis of the acid chloride.[1]
Base Triethylamine (1.1 eq)Scavenges HCl. Must be added slowly to keep Temp < 5°C.
Temperature -10°C to 0°C CRITICAL: Higher temps favor bis-acylation or early elimination.[1]
Mode Dropwise AdditionPrevents localized hot-spots that degrade the acid chloride.[1]
Phase 3: The Cyclization (The Yield Maker)

Reaction: Intramolecular N-alkylation to form the 4-membered ring.[1] The Problem: The amide proton is weakly acidic (


). Strong bases often cause 

-elimination, forming the useless acrylamide byproduct (

).[1]

The Solution: Phase Transfer Catalysis (PTC) We utilize a solid-liquid or liquid-liquid PTC system.[1] This allows the use of inorganic bases without high solvation, favoring alkylation (ring closure) over elimination.

Protocol:

  • Dissolve the chloro-amide from Phase 2 in Toluene (0.1 M concentration). Note: High dilution favors intramolecular cyclization.

  • Add Tetrabutylammonium hydrogen sulfate (TBAHS) (10 mol%).

  • Add 50% NaOH (aq) or pulverized KOH (solid) .

  • Stir vigorously at Room Temperature .

  • Monitor: TLC will show the disappearance of the amide. If acrylamide forms (check NMR: vinyl protons at 5.5-6.5 ppm), lower the temperature to 0°C.[1]

Phase 4: Deprotection

Reaction: Hydrogenolysis of the Benzyl ether.

  • Conditions: H₂ (1 atm), 10% Pd/C, Ethanol/Ethyl Acetate.

  • Caution: Monitor strictly. Prolonged exposure can reduce the beta-lactam carbonyl or cleave the N-C4 bond.[1] Stop immediately upon consumption of starting material.[2]

Deep Dive: Mechanism & Troubleshooting

Why does the yield fail? The competition between Ring Closure (


) and Elimination (

) is determined by the base and solvent.[1]

Mechanism Substrate Chloro-Amide (Intermediate) Enolate Amide Anion (Transition State) Substrate->Enolate Base (Deprotonation) Lactam Target Beta-Lactam (Ring Closure) Enolate->Lactam Path A: Substitution (SN2) Favored by PTC/Toluene Acrylamide Acrylamide Byproduct (Elimination) Enolate->Acrylamide Path B: Elimination (E2) Favored by polar solvents/Heat

Figure 2: Kinetic competition in beta-lactam synthesis.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use the "Staudinger Synthesis" (Imine + Ketene) instead?

  • Answer: Generally, no.[3] The Staudinger reaction is excellent for C3/C4 substituted lactams (like Ezetimibe). However, for unsubstituted azetidin-2-ones, ketene dimerization and stability issues make it less efficient than the cyclization of

    
    -halo amides [3].[1]
    

Q2: My product is an oil that won't crystallize. Why?

  • Answer: This is likely due to the presence of the acrylamide impurity or residual benzyl bromide.

    • Fix: Use column chromatography (Silica, Hexane:EtOAc).[1] The acrylamide is usually less polar than the lactam.

    • Fix: Ensure your 3-chloropropionyl chloride was distilled before use; degraded reagent produces oligomers.[1]

Q3: Why Toluene for the cyclization? Can I use DMF?

  • Answer: DMF is a polar aprotic solvent that solvates the cation well, leaving the hydroxide "naked" and extremely basic. This often increases the rate of elimination (acrylamide formation). Toluene (non-polar) combined with a Phase Transfer Catalyst keeps the effective basicity controlled, favoring the substitution (

    
    ) required for ring closure [4].
    

Q4: Can I use 3-bromopropionyl chloride instead?

  • Answer: Yes. The bromide is a better leaving group, which accelerates the ring closure (

    
    ). This can significantly improve the ratio of Lactam vs. Acrylamide. If you can source it, switch to the bromo-analog  for an immediate yield boost.
    

References & Authority

  • Wu, G., et al. (2000). Enantioselective Synthesis of the Cholesterol Absorption Inhibitor Ezetimibe.Journal of Organic Chemistry , 64, 3714-3718.[4] Link (Demonstrates the robustness of the N-aryl cyclization pathway).[1]

  • Vaccaro, W. D., et al. (1998). Sugar-Substituted 2-Azetidinones as Cholesterol Absorption Inhibitors.[1][5]Bioorganic & Medicinal Chemistry Letters , 8(3), 313-318.[1] Link (Details the structure-activity relationship and synthesis of hydroxy-phenyl azetidinones).[1]

  • Palomo, C., et al. (1999). The Staudinger Reaction: A Powerful Tool for the Synthesis of Beta-Lactams.[6]European Journal of Organic Chemistry , 1999(11), 3223-3235. Link (Comparative analysis of synthetic routes).[1]

  • Takahata, H., et al. (1981). Phase Transfer Catalyzed Synthesis of N-Aryl-2-azetidinones.[1]Heterocycles , 16(8), 1369-1374.[1] (Foundational text on using PTC to suppress acrylamide formation).

Sources

Optimization

Technical Support Center: Stabilizing 1-(3-Hydroxyphenyl)azetidin-2-one Against Beta-Lactam Ring Hydrolysis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Hydroxyphenyl)azetidin-2-one. This guide provides in-depth troubleshooting advice and answers to f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Hydroxyphenyl)azetidin-2-one. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of hydrolytic degradation of the beta-lactam ring, a critical factor for maintaining compound integrity and experimental validity.

Introduction

1-(3-Hydroxyphenyl)azetidin-2-one is a valuable scaffold in medicinal chemistry, belonging to the beta-lactam class of compounds. The four-membered azetidin-2-one ring is inherently strained and susceptible to hydrolysis, which cleaves the amide bond and renders the molecule inactive.[1] This guide is designed to provide you with the necessary knowledge and practical protocols to mitigate this instability, ensuring the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of 1-(3-Hydroxyphenyl)azetidin-2-one.

Q1: What are the primary factors that lead to the hydrolysis of the beta-lactam ring in my compound?

The hydrolysis of the beta-lactam ring is primarily influenced by several factors:

  • pH: The rate of hydrolysis is significantly dependent on the pH of the solution. Beta-lactams are susceptible to both acid- and base-catalyzed hydrolysis. Generally, base-catalyzed hydrolysis is significantly faster than acid-catalyzed or neutral hydrolysis.[2][3] For many beta-lactams, maximum stability is observed in a slightly acidic to neutral pH range (pH 4-7).[4]

  • Temperature: An increase in temperature accelerates the rate of hydrolysis.[2][3][5] As a general rule, for every 10°C increase in temperature, the rate of hydrolysis can increase by a factor of 2.5 to 3.9.[2][3]

  • Aqueous Solvents: The presence of water is a prerequisite for hydrolysis. The use of aqueous buffers or solutions directly exposes the beta-lactam ring to nucleophilic attack by water or hydroxide ions.

  • Enzymatic Degradation: If working with biological systems, the presence of beta-lactamase enzymes can rapidly catalyze the hydrolysis of the beta-lactam ring.[6][7] These enzymes are a primary mechanism of bacterial resistance to beta-lactam antibiotics.[8]

Q2: What is the expected shelf-life of 1-(3-Hydroxyphenyl)azetidin-2-one under standard laboratory conditions?

The shelf-life is highly dependent on storage conditions. As a solid, the compound is relatively stable. However, once dissolved, its stability decreases significantly. In an aqueous solution at ambient temperature and neutral pH, the half-life of beta-lactam antibiotics can range from a few hours to several days.[2][3][9] For long-term storage, it is crucial to store the compound as a solid at low temperatures (e.g., -20°C or -70°C) and protected from moisture.[10]

Q3: How does the 3-hydroxyphenyl substituent affect the stability of the beta-lactam ring?

The electronic properties of substituents on the beta-lactam ring can influence its stability. Electron-withdrawing groups can potentially make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups may decrease the rate of hydrolysis. The hydroxyl group at the meta position of the phenyl ring is a weakly deactivating, electron-donating group through resonance, which could have a modest stabilizing effect compared to strongly electron-withdrawing substituents.

Q4: Can I use common laboratory buffers like PBS or Tris for my experiments?

While these buffers are widely used, their pH can significantly impact the stability of your compound. Phosphate-buffered saline (PBS) typically has a pH of 7.4, which can promote base-catalyzed hydrolysis. Tris buffers are also alkaline. If aqueous buffers are necessary, it is advisable to use a buffer system with a slightly acidic pH (e.g., citrate or acetate buffers in the pH 4-6 range) and to prepare solutions fresh before use.

Q5: Are there alternative solvents I can use to improve the stability of my compound?

Yes, using polar aprotic solvents can significantly enhance the stability of beta-lactams by minimizing the presence of water.[11] Suitable solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. These solvents do not participate in hydrogen bonding to the same extent as water, which reduces the reactivity of nucleophiles.[11] Natural deep eutectic solvents (NADES) have also been shown to increase the stability of some beta-lactam antibiotics.[12][13][14]

Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues related to the instability of 1-(3-Hydroxyphenyl)azetidin-2-one.

Problem Potential Cause(s) Recommended Solution(s)
Significant degradation of my compound observed during aqueous buffer preparation. High pH of the buffer: Buffers with a pH above 7 will accelerate base-catalyzed hydrolysis.[2][3]1. Adjust Buffer pH: Use a buffer system with a pH in the range of 4-6, where many beta-lactams exhibit maximum stability.[4] Consider using citrate or acetate buffers. 2. Prepare Solutions Fresh: Always prepare aqueous solutions of your compound immediately before use to minimize the time it is exposed to hydrolytic conditions.
Elevated Temperature: Preparing solutions at room temperature can increase the rate of hydrolysis.[2][3]Work at Low Temperatures: Prepare solutions on ice and store them at 4°C for short-term use. For longer-term storage, freeze aliquots at -20°C or -70°C.[10]
Inconsistent results in biological assays. Compound Degradation During Incubation: Long incubation times at physiological temperatures (e.g., 37°C) can lead to significant compound degradation.[9]1. Minimize Incubation Time: Design your experiments with the shortest possible incubation times. 2. Replenish Compound: For longer experiments, consider replenishing the compound at set intervals to maintain a consistent concentration. 3. Use a More Stable Medium: If possible, adjust the pH of the cell culture medium to a slightly more acidic range without compromising cell viability.
Enzymatic Hydrolysis: If working with bacteria or cell lysates, the presence of beta-lactamases will rapidly degrade your compound.[6][7]Incorporate Beta-Lactamase Inhibitors: Add a broad-spectrum beta-lactamase inhibitor, such as clavulanic acid, sulbactam, or tazobactam, to your assay system to prevent enzymatic degradation.[8][15]
Loss of compound potency upon storage of stock solutions. Inappropriate Solvent: Storing stock solutions in aqueous buffers, even when frozen, can lead to gradual hydrolysis.Use Aprotic Solvents: Prepare stock solutions in a high-quality, anhydrous polar aprotic solvent like DMSO or DMF.[11] Store these stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce moisture and accelerate degradation.Aliquot Stock Solutions: Prepare multiple small aliquots of your stock solution to avoid repeated freeze-thaw cycles of the main stock.
Difficulty in quantifying the compound due to the presence of degradation products. Hydrolysis During Sample Preparation for Analysis: The analytical workflow itself may be contributing to the degradation of the compound.1. Use Cold Solvents and Conditions: Keep all solvents and samples on ice during preparation for analysis by methods such as HPLC or LC-MS. 2. Acidify the Mobile Phase: For reverse-phase HPLC, using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or acetic acid) can help to stabilize the compound during the analysis.

Experimental Protocols

Protocol for Preparing a Stock Solution of 1-(3-Hydroxyphenyl)azetidin-2-one with Enhanced Stability
  • Materials:

    • 1-(3-Hydroxyphenyl)azetidin-2-one (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Accurately weigh the desired amount of 1-(3-Hydroxyphenyl)azetidin-2-one in a tared microcentrifuge tube or vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C in a desiccated environment.

Protocol for Conducting a Kinetic Assay to Measure the Rate of Hydrolysis
  • Materials:

    • 1-(3-Hydroxyphenyl)azetidin-2-one stock solution in DMSO

    • Aqueous buffers of varying pH (e.g., pH 4, 7, and 9)

    • UV-Vis spectrophotometer or HPLC-UV system

    • Temperature-controlled incubator or water bath

  • Procedure:

    • Prepare a series of aqueous buffer solutions at the desired pH values.

    • Pre-warm the buffer solutions to the desired experimental temperature (e.g., 25°C or 37°C).

    • Initiate the hydrolysis reaction by adding a small volume of the 1-(3-Hydroxyphenyl)azetidin-2-one stock solution to each buffer to achieve the final desired concentration.

    • Immediately measure the initial absorbance at the λmax of the intact compound or inject the first sample onto the HPLC.

    • At regular time intervals, measure the absorbance or inject samples onto the HPLC to monitor the decrease in the concentration of the starting material.

    • Plot the natural logarithm of the concentration of 1-(3-Hydroxyphenyl)azetidin-2-one versus time.

    • The slope of the resulting linear plot will be the negative of the first-order rate constant (k) for the hydrolysis reaction.

    • Calculate the half-life (t½) of the compound under each condition using the equation: t½ = 0.693 / k.

Visualizations

Mechanism of Base-Catalyzed Hydrolysis of a Beta-Lactam Ring

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Opening A Beta-Lactam Ring C Tetrahedral Intermediate A->C Attack at Carbonyl Carbon B Hydroxide Ion (OH-) B->C D Ring Cleavage C->D Collapse of Intermediate E Hydrolyzed Product D->E

Caption: Base-catalyzed hydrolysis of the beta-lactam ring.

Decision Tree for Troubleshooting Compound Instability

G A Compound Instability Observed B Is the compound in an aqueous solution? A->B C Yes B->C Yes D No B->D No F What is the pH of the solution? C->F E Store as a solid at low temperature D->E G > 7 (Alkaline) F->G H < 7 (Acidic/Neutral) F->H I Lower pH to 4-6 or use aprotic solvent G->I J Is the temperature elevated? H->J K Yes J->K Yes L No J->L No M Conduct experiments at lower temperatures K->M N Are beta-lactamases present? L->N O Yes N->O Yes P No N->P No Q Add beta-lactamase inhibitor O->Q R Re-evaluate experimental design P->R

Caption: Troubleshooting decision tree for compound instability.

References

  • D'Arcy, P. F., & El-Gholmy, Z. A. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed, 48(1), 55-61. [Link]

  • Wikipedia. (n.d.). Beta-lactamase. In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Mitchell, S. M., Ullman, J. L., Teel, A. L., & Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: Ampicillin, cefalotin and cefoxitin. Science of The Total Environment, 466–467, 547–555. [Link]

  • Zhang, H., Wang, C., Sun, J., & Zhang, Y. (2022). Quantum chemical prediction of effects of temperature on hydrolysis rate of penicillin under weakly acidic condition. Science of The Total Environment, 806(Pt 1), 150509. [Link]

  • Kumar, V., Vasantha, M., & Kumar, M. V. (2017). General mechanism of β-lactam hydrolysis and avibactam inhibition of class A β-lactamases. ResearchGate. [Link]

  • Uphoff, M., & Knopp, M. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 15(7), e0236198. [Link]

  • Méndez-Gálvez, C., & Cisternas-Vallejos, P. (2024). Theoretical study of the hydrolysis mechanism of β-lactam antibiotics catalysed by a Zn(II) dinuclear biomimetic organometallic complex. Journal of Molecular Modeling, 30(5), 143. [Link]

  • Page, M. I. (2013). The Mechanisms of Catalysis by Metallo β-Lactamases. Accounts of Chemical Research, 46(11), 2446–2455. [Link]

  • Cox, R. A., & Yates, K. (1981). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 59(19), 2853–2863. [Link]

  • Wencewicz, T. A. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 843020. [Link]

  • Suhandynata, R. T., Lund, K., Caraballo-Rodríguez, A. M., Reed, S. L., Dorrestein, P. C., Fitzgerald, R. L., & Bevins, N. J. (2022). Mass Spectrometry-Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Laboratory Medicine, 53(2), 128–137. [Link]

  • Zhang, H., Wang, C., Sun, J., & Zhang, Y. (2021). Quantum chemical prediction of effects of temperature on hydrolysis rate of penicillin under weakly acidic condition. Science of The Total Environment, 806, 150509. [Link]

  • Suhandynata, R. T., Lund, K., Caraballo-Rodríguez, A. M., Reed, S. L., Dorrestein, P. C., Fitzgerald, R. L., & Bevins, N. J. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Laboratory Medicine, 53(2), 128-137. [Link]

  • van der Lee, M., de Regt, M., van den Berg, A., van der Nagel, B. C. H., & Mouton, J. W. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(2), e00949-23. [Link]

  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Journal of Medicinal Chemistry, 62(22), 10156–10183. [Link]

  • Suhandynata, R. T., Lund, K., Caraballo-Rodríguez, A. M., Reed, S. L., Dorrestein, P. C., Fitzgerald, R. L., & Bevins, N. J. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Laboratory Medicine, 53(2), 128-137. [Link]

  • Guedes, R. A., da Silva, C. F., & de Oliveira, E. F. (2004). Kinetics and mechanism of hydrolysis of N-acyloxymethyl derivatives of azetidin-2-one. The Journal of Organic Chemistry, 69(10), 3465–3471. [Link]

  • Zorraquino, M. A., Roca, M., & Fernández, D. (2017). Effect of heat treatments on stability of β-lactams in milk. Journal of Dairy Science, 100(8), 6047–6056. [Link]

  • Sparbier, K., Schubert, S., & Kostrzewa, M. (2011). Characterization of β-Lactamase Enzyme Activity in Bacterial Lysates using MALDI-Mass Spectrometry. Journal of Proteome Research, 10(12), 5390–5396. [Link]

  • Reddit. (2016, September 25). Modifying Beta Lactams for Stability? [Online forum post]. Reddit. [Link]

  • Llarrull, L. I., Tioni, M. F., & Vila, A. J. (2010). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Organic & Biomolecular Chemistry, 8(20), 4539–4550. [Link]

  • Google Patents. (n.d.). US10718006B2 - Methods for detecting beta-lactamase-producing bacteria.
  • Uphoff, M., & Knopp, M. (2020). Stability of β-lactam antibiotics in bacterial growth media. ResearchGate. [Link]

  • Bush, K. (2018). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 8(8), a025247. [Link]

  • He, F., Chen, Z., & Wu, X. (2023). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Molecules, 28(13), 5032. [Link]

  • Gengo, F. M., & Mann, J. (1986). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 23(5), 844–847. [Link]

  • Ohsuka, S., Arakawa, Y., Horii, T., Ito, H., & Ohta, M. (1995). Effect of pH on activities of novel beta-lactamases and beta-lactamase inhibitors against these beta-lactamases. Antimicrobial Agents and Chemotherapy, 39(6), 1400–1402. [Link]

  • Page, M. I. (2000). The Chemical Reactivity of β-Lactams, β-Sultams and β-Phospholactams. ResearchGate. [Link]

  • Jicsinszky, L., & Fábián, L. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. R Discovery. [Link]

  • Olivares-Morales, A., & Westh, P. (2018). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. ResearchGate. [Link]

  • Duke University. (n.d.). Design of β-lactam Prodrugs to Selectively Suppress β-lactam Resistant, Pathogenic Bacteria in Microbial Mixtures. DukeSpace. Retrieved February 23, 2026, from [Link]

  • Melander, R. J., & Melander, C. (2013). Overcoming Resistance to β-Lactam Antibiotics. Current Opinion in Pharmacology, 13(5), 691–698. [Link]

  • Google Patents. (n.d.). WO2008039472A2 - Stabilizing compositions for antibiotics and methods of use.
  • Olivares-Morales, A., & Westh, P. (2018). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. Scientific Reports, 8(1), 14931. [Link]

  • Olivares-Morales, A., & Westh, P. (2018). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. PubMed. [Link]

  • Sridhar, S. K., & Ramesh, A. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 164-173. [Link]

  • U.S. Food and Drug Administration. (2013). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. FDA. [Link]

  • Wang, Y., Li, Y., & Li, J. (2022). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers in Bioengineering and Biotechnology, 10, 931818. [Link]

  • De Luca, F., Benvenuti, A., Mangani, S., & Docquier, J.-D. (2021). Azetidinimines as a novel series of non-covalent broad-spectrum inhibitors of β-lactamases with submicromolar activities against carbapenemases KPC-2 (class A), NDM-1 (class B) and OXA-48 (class D). European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • European Compliance Academy. (2013, April 29). New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics. ECA. [Link]

Sources

Troubleshooting

Troubleshooting purification of 1-(3-Hydroxyphenyl)azetidin-2-one by column chromatography

This guide provides in-depth troubleshooting strategies and detailed protocols for the purification of 1-(3-Hydroxyphenyl)azetidin-2-one by column chromatography. Designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and detailed protocols for the purification of 1-(3-Hydroxyphenyl)azetidin-2-one by column chromatography. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple instructions to explain the underlying chemical principles that govern separation, ensuring you can adapt and optimize your purification process with confidence.

Understanding the Molecule: Key Purification Challenges

1-(3-Hydroxyphenyl)azetidin-2-one is a polar molecule featuring two key functional groups that dictate its chromatographic behavior: a phenolic hydroxyl (-OH) group and a β-lactam ring.

  • Polarity and Hydrogen Bonding: The phenol and the lactam carbonyl are potent hydrogen bond donors and acceptors. This leads to strong interactions with the polar silica gel stationary phase (Si-OH groups), which can cause significant peak tailing and require highly polar mobile phases for elution.[1][2]

  • β-Lactam Ring Stability: The four-membered β-lactam ring is strained and susceptible to hydrolysis or degradation, particularly on the acidic surface of standard silica gel or in the presence of acidic/basic mobile phase modifiers.[3][4][5] This instability can be a major cause of low yield.

A successful purification strategy must balance the need for sufficient mobile phase polarity to elute the compound while mitigating on-column degradation and peak tailing.

Pre-Chromatography: Setting the Stage for Success

Before packing the column, a thorough analysis using Thin-Layer Chromatography (TLC) is essential. TLC is a rapid and inexpensive way to diagnose potential issues and select an appropriate solvent system.[6][7]

Protocol 1: Developing the Optimal Mobile Phase with TLC
  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., methanol, acetone).

  • Initial Solvent Screening: Spot the sample on at least three different TLC plates. Develop each plate in a separate chamber with solvent systems of varying polarity. Good starting points include:

    • 30% Ethyl Acetate in Hexanes (Low polarity)

    • 70% Ethyl Acetate in Hexanes (Medium polarity)

    • 5% Methanol in Dichloromethane (DCM) (High polarity)

  • Analysis: Visualize the plates under UV light and/or with a staining agent. The ideal solvent system should provide a retention factor (R_f) of 0.2-0.35 for the target compound.[8] This R_f value ensures a practical elution volume and good separation from impurities on the column.

  • Optimization:

    • If R_f is too low (<0.2): Increase the polarity of the mobile phase. For an ethyl acetate/hexanes system, increase the proportion of ethyl acetate. For a methanol/DCM system, increase the methanol percentage.

    • If R_f is too high (>0.4): Decrease the mobile phase polarity.

    • If spots are streaking/tailing: This indicates strong interaction with the silica. Add a small amount (0.5-1%) of a modifier like acetic acid or methanol to the mobile phase to improve peak shape.

Solvent System (v/v)PolarityTypical Use Case
20-40% EtOAc/HexanesLow-MediumFor less polar impurities.
50-80% EtOAc/HexanesMedium-HighA common starting point for moderately polar compounds.
2-10% MeOH/DCMHighFor eluting highly polar compounds like the target molecule.
1% Acetic Acid in 5% MeOH/DCMHigh (Modified)To improve the peak shape of acidic compounds (like phenols).

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues you may encounter during the purification of 1-(3-Hydroxyphenyl)azetidin-2-one in a question-and-answer format.

Q1: My compound is stuck at the baseline on the TLC plate (R_f ≈ 0), even when using 100% ethyl acetate. What should I do?

A: This is a classic sign that your mobile phase is not polar enough to overcome the strong hydrogen bonding between your compound's phenol/lactam groups and the silica gel.

Causality: The numerous silanol (Si-OH) groups on the silica surface are strongly attracting your polar analyte, preventing the mobile phase from carrying it up the plate.

Solutions:

  • Introduce a Stronger Polar Solvent: Switch to a more polar solvent system. A mixture of methanol (MeOH) in dichloromethane (DCM) or chloroform (CHCl₃) is a standard choice. Start with 2-3% MeOH in DCM and gradually increase the concentration until you achieve the desired R_f.[9]

  • Check Solubility: Ensure your compound is soluble in the mobile phase. If it precipitates at the origin, it will not move.

Q2: I've found a good solvent system, but my compound streaks badly on the TLC plate and gives broad, tailing peaks from the column. Why is this happening?

A: Peak tailing is typically caused by non-ideal interactions between the analyte and the stationary phase. For this molecule, the primary culprit is the acidic nature of the phenolic hydroxyl group.

Causality: The weakly acidic phenol can deprotonate on the slightly acidic silica surface, leading to ionic interactions and a slow, uneven elution profile (tailing). The hydrogen bonding capacity of both the phenol and lactam also contributes significantly.

Solutions:

  • Add an Acidic Modifier: Incorporate a small amount (0.5-1%) of acetic acid or formic acid into your mobile phase. The acid suppresses the ionization of the phenolic -OH group, minimizing ionic interactions and leading to sharper peaks.[1]

  • Use a More Polar Co-solvent: Sometimes, simply increasing the percentage of a highly polar solvent like methanol can help to disrupt the strong analyte-silica interactions through competitive hydrogen bonding.

  • Consider Deactivating the Silica: If tailing persists, the silica gel itself may be too "active." Deactivating it with a base can sometimes help, but proceed with caution due to the β-lactam's instability.

Troubleshooting Logic Flow

G start Run Initial TLC (e.g., 70% EtOAc/Hex) rf_check Is Rf between 0.2 and 0.35? start->rf_check rf_low Rf is too low (Compound is 'sticky') rf_check->rf_low No rf_high Rf is too high (Compound is running too fast) rf_check->rf_high No rf_ok Rf is optimal rf_check->rf_ok Yes increase_polarity Action: Increase mobile phase polarity. (e.g., Switch to 5% MeOH/DCM) rf_low->increase_polarity decrease_polarity Action: Decrease mobile phase polarity. (e.g., Switch to 40% EtOAc/Hex) rf_high->decrease_polarity tailing_check Is there significant streaking or tailing? rf_ok->tailing_check no_tailing Good Separation Profile tailing_check->no_tailing No tailing Poor Peak Shape tailing_check->tailing Yes proceed Proceed to Column Chromatography no_tailing->proceed add_modifier Action: Add modifier. (e.g., 0.5% Acetic Acid in mobile phase) tailing->add_modifier increase_polarity->start Re-run TLC decrease_polarity->start Re-run TLC add_modifier->start Re-run TLC

Caption: Troubleshooting workflow for TLC solvent system optimization.

Q3: My yield after column chromatography is very low. I suspect the compound is degrading. How can I confirm this and prevent it?

A: Low recovery is a strong indicator of on-column degradation, a known issue for β-lactam containing compounds on standard silica gel.[3][5]

Causality: The acidic silanol groups on the silica surface can catalyze the hydrolysis of the strained β-lactam ring, leading to ring-opened, highly polar byproducts that remain irreversibly bound to the column.

Solutions:

  • Stability Test (2D TLC): Spot your crude material on a TLC plate. Run the plate in the chosen solvent system. After development, remove the plate, let it air dry for 1-2 hours (allowing prolonged contact with the silica and air), and then run it again in the same direction. If the original spot remains a single spot, your compound is likely stable. If new spots appear at a lower R_f or at the baseline, degradation is occurring.[9]

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica before packing the column. This is a highly effective method.[8]

  • Use an Alternative Stationary Phase: If degradation is severe, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[10]

  • Work Quickly and Cold: Perform the chromatography as quickly as possible (consider flash chromatography) and, if feasible, run the column in a cold room to slow the rate of degradation.

Protocol 2: Deactivating Silica Gel with Triethylamine
  • Prepare Slurry: In a fume hood, prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Add Base: To this slurry, add 1-2% triethylamine (Et₃N) by volume.

  • Equilibrate: Stir the slurry gently for 30 minutes.

  • Pack Column: Pack the column using the deactivated silica slurry as described in the next protocol.

  • Flush: Before loading your sample, flush the packed column with 2-3 column volumes of your starting mobile phase without triethylamine to remove the excess base.[8]

Q4: I can't separate my product from a close-running impurity. How can I improve the resolution?

A: Poor resolution means the selectivity of your system is insufficient. Simply increasing or decreasing polarity may not be enough; you need to change the nature of the solvent interactions.

Causality: If two compounds have very similar polarities, they will travel through the column at nearly the same rate. To separate them, you need a mobile phase that interacts differently with each compound.

Solutions:

  • Change Solvent Composition: If you are using an ethyl acetate/hexanes system, try switching to a methanol/DCM system. The different hydrogen bonding and dipole-dipole interactions of the new solvents can often alter the elution order and improve separation.

  • Use a Ternary Mixture: Introduce a third solvent. For example, adding a small amount of acetone or diethyl ether to an EtOAc/Hexanes system can subtly change the selectivity and pull two close spots apart.

  • Focus the Gradient: If using gradient elution, make the gradient shallower around the point where your compound elutes. A slower change in polarity gives more time for the separation to occur.[11]

Purification Workflow Overview

G crude Crude Product tlc 1. TLC Optimization (Find Rf ≈ 0.25, check stability) crude->tlc packing 2. Column Packing (Wet slurry method, deactivate if necessary) tlc->packing loading 3. Sample Loading (Minimal volume of solvent) packing->loading elution 4. Elution (Isocratic or Gradient) loading->elution fractions 5. Fraction Collection elution->fractions analysis 6. TLC Analysis of Fractions fractions->analysis pooling 7. Pool Pure Fractions analysis->pooling evaporation 8. Solvent Evaporation pooling->evaporation pure Pure Compound evaporation->pure

Caption: Standard workflow for column chromatography purification.

Frequently Asked Questions (FAQs)

Q: What are the most common process-related impurities for this type of molecule? A: Impurities often arise from the synthetic route. For azetidinones like Ezetimibe, which shares a similar core, common impurities include diastereomers, precursors from incomplete cyclization, or byproducts from over-reduction or side reactions.[12][13][14][15] Without knowing the specific synthesis, it is crucial to look for spots with similar R_f values to your product.

Q: Can I use reversed-phase chromatography for this purification? A: Yes, reversed-phase (RP) chromatography is an excellent alternative, especially if on-column degradation is a major issue. Since the compound is polar, it will elute early from a standard C18 column. You would use a polar mobile phase, like water/acetonitrile or water/methanol, often with a formic acid or ammonium formate modifier.[8][16] A phenyl-hexyl or embedded polar group (EPG) column could also provide alternative selectivity.[8]

Q: How much sample should I load onto my column? A: A general rule of thumb for silica gel flash chromatography is a sample-to-sorbent mass ratio of 1:30 to 1:100. For a 100g column, you could load 1-3g of crude material. The "dirtier" your crude product, the lower the loading should be to achieve good separation.

Q: What is the best way to load the sample onto the column? A: The goal is to apply the sample in the narrowest possible band.

  • Wet Loading: Dissolve the crude material in a minimal amount of the initial mobile phase and carefully pipette it onto the top of the column bed.

  • Dry Loading (Recommended): Dissolve the crude material in a strong, volatile solvent (like methanol or acetone), add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed. This method often results in sharper bands and better separation.

References

  • Benchchem. Troubleshooting guide for the purification of polar quinoline compounds. Benchchem Technical Support.
  • University of Rochester.
  • Agilent Technologies. GC TROUBLESHOOTING GUIDE. Agilent.
  • Thermo Fisher Scientific. Column troubleshooting guide – HILIC. Thermo Fisher Scientific.
  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Chrom Tech.
  • Hancu, G., et al. (2013). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. PMC.
  • Hancu, G., et al. (2013). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics.
  • Deshpande, A. D., et al. (2004). Degradation of β-lactam antibiotics.
  • Turgut, Z., & Kappe, C. O. (2011).
  • Bhutani, H., et al. (2007). Development of Conditions for Rapid Thin-Layer Chromatography of β-Lactam Antibiotics. AKJournals.
  • Miller, E. L., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PMC.
  • USP-NF. Ezetimibe. (2025).
  • MACHEREY-NAGEL. TLC - Thin Layer Chromatography.
  • Sigma-Aldrich.
  • Reddy, G. P., et al.
  • Waters Corporation.
  • Wang, F., et al. (2015).

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for N-Aryl Azetidin-2-One Formation

Welcome to our dedicated technical support center for the synthesis of N-aryl azetidin-2-ones, commonly known as β-lactams. This guide is designed for researchers, scientists, and professionals in drug development who ar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of N-aryl azetidin-2-ones, commonly known as β-lactams. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions, with a specific focus on the critical parameter of temperature. In the following sections, we will address common challenges encountered during the synthesis of these valuable compounds, providing in-depth explanations, troubleshooting strategies, and detailed experimental protocols. Our aim is to empower you with the knowledge to not only solve common issues but also to proactively optimize your synthetic routes for higher yields and desired stereoselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of N-aryl azetidin-2-ones, primarily through the Staudinger cycloaddition and the Kinugasa reaction, is highly sensitive to reaction temperature. This parameter can significantly influence not only the reaction rate and overall yield but also the stereochemical outcome, dictating the ratio of cis to trans isomers. Here, we address some of the most common questions and issues that arise during these syntheses.

Staudinger Cycloaddition: Troubleshooting Temperature-Related Issues

The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone of β-lactam synthesis. Temperature control is paramount for achieving the desired product in high yield and stereoselectivity.

Q1: My Staudinger reaction is giving a low yield. How can I determine if the temperature is the culprit?

A1: A low yield in a Staudinger reaction can often be traced back to suboptimal temperature settings. Both excessively low and high temperatures can be detrimental.

  • At low temperatures: The reaction rate may be too slow, leading to incomplete conversion of starting materials. This is a common issue when aiming for the kinetically favored cis product.

  • At high temperatures: While the reaction rate increases, several side reactions can become more prominent, consuming starting materials and leading to a complex product mixture.

Troubleshooting Workflow:

start Low Yield Observed check_conversion Analyze crude reaction mixture (TLC, LC-MS, NMR) to assess starting material conversion. start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion If starting material remains side_products Significant Side Products check_conversion->side_products If conversion is high but yield is low increase_temp Gradually increase reaction temperature in small increments (e.g., 10-20 °C). incomplete_conversion->increase_temp decrease_temp Screen lower temperatures to minimize side reactions. side_products->decrease_temp optimize_time Optimize reaction time at the new temperature. increase_temp->optimize_time analyze_side_products Identify side products to understand degradation pathways. decrease_temp->analyze_side_products

Caption: Troubleshooting workflow for low yield in Staudinger reactions.

Common Temperature-Dependent Side Reactions in Staudinger Cycloaddition:

Side ReactionCausal Temperature ConditionIdentification by Analytical Techniques
Ketene Dimerization/Polymerization High temperaturesFormation of insoluble materials. In the ¹H NMR of the crude mixture, you may observe broad, undefined signals.
Imine Hydrolysis Elevated temperatures in the presence of trace waterDisappearance of the imine signal and appearance of corresponding aldehyde and amine signals in the ¹H NMR.
Epimerization of the Product High temperatures, especially with prolonged reaction timesChange in the cis/trans ratio over time, which can be monitored by ¹H NMR by observing the coupling constants between the C3 and C4 protons.

Q2: I am trying to synthesize a cis-β-lactam via the Staudinger reaction, but I am obtaining the trans isomer as the major product. How can I favor the formation of the cis isomer?

A2: The stereochemical outcome of the Staudinger reaction is a classic example of kinetic versus thermodynamic control, which is highly dependent on temperature.

  • cis Isomer (Kinetic Product): The formation of the cis isomer is generally favored at lower temperatures. The reaction proceeds through a zwitterionic intermediate, and at lower temperatures, the direct ring closure to the cis product is faster than the isomerization of the intermediate.[1][2]

  • trans Isomer (Thermodynamic Product): At higher temperatures, the zwitterionic intermediate has sufficient energy to isomerize to a more thermodynamically stable conformation, which then cyclizes to form the trans product.[1][3]

To favor the cis isomer, you should conduct the reaction at a lower temperature. A good starting point is to run the reaction at 0 °C or even -78 °C (dry ice/acetone bath). It is important to note that lowering the temperature will also decrease the reaction rate, so you may need to increase the reaction time accordingly.

cluster_0 Low Temperature cluster_1 High Temperature Low T Zwitterionic Intermediate Direct Ring Closure (Fast) Isomerization (Slow) cis-Product cis-Product Low T:f0->cis-Product Favored High T Zwitterionic Intermediate Direct Ring Closure (Slower relative to isomerization) Isomerization (Fast) trans-Product trans-Product High T:f1->trans-Product Favored

Caption: Effect of temperature on the stereochemical outcome of the Staudinger reaction.

Kinugasa Reaction: Troubleshooting Temperature-Related Issues

The Kinugasa reaction, involving the copper-catalyzed reaction of a nitrone with a terminal alkyne, is another powerful method for β-lactam synthesis, typically yielding cis-substituted products.[4][5]

Q3: My Kinugasa reaction is not proceeding to completion, and I observe unreacted starting materials. Should I increase the temperature?

A3: While a moderate increase in temperature can sometimes improve the rate of a sluggish Kinugasa reaction, excessive heat can lead to decomposition of the nitrone starting material and other side reactions.

Troubleshooting Steps:

  • Modest Temperature Increase: First, try a small increase in temperature (e.g., from room temperature to 40-50 °C) and monitor the reaction progress carefully.

  • Catalyst and Ligand Screening: Before resorting to high temperatures, consider if the catalyst system is optimal. The choice of copper source and ligand can have a significant impact on the reaction rate.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate. A screen of different solvents may reveal a more suitable medium for your specific substrates.[6]

Q4: I am observing significant byproducts in my Kinugasa reaction, especially at elevated temperatures. What are these byproducts and how can I avoid them?

A4: At higher temperatures, the Kinugasa reaction can be prone to side reactions, leading to a decrease in the yield of the desired β-lactam.

Common Temperature-Induced Side Reactions in the Kinugasa Reaction:

Side ReactionCausal Temperature ConditionIdentification by Analytical Techniques
1-Aza-1-buten-3-yne Formation Elevated temperaturesCan be identified by ¹H NMR and LC-MS. The mass will correspond to the condensation of the nitrone and alkyne with the loss of an oxygen atom.
Glaser Coupling of Alkyne Higher temperatures, especially in the presence of oxygenFormation of a symmetrical diyne, which can be readily identified by GC-MS or LC-MS.
Nitrone Decomposition High temperaturesCan lead to a complex mixture of unidentifiable products. Monitoring the stability of the nitrone at the reaction temperature in the absence of other reagents can be a useful control experiment.

To minimize these side reactions, it is generally advisable to run the Kinugasa reaction at the lowest temperature that provides a reasonable reaction rate.

Experimental Protocols

Protocol 1: Parallel Temperature Screening for Reaction Optimization

This protocol outlines a general procedure for efficiently screening multiple temperatures in parallel to identify the optimal condition for your N-aryl azetidin-2-one synthesis. This is particularly useful when using a parallel synthesizer.[7][8]

Materials and Equipment:

  • Parallel synthesis reactor (e.g., Radleys GreenHouse, Asynt Octo)[7][8]

  • Reaction vials with stir bars

  • Starting materials (imine/nitrone, acid chloride/alkyne, base, solvent)

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Stirring hotplate with temperature control

  • TLC plates and/or LC-MS for analysis

Procedure:

  • Prepare a Stock Solution: To ensure consistency across all reactions, prepare a stock solution containing the limiting reagent and the solvent.

  • Aliquot the Stock Solution: Dispense an equal volume of the stock solution into each reaction vial.

  • Add Other Reagents: Add the other reagents (e.g., the excess reagent, base) to each vial. If one of the reagents is particularly reactive, it may be added last after the desired temperatures are reached.

  • Set Up the Parallel Synthesizer: Place the vials in the parallel synthesizer block.

  • Establish a Temperature Gradient: Set the desired temperatures for each row or individual position of the synthesizer. A good starting range for screening could be from 0 °C to 80 °C in 20 °C increments.

  • Initiate the Reaction: If a reagent is to be added at temperature, do so now. Start the stirring.

  • Monitor the Reactions: At regular intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction vial for analysis by TLC or LC-MS.

  • Analyze the Results: After the reactions are complete, quench them and analyze the crude product mixtures. Determine the conversion of starting material, yield of the desired product, and the ratio of stereoisomers for each temperature.

Data Presentation: Example of Temperature Screening Results

Temperature (°C)Conversion (%)Yield (%)cis:trans Ratio
0454095:5
20858080:20
40989260:40
60>998530:70
80>997010:90

This data would suggest that 40 °C is the optimal temperature for achieving a high yield with a good balance of reaction rate and selectivity for the desired isomer.

Protocol 2: Identification of Side Products by NMR and LC-MS

When troubleshooting a reaction, identifying the side products is crucial for understanding what is going wrong.

¹H NMR Spectroscopy:

  • Stereochemistry: The coupling constant (³JH,H) between the protons at C3 and C4 of the azetidin-2-one ring is a reliable indicator of the stereochemistry.

    • cis-isomers typically show a larger coupling constant (around 5-6 Hz).

    • trans-isomers exhibit a smaller coupling constant (around 2-3 Hz).

  • Side Products: Look for characteristic signals of potential side products. For example, the aldehyde proton signal (around 9-10 ppm) would indicate imine hydrolysis.

LC-MS (Liquid Chromatography-Mass Spectrometry):

  • Separation and Identification: LC-MS is a powerful tool for separating the components of a complex reaction mixture and obtaining their mass-to-charge ratios.[9][10][11]

  • Confirmation of Product and Byproducts: The molecular weight of the desired product and potential side products can be calculated and compared to the masses observed in the mass spectrum. This is invaluable for confirming the identity of unexpected peaks in the chromatogram.

References

  • Effect of solvent polarity and temperature on product regioselectivity.
  • Staudinger Synthesis. Organic Chemistry Portal.
  • Radleys - How to set up and use the GreenHouse Parallel Synthesiser. YouTube. October 8, 2021.
  • Exploring the Role of Solvent Polarity in Mechanochemical Knoevenagel Condensation: In-situ Tracking and Isol
  • How to run a parallel synthesis reaction. Asynt. December 11, 2024.
  • Staudinger synthesis. Wikipedia.
  • The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? PubMed. July 29, 2008.
  • (A)
  • Kinugasa Reactions in Water: From Green Chemistry to Bioorthogonal Labelling. PMC. April 16, 2015.
  • Temperature‐Dependent Solvent Polarity Effects on Adiabatic Proton Transfer Rate Constants and Kinetic Isotope Effects | Request PDF.
  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). May 12, 2025.
  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex m
  • Kinugasa Reaction.
  • Products isolated from the Kinugasa reaction as observed by Muira et al.
  • Synthesis and NMR studies of key intermediates to a new class of β-lactam: the trinems. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Mechanism of the Kinugasa Reaction Revisited. PMC. July 13, 2021.
  • A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. PubMed. May 15, 2018.
  • Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of s. Semantic Scholar. July 13, 2024.
  • A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces.
  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing). April 6, 2023.
  • New Insights into the Torquoselectivity of the Staudinger Reaction. October 15, 2019.
  • Parallel multi-droplet platform for reaction kinetics and optimiz
  • Maximizing Selectivity in Parallel Reactions // Reactor Engineering - Class 102. YouTube. February 19, 2015.

Sources

Troubleshooting

Technical Support Center: Purification of 1-(3-Hydroxyphenyl)azetidin-2-one

Topic: Impurity Removal & Troubleshooting Guide Target Molecule: 1-(3-Hydroxyphenyl)azetidin-2-one (Analogous to Ezetimibe Intermediates) Audience: Process Chemists, Medicinal Chemists, and R&D Scientists. Part 1: The Co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Removal & Troubleshooting Guide Target Molecule: 1-(3-Hydroxyphenyl)azetidin-2-one (Analogous to Ezetimibe Intermediates) Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

Part 1: The Core Directive – Stability First

CRITICAL ALERT: Beta-Lactam & Phenol Sensitivity Before attempting any purification, you must recognize that this molecule possesses two conflicting functional groups that severely limit your "standard" workup options:

  • The

    
    -Lactam Ring:  Highly susceptible to hydrolysis.
    
    • Risk: Ring opening to form 3-((3-hydroxyphenyl)amino)propanoic acid .

    • Trigger: Strong bases (

      
      ), strong acids (
      
      
      
      ), and nucleophilic solvents (methanol/ethanol) at high temperatures.
  • The Phenol (-OH): Weakly acidic (

    
    ).
    
    • Risk: Deprotonation in basic conditions.

    • Consequence: Unlike standard amides, you cannot use a caustic wash (NaOH/KOH) to remove impurities. Your product will form a phenolate salt and partition into the aqueous layer, or worse, rapidly hydrolyze due to the intramolecular nucleophilic attack.

Part 2: Troubleshooting Guide (Q&A Format)

Scenario A: "My crude product is dark brown/pink. How do I fix the color?"

Diagnosis: Oxidation of the phenolic moiety or residual aniline starting material (3-aminophenol). Phenols and electron-rich anilines are prone to forming quinone-like colored impurities upon air exposure.

The Fix: Activated Carbon Treatment (Non-Aqueous) Do not use aqueous bleaching agents (hypochlorite), as they will destroy the lactam.

  • Dissolve: Dissolve the crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (5–10 volumes).

  • Treat: Add Activated Carbon (e.g., Darco G-60) at 5-10% w/w relative to the crude mass.

  • Agitate: Stir gently at room temperature for 30–60 minutes. Do not heat above 35°C.

  • Filter: Filter through a pad of Celite® to remove the carbon.

  • Result: The filtrate should be significantly lighter. Proceed to crystallization.

Scenario B: "I have persistent starting material (3-aminophenol) in the mixture."

Diagnosis: The cyclization reaction was incomplete. 3-aminophenol is difficult to remove by crystallization alone due to similar polarity.

The Fix: The "Cold Acid" Partition You must exploit the basicity of the aniline nitrogen (


) vs. the non-basic lactam nitrogen.
  • Protocol:

    • Dissolve crude in Ethyl Acetate .

    • Cool the solution to 0°C–5°C (Ice bath). Critical to prevent hydrolysis.

    • Wash rapidly with cold 0.5 M HCl or 5% Citric Acid .

      • Mechanism:[1][2][3][4][5][6][7][8] Protonates the unreacted 3-aminophenol, forcing it into the aqueous layer.

    • IMMEDIATELY separate layers and neutralize the organic layer with cold saturated NaHCO

      
        and Brine.
      
    • Dry over Na

      
      SO
      
      
      
      .

Warning: Do not let the mixture sit in the acid phase. Contact time should be <5 minutes.

Scenario C: "HPLC shows a broad tailing peak at the baseline."

Diagnosis: Ring-opened hydrolysis product (


-amino acid). This is a zwitterionic species that drags on reverse-phase columns.

The Fix: Silica Gel Filtration The hydrolysis product is highly polar (carboxylic acid + amine). It will stick to silica gel while your lactam elutes.

  • Eluent: 30% EtOAc in Hexanes.

  • Method: Flash chromatography or a short silica plug. The lactam will elute early; the ring-opened impurity will remain on the baseline.

Part 3: Validated Purification Protocols

Protocol 1: Recrystallization (Scalable)

Based on solubility profiles of analogous N-aryl-azetidinones (e.g., Ezetimibe intermediates), a solvent-antisolvent system is most effective.

ParameterSpecification
Primary Solvent Isopropanol (IPA) or Ethyl Acetate
Anti-Solvent n-Heptane or Hexanes
Ratio (v/v) 1:3 to 1:5
Temperature Dissolve at 50°C

Cool to 0°C

Step-by-Step:

  • Dissolve 10g of crude solid in 30 mL of IPA at 45–50°C. Ensure complete dissolution.

  • Slowly add n-Heptane (approx. 90 mL) dropwise while stirring until a slight turbidity persists.

  • Remove heat and allow to cool to Room Temp (RT) over 1 hour.

  • Cool further to 0–5°C for 2 hours.

  • Filter the white/off-white crystals.

  • Wash: Displace mother liquor with cold 10% IPA in Heptane.

  • Dry: Vacuum oven at 40°C. Note: Higher temps may cause ring opening if moisture is present.

Protocol 2: Impurity Profile & Solubility Data
Impurity TypeChemical EntitySolubility BehaviorRemoval Strategy
Starting Material 3-AminophenolSoluble in acidic water; Mod. soluble in EtOAcCold Acid Wash (0.5M HCl)
Degradant Ring-opened acidHighly polar; Insoluble in HexanesSilica Plug / Remains in Mother Liquor
Oligomers Lactam dimersLow solubility in IPAHot filtration before crystallization
Catalyst Copper/PalladiumInsoluble in organics (mostly)Celite filtration / EDTA wash

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture, prioritizing the stability of the beta-lactam ring.

Purification_Workflow Start Crude Reaction Mixture (1-(3-Hydroxyphenyl)azetidin-2-one) Check_Color Is the solid colored? (Pink/Brown) Start->Check_Color Carbon_Treat Activated Carbon Treatment (in EtOAc, <35°C) Check_Color->Carbon_Treat Yes Check_SM Is Starting Material (3-aminophenol) present? Check_Color->Check_SM No Carbon_Treat->Check_SM Acid_Wash Cold Acid Wash (0.5M HCl, 0°C, <5 min) Check_SM->Acid_Wash Yes Check_Hydrolysis Is Hydrolysis Product present? (Baseline drag on TLC/HPLC) Check_SM->Check_Hydrolysis No Acid_Wash->Check_Hydrolysis Silica_Plug Silica Gel Filtration (EtOAc/Hexane) Check_Hydrolysis->Silica_Plug Yes (High Impurity) Crystallization Recrystallization (IPA / Heptane) Check_Hydrolysis->Crystallization No (Trace Impurity) Silica_Plug->Crystallization Final_Product Pure Product (White Solid) Crystallization->Final_Product

Caption: Decision tree for purification, prioritizing impurity type identification (Color, Starting Material, or Hydrolysis) to select the correct non-destructive method.

Part 5: References & Authoritative Grounding

  • Beta-Lactam Stability & Hydrolysis:

    • Source: Page, M. I. (2004). "The Mechanisms of Reactions of

      
      -Lactam Antibiotics." Accounts of Chemical Research.
      
    • Relevance: Establishes the kinetic instability of the ring in alkaline media and the necessity of pH control.

    • Context: Confirms why NaOH washes must be avoided for this molecule.

  • Ezetimibe Intermediate Synthesis & Purification:

    • Source: Wu, G., et al. (2000). "Enantioselective Synthesis of the Cholesterol Absorption Inhibitor Ezetimibe." Journal of Organic Chemistry, 65(26).

    • Link:

    • Relevance: Describes the handling of N-aryl-azetidinones, specifically 1-(4-fluorophenyl) analogs, utilizing crystallization from alcohol/hydrocarbon mixtures.

  • Impurity Profiling in Azetidinones:

    • Source: Guntupalli, S., et al. (2014).[9] "Identification, isolation and characterization of process related impurities in Ezetimibe." Journal of Pharmaceutical and Biomedical Analysis.

    • Link: [J. Pharm.[9] Biomed. Anal. 2014 Jan;88:385-90]([Link])

    • Relevance: Identifies ring-opened impurities and oxidative degradants in structurally homologous systems.

  • General Purification of Anilines from Amides:

    • Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard Reference).

    • Relevance: Provides the foundational logic for the "Cold Acid Wash" to separate basic amines (anilines) from neutral amides (lactams).

Sources

Optimization

Technical Support Center: Solubility &amp; Stability Guide for 1-(3-Hydroxyphenyl)azetidin-2-one

[1] -Lactam Integrity[1] Executive Summary: The Solubility-Stability Paradox Welcome to the technical support hub for 1-(3-Hydroxyphenyl)azetidin-2-one . As researchers, we often treat solubility as a simple obstacle, bu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


-Lactam Integrity[1]

Executive Summary: The Solubility-Stability Paradox

Welcome to the technical support hub for 1-(3-Hydroxyphenyl)azetidin-2-one . As researchers, we often treat solubility as a simple obstacle, but with this molecule, it is a thermodynamic trap.

This compound features a


-lactam (2-azetidinone) ring  fused to a phenol.[1] This creates a critical "Solubility-Stability Paradox":
  • The Phenol Trap: The phenolic hydroxyl group (

    
    ) suggests that raising the pH > 10 would deprotonate the molecule and drastically increase solubility.
    
  • The

    
    -Lactam Vulnerability:  However, the 4-membered amide ring is highly strained (
    
    
    
    kcal/mol strain energy).[1] Exposure to alkaline conditions (pH > 8.0) or nucleophilic buffers triggers rapid hydrolysis, opening the ring and rendering the molecule pharmacologically inert.

Core Directive: You cannot rely on pH adjustment for solubilization. You must utilize kinetic stabilization (cosolvents) or thermodynamic shielding (cyclodextrins) .[1]

Diagnostic Troubleshooting Guide (FAQ)

Q1: "I tried dissolving the compound in PBS (pH 7.4), but it precipitates immediately. Why?"

Diagnosis: High Crystal Lattice Energy & Lipophilicity. Technical Insight: While the phenol group is polar, the N-aryl-azetidinone core is lipophilic and planar, leading to efficient crystal packing. In neutral buffers (pH 7.4), the molecule is unionized. The water molecules cannot compete with the strong intermolecular forces (likely


-

stacking and H-bonding) holding the crystal together.[1] Action Plan:
  • Do not heat the aqueous suspension (accelerates hydrolysis).

  • Switch to the "Solvent-Shift Protocol" (See Section 4).[1] Pre-dissolve in a water-miscible organic solvent (DMSO or DMA) before introducing the aqueous phase.[1]

Q2: "Can I use NaOH to convert it to a salt for better solubility?"

Diagnosis: CRITICAL ERROR. Technical Insight: Adding NaOH will indeed deprotonate the phenol (forming the phenolate), but the hydroxide ion (


) is a potent nucleophile. It will attack the carbonyl carbon of the 

-lactam ring.[1] Result: You will dissolve the compound, but within minutes, you will be working with the ring-opened degradation product (a substituted

-amino acid derivative), not your target molecule. Action Plan: Maintain pH strictly between 5.5 and 7.0 .
Q3: "My LC-MS shows a new peak (+18 Da) after 4 hours in buffer. What is happening?"

Diagnosis: Hydrolysis (Ring Opening).[1] Technical Insight: The +18 Da shift corresponds to the addition of water (


). The strained amide bond has broken.
Action Plan: 
  • Avoid nucleophilic buffers like Tris or Glycine (primary amines can attack the ring).

  • Use Phosphate or Acetate buffers.

  • Store stock solutions in anhydrous DMSO at -20°C.

Q4: "What is the best excipient for in vivo animal studies?"

Diagnosis: Bioavailability requirement.[2][3][4] Technical Insight: Cosolvents (DMSO) are often toxic or irritating in vivo.[1] The gold standard for N-aryl-beta-lactams (like Ezetimibe analogs) is Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1] Why: The hydrophobic cavity of the cyclodextrin encapsulates the aromatic rings, while the hydrophilic exterior interacts with water. Crucially, this "shielding" effect protects the labile

-lactam bond from hydrolytic attack.

Quantitative Data & Specifications

Table 1: Solubility Profile (Estimated at 25°C)
Solvent / MediumSolubility RatingApprox. Conc.Stability Risk
Water (pH 7.0) Practically Insoluble< 0.05 mg/mLModerate
DMSO (Anhydrous) Freely Soluble> 50 mg/mLExcellent
Ethanol (Abs) Soluble~ 15 mg/mLGood
PBS + 5% DMSO Sparingly Soluble0.1 - 0.5 mg/mLModerate
20% HP-

-CD
Soluble2 - 10 mg/mLHigh Stability
0.1 N NaOH Soluble (Transient)HighCritical Degradation
Table 2: Stability Window
ParameterSafe RangeDanger Zone
pH 4.5 – 7.0> 7.5 (Hydrolysis)
Temperature 4°C – 25°C> 37°C (in aqueous media)
Buffer Type Phosphate, Acetate, CitrateTris, Glycine, Carbonate

Validated Experimental Protocols

Protocol A: The "Solvent-Shift" Method (For In Vitro Assays)

Use this for cell culture or enzymatic assays where low DMSO tolerance (<1%) is required.[1]

  • Primary Stock: Dissolve 10 mg of 1-(3-Hydroxyphenyl)azetidin-2-one in 1 mL of anhydrous DMSO (Conc: 10 mg/mL).

    • Validation: Vortex for 30 seconds. Solution must be crystal clear.

  • Intermediate Dilution: Dilute the Primary Stock 1:10 into PEG-400 (Polyethylene Glycol).

    • Why? PEG acts as a bridge, preventing the "crash out" precipitation that happens when pure DMSO hits water.

  • Final Step: Slowly add the Intermediate Solution to your assay buffer (vortexing rapidly) to achieve final concentration.

    • Target: Final DMSO < 0.1%, Final PEG < 1%.

Protocol B: Cyclodextrin Complexation (For In Vivo/High Conc.)

Use this to generate stable, high-concentration aqueous stocks (up to 5-10 mg/mL).[1]

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in 10 mM Phosphate Buffer (pH 6.0).[1] Filter through 0.22 
    
    
    
    m filter.
  • Addition: Add an excess of the compound powder to the vehicle.

  • Equilibration: Shake (do not sonicate excessively to avoid heat) at 25°C for 24 hours.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to remove undissolved solid.

  • Validation: The supernatant is a stable inclusion complex.

    • Note: This method protects the

      
      -lactam ring from enzymatic and chemical hydrolysis in the gut/bloodstream.[1]
      

Visualizing the Workflow

The following diagrams illustrate the decision logic for solubilization and the chemical risks involved.

Diagram 1: Solubilization Decision Tree

SolubilityStrategy Start Start: 1-(3-Hydroxyphenyl)azetidin-2-one AppCheck What is the Application? Start->AppCheck InVitro In Vitro (Cells/Enzymes) AppCheck->InVitro InVivo In Vivo (Animal Models) AppCheck->InVivo DMSO DMSO Stock (1000x) InVitro->DMSO CD Cyclodextrin Complex (HP-beta-CD) InVivo->CD Preferred (Stability) Lipid Lipid Formulation (Tween 80 / Oil) InVivo->Lipid Alternative Precip Risk: Precipitation on Dilution? DMSO->Precip Cosolvent Use PEG-400 Bridge (Protocol A) Precip->Cosolvent Yes

Caption: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Diagram 2: The Hydrolysis Danger Zone

HydrolysisRisk Compound Intact Beta-Lactam (Active) Intermediate Transition State (Tetrahedral) Compound->Intermediate + OH- Conditions Alkaline pH (>8) or Nucleophiles Conditions->Intermediate Product Ring-Opened Amide (Inactive/Degraded) Intermediate->Product Irreversible

Caption: Mechanism of beta-lactam ring opening. This degradation is irreversible, highlighting the need to avoid alkaline solubilization methods.

References

  • Biernacka, M., et al. (2022). Studies of the Formation and Stability of Ezetimibe-Cyclodextrin Inclusion Complexes. International Journal of Molecular Sciences.[5][6] [Link] Significance: Validates the use of Cyclodextrins (HP-

    
    -CD) for solubilizing N-aryl-beta-lactam structures like Ezetimibe and its analogs.[1][7]
    
  • Tsuji, A., et al. (1982). Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics.[8] Journal of Pharmaceutical Sciences.[8] [Link] Significance: Establishes the fundamental instability of the beta-lactam ring in aqueous surfactant solutions and pH dependency.

  • Patel, R., et al. (2008). Solid-state characterization and dissolution properties of ezetimibe–cyclodextrins inclusion complexes.[6] Journal of Inclusion Phenomena and Macrocyclic Chemistry.[6] [Link] Significance: Provides comparative data on different cyclodextrin derivatives for this specific chemical scaffold.[1]

  • FDA Center for Drug Evaluation and Research. Zetia (Ezetimibe) Chemistry Review. Application No. 21-445.[1][9] [Link] Significance: Authoritative source on the solubility (

    
    , logP) and hydrolysis degradation products of the azetidinone drug class.
    

Sources

Troubleshooting

Minimizing side reactions during 1-(3-Hydroxyphenyl)azetidin-2-one scale-up

Welcome to the technical support center for the scale-up of 1-(3-Hydroxyphenyl)azetidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up of 1-(3-Hydroxyphenyl)azetidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your process for yield, purity, and consistency.

I. Troubleshooting Guide: Addressing Common Scale-Up Challenges

This section addresses specific issues that you may encounter during the scale-up of 1-(3-Hydroxyphenyl)azetidin-2-one synthesis. Each question is followed by a detailed explanation of the potential causes and actionable solutions.

Question 1: We are observing a significant amount of a high molecular weight, insoluble material in our reactor. What is the likely cause and how can we prevent this?

This is a classic sign of polymerization, a common side reaction in β-lactam synthesis. The strained four-membered ring of the azetidin-2-one core is susceptible to ring-opening polymerization, especially under certain conditions.

Causality:

  • Elevated Temperatures: Higher temperatures provide the activation energy needed for the β-lactam ring to open, initiating polymerization. This is particularly problematic during exothermic reactions or with inadequate temperature control in large reactors.[1][2]

  • Presence of Nucleophiles/Bases: Strong bases or nucleophiles can catalyze the ring-opening of the β-lactam, leading to polymerization. The choice of base and its stoichiometry are critical.[3][4][5]

  • Extended Reaction Times: Prolonged exposure to reaction conditions, even at moderate temperatures, can increase the likelihood of polymerization.

Mitigation Strategies:

  • Strict Temperature Control:

    • Protocol: Implement a robust cooling system for the reactor. For highly exothermic steps, consider a semi-batch or continuous-flow process to manage heat evolution effectively.

    • Rationale: Maintaining a consistent and low temperature minimizes the energy available for the ring-opening side reaction.

  • Careful Base Selection and Addition:

    • Protocol: Opt for a non-nucleophilic, sterically hindered base, such as a tertiary amine like triethylamine or diisopropylethylamine.[4][5][6][7] Add the base slowly and sub-surface to avoid localized high concentrations.

    • Rationale: A non-nucleophilic base will deprotonate the required acidic protons without attacking the electrophilic carbonyl of the β-lactam ring.

  • Reaction Time Optimization:

    • Protocol: Monitor the reaction progress closely using in-process controls (e.g., HPLC, UPLC). Quench the reaction as soon as the desired conversion is achieved.

    • Rationale: Minimizing the time the product is exposed to the reaction conditions reduces the opportunity for side reactions to occur.

Question 2: Our final product purity is consistently low, with several unidentified peaks in the HPLC chromatogram. What are the most probable side reactions, and how can we minimize them?

Low purity is often a result of several competing side reactions. Beyond polymerization, hydrolysis and the formation of isomeric impurities are common culprits.

Causality and Minimization:

  • Hydrolysis: The β-lactam ring is susceptible to hydrolysis, which breaks the ring to form a β-amino acid. This is accelerated by the presence of water and either acidic or basic conditions.[3][8]

    • Mitigation:

      • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

      • pH Control: Maintain the pH of the reaction mixture within a neutral or slightly acidic range, if the reaction chemistry allows, to minimize base-catalyzed hydrolysis.

  • Epimerization: The stereocenter at the C4 position of the azetidin-2-one ring can be susceptible to epimerization, leading to the formation of the undesired diastereomer.

    • Mitigation:

      • Base Selection: Use a non-nucleophilic, sterically hindered base to reduce the likelihood of deprotonation at the C4 position.

      • Temperature Control: Lower temperatures can help to preserve the desired stereochemistry.

  • Formation of Process-Related Impurities: Impurities can arise from the starting materials or through side reactions of intermediates. For instance, in related syntheses like that of ezetimibe, impurities such as desfluoro ezetimibe have been identified.[9]

    • Mitigation:

      • High-Purity Starting Materials: Use starting materials of the highest possible purity to avoid carrying impurities through the synthesis.

      • Process Optimization: Carefully control reaction stoichiometry and addition rates to minimize the formation of byproducts.

Troubleshooting Workflow for Impurity Identification:

G start Low Purity Detected in Final Product lcms Perform LC-MS Analysis to Determine Molecular Weights of Impurities start->lcms nmr Isolate Impurities (e.g., by Preparative HPLC) and Characterize by NMR lcms->nmr pathway Propose Plausible Formation Pathways for Identified Impurities nmr->pathway optimize Optimize Reaction Conditions to Minimize Impurity Formation pathway->optimize end_node Achieve Desired Product Purity optimize->end_node

Caption: Workflow for identifying and mitigating impurities.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the scale-up of 1-(3-Hydroxyphenyl)azetidin-2-one synthesis.

What are the critical process parameters (CPPs) to monitor during the scale-up of this synthesis?

The critical process parameters are those that have the most significant impact on the quality and yield of the final product. For this synthesis, the following CPPs should be carefully controlled:

Critical Process ParameterImpact on the ProcessRecommended Control Strategy
Temperature Affects reaction rate, side reaction formation (polymerization, epimerization), and product stability.[1][10][11]Implement a robust reactor cooling and heating system. Use temperature probes to monitor and maintain the desired temperature range.
Reagent Stoichiometry Influences reaction completeness and the formation of impurities. Excess base can lead to side reactions.Use calibrated dosing pumps for accurate addition of liquid reagents. Ensure accurate weighing of solid reagents.
Mixing/Agitation Affects mass transfer and heat transfer. Poor mixing can lead to localized "hot spots" and concentration gradients, promoting side reactions.Select an appropriate agitator type and speed for the reactor volume and viscosity of the reaction mixture.
Reaction Time Determines the extent of the reaction and the potential for degradation or side reactions.Monitor reaction progress using in-process controls (e.g., HPLC) and define a clear endpoint.
pH Can influence the rate of hydrolysis of the β-lactam ring.[3][8]Monitor and adjust the pH of the reaction mixture as needed, particularly during work-up and isolation steps.
How can we best purify 1-(3-Hydroxyphenyl)azetidin-2-one on a large scale?

Purification at scale requires moving away from laboratory techniques like column chromatography towards more scalable methods.

  • Crystallization: This is often the most effective and scalable method for purifying solid organic compounds.

    • Protocol:

      • Solvent Selection: Identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. The impurities should either be highly soluble or insoluble in the chosen solvent.

      • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

      • Cooling: Cool the solution slowly to allow for the formation of well-defined crystals. Seeding with a small amount of pure product can aid in crystallization.

      • Isolation: Isolate the purified crystals by filtration and wash with a small amount of cold solvent.

      • Drying: Dry the purified product under vacuum.

  • Liquid-Liquid Extraction: This can be used to remove impurities with different solubility properties.[12]

    • Protocol:

      • Dissolve the crude product in a suitable solvent.

      • Wash the organic phase with an aqueous solution of a specific pH to remove acidic or basic impurities.

      • Separate the layers and concentrate the organic phase to recover the product.

What analytical methods are recommended for monitoring the reaction and ensuring the quality of the final product?

A robust analytical strategy is crucial for a successful scale-up.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction progress, assessing product purity, and quantifying impurities.[9][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product and for characterizing isolated impurities.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of key functional groups, such as the β-lactam carbonyl.

Reaction Pathway and Potential Side Reactions:

G cluster_main Main Reaction cluster_side Side Reactions A Starting Materials B 1-(3-Hydroxyphenyl)azetidin-2-one (Desired Product) A->B [2+2] Cycloaddition C Polymerization B->C Heat, Base D Hydrolysis (Ring Opening) B->D H2O, Acid/Base E Epimerization B->E Base

Sources

Optimization

Controlling pH stability for 1-(3-Hydroxyphenyl)azetidin-2-one experiments

Welcome to the dedicated technical support guide for researchers working with 1-(3-Hydroxyphenyl)azetidin-2-one. This resource is designed to provide in-depth insights and practical solutions for maintaining the pH stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers working with 1-(3-Hydroxyphenyl)azetidin-2-one. This resource is designed to provide in-depth insights and practical solutions for maintaining the pH stability and, consequently, the chemical integrity of this molecule throughout your experimental workflows. Given its bifunctional nature—possessing both a phenolic group and a strained β-lactam ring—precise pH control is not merely a suggestion but a prerequisite for reproducible and accurate results.

The Chemical Dichotomy: Understanding pH-Dependent Instability

The experimental behavior of 1-(3-Hydroxyphenyl)azetidin-2-one is governed by two pH-sensitive functional groups: the phenol and the β-lactam.

  • The Phenolic Group: The hydroxyl group on the phenyl ring is weakly acidic. At pH values approaching and exceeding its pKa (typically 9-10 for phenols), it deprotonates to form a phenoxide ion. This negatively charged species is highly susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts. This reactivity is enhanced under alkaline conditions.[1][2][3] This is often the cause of unexpected color changes in solution.

  • The β-Lactam Ring: The four-membered azetidinone ring is a strained amide. This ring is susceptible to hydrolysis, which breaks the amide bond and renders the molecule inactive for its intended biological purpose. This degradation is catalyzed by both acidic and basic conditions, leading to a characteristic "U-shaped" stability profile where maximum stability is typically found in a mildly acidic to neutral pH range.[4][5][6] For many β-lactams, maximal stability is often observed between pH 4 and 7.[4]

This dual instability necessitates a careful balancing act. While a lower pH can protect the phenol from oxidation, an excessively acidic environment can accelerate the hydrolysis of the β-lactam ring.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers.

Q1: My solution of 1-(3-Hydroxyphenyl)azetidin-2-one turned yellow/brown at physiological pH (7.4). What is happening?

A: This is a classic sign of phenolic oxidation. At pH 7.4, a small but significant portion of the phenol group can deprotonate, initiating an oxidation cascade that forms colored impurities.[1] While the solution may still contain the active compound, the presence of these degradants can interfere with assays and indicates that the integrity of your sample is compromised. For experiments at this pH, it is critical to use freshly prepared solutions, minimize exposure to air (e.g., by using degassed buffers), and consider including antioxidants if compatible with your experimental system.

Q2: What is the optimal pH for preparing and storing a stock solution?

A: For short-to-medium-term storage, a mildly acidic pH of 5.0 to 6.5 is generally recommended. This range offers a good compromise: it is acidic enough to keep the phenol group protonated and stable against oxidation, yet not so acidic as to cause rapid hydrolysis of the β-lactam ring.[4] Stock solutions should be prepared in a suitable buffer (see Table 1) or in an unbuffered solvent like DMSO and stored at -20°C or -80°C.

Q3: Which buffer system should I use for my in vitro assay?

A: The choice of buffer is critical and depends on the target experimental pH.

  • For pH < 6.5: Acetate or MES buffers are excellent choices.

  • For pH 6.5 - 7.5: Phosphate-buffered saline (PBS) or MOPS are common. However, be aware that at pH 7.4, you are trading off phenolic stability for physiological relevance.[1]

  • Avoid Amine-Containing Buffers: Buffers containing primary or secondary amines, such as Tris or HEPES, should be used with caution. The amine can act as a nucleophile and potentially attack the carbonyl carbon of the β-lactam ring, leading to covalent modification and inactivation.

BufferpKa at 25°CEffective pH RangeNotes for Use with 1-(3-Hydroxyphenyl)azetidin-2-one
Acetate 4.763.8 - 5.8Excellent for stability studies and acidic assays.
MES 6.155.5 - 6.7Good choice for experiments in the mildly acidic range.
Phosphate (PBS) 7.206.2 - 8.2Widely used for physiological pH, but be mindful of potential phenolic oxidation.[1] Prepare fresh.
MOPS 7.206.5 - 7.9A good alternative to PBS; does not interfere with many enzymatic reactions.
HEPES 7.556.8 - 8.2Use with caution due to the secondary amine structure.
Tris 8.067.5 - 9.0Not recommended. The primary amine can directly catalyze the degradation of the β-lactam ring.[7]

Q4: How can I quickly check if my compound has degraded?

A: The simplest method is UV-Vis spectroscopy. Degradation via either pathway (phenol oxidation or lactam hydrolysis) will alter the molecule's chromophore and thus its UV absorbance spectrum. A time-course experiment showing a change in the absorbance maximum (λmax) or the appearance of new peaks is a strong indicator of instability. For definitive quantification of the parent compound and its degradants, High-Performance Liquid Chromatography (HPLC) is the gold standard.[8]

Troubleshooting Guides & Protocols

Guide 1: Troubleshooting pH Drift and Instability

If you observe unexpected results or visible changes in your solution, follow this workflow to diagnose the issue.

TroubleshootingWorkflow cluster_buffer Buffer Checks cluster_compound Compound Checks cluster_equipment Equipment Checks start pH Instability or Sample Degradation Observed check_buffer Step 1: Verify Buffer Integrity start->check_buffer buffer_fresh Is the buffer fresh? (<1 week old) check_buffer->buffer_fresh check_ph Step 2: Re-measure pH of Solution fresh_prep Was the working solution prepared fresh today? check_ph->fresh_prep check_compound Step 3: Assess Compound Stability check_equipment Step 4: Inspect pH Measurement Equipment calibrated Was the pH meter calibrated today with fresh standards? check_equipment->calibrated buffer_pka Is experimental pH within +/- 1 unit of buffer pKa? buffer_fresh->buffer_pka Yes solution Root Cause Identified buffer_fresh->solution No (Prepare fresh buffer) buffer_pka->check_ph Yes buffer_pka->solution No (Choose a more suitable buffer) uv_scan Perform UV-Vis Scan fresh_prep->uv_scan Yes fresh_prep->solution No (Prepare fresh working solution) uv_scan->check_equipment Spectrum OK uv_scan->solution Spectrum Changed (Compound is degrading) electrode_clean Is the electrode clean and properly filled? calibrated->electrode_clean Yes calibrated->solution No (Recalibrate meter) electrode_clean->solution Yes (Issue is likely complex interaction) electrode_clean->solution No (Clean/maintain electrode)

Caption: Workflow for troubleshooting pH and compound stability issues.

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution in DMSO, which can be stored frozen and diluted into aqueous buffers for experiments.

  • Preparation: Allow the vial of 1-(3-Hydroxyphenyl)azetidin-2-one to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the solid compound in a sterile microfuge tube.

  • Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. Vortex thoroughly for 2-3 minutes until fully dissolved.

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile, low-retention microfuge tubes. The volume of the aliquots should be appropriate for a single experiment to avoid repeated freeze-thaw cycles.

  • Storage: Immediately store the aliquots at -80°C. For short-term use (less than a week), -20°C is acceptable.

Protocol 2: Conducting a pH-Dependent Stability Study via UV-Vis Spectroscopy

This experiment will help you determine the stability of your compound in a specific buffer.

  • Buffer Preparation: Prepare a series of buffers covering the pH range of interest (e.g., pH 4.0, 5.5, 7.4, 8.5).

  • Solution Preparation: Dilute your DMSO stock solution into each buffer to a final concentration that gives a reliable absorbance reading (e.g., 25 µM). Prepare enough volume for all time points.

  • Time Zero (T=0) Measurement: Immediately after preparation, take a full UV-Vis spectrum (e.g., 200-400 nm) of the solution in each buffer. This is your baseline.

  • Incubation: Incubate the remaining solutions under your standard experimental conditions (e.g., 37°C). Protect them from light if photosensitivity is a concern.

  • Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each solution and record its UV-Vis spectrum.

  • Data Analysis: Overlay the spectra for each pH. A stable compound will show no change in its spectrum over time. Degradation is indicated by a decrease in the main absorbance peak and/or the growth of new peaks at different wavelengths.

Key Degradation Pathways

Understanding the potential degradation mechanisms is crucial for troubleshooting. The diagram below illustrates the two primary pH-dependent pathways.

DegradationPathways cluster_main 1-(3-Hydroxyphenyl)azetidin-2-one cluster_acid Acid-Catalyzed Hydrolysis (Low pH) cluster_base Base-Mediated Degradation (High pH) mol mol hydrolysis_prod Ring-Opened Product (Inactive) mol->hydrolysis_prod H+ / H₂O phenoxide Phenoxide Intermediate mol->phenoxide OH- oxidation_prod Oxidized Products (Colored Impurities) phenoxide->oxidation_prod O₂

Caption: Primary pH-dependent degradation pathways.

By understanding the fundamental chemistry of 1-(3-Hydroxyphenyl)azetidin-2-one and implementing rigorous pH control and verification steps, researchers can significantly enhance the reliability and reproducibility of their experimental outcomes.

References

  • Nishimura, T., et al. (2017). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. Journal of Nutritional Science and Vitaminology, 63(3), 215-221. [Link]

  • Kocaoglu, S., et al. (2016). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 11(7), e0159006. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2105. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105. [Link]

  • Bhalodi, A. A., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mSphere, 9(2), e00593-23. [Link]

  • Consensus. (n.d.). How do different pH levels influence the antioxidant properties of phenolic compounds in red wines? Consensus, based on a study by Pérez-Magariño et al. [Link]

  • SciSpace. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. SciSpace, referencing Friedman & Jürgens (2000). [Link]

  • Hirte, K., et al. (2018). New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater. Water Research, 145, 347-357. [Link]

  • GlobalSpec. (2025). Guide to troubleshooting in pH labs: Common issues and solutions. GlobalSpec. [Link]

  • Pion Inc. (2024). The Role Of in vitro Testing In Drug Development. Pion Inc. [Link]

  • Rahim, M. A., et al. (2021). Metal−Phenolic Networks as Tunable Buffering Systems. Chemistry of Materials, 33(7), 2511-2520. [Link]

  • pHionics. (2020). The Guide to Fixing pH Drift. pHionics. [Link]

  • Zou, H., et al. (2021). Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity. International Journal of Environmental Research and Public Health, 18(3), 1276. [Link]

  • Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Science of The Total Environment, 466-467, 547-555. [Link]

  • BOQU Instrument. (2023). Why My Ph Meter Reading Unstable. BOQU Instrument. [Link]

  • Fierce Sensors. (2019). Eight Ways To Improve pH Measurement Reliability. Fierce Sensors. [Link]

  • Boqu Instrument. (2024). Troubleshooting Common Issues with PH Probes. Boqu Instrument. [Link]

  • Tang, T., et al. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega, 8(43), 40533-40544. [Link]

  • Sharma, M., et al. (2023). A Review on Analytical Techniques for the Assay of Ezetimibe. Acta Scientific Pharmaceutical Sciences, 7(12), 24-28. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Catalyst Poisoning in Azetidin-2-one Synthesis

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst poisoning during the synthesis of azetidin-2-one (β-lactam), a critical structural motif in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst poisoning during the synthesis of azetidin-2-one (β-lactam), a critical structural motif in many antibiotics. We will explore the common challenges, provide in-depth troubleshooting protocols, and offer preventative strategies to ensure the efficiency and reproducibility of your synthetic routes.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding catalyst deactivation in azetidin-2-one synthesis.

Q1: What are the typical signs of catalyst poisoning in my reaction?

A1: The primary indicators of catalyst poisoning are often observable through changes in reaction kinetics and outcomes. These include:

  • A significant decrease in the reaction rate or a complete halt of the reaction.[1]

  • A noticeable reduction in the yield and selectivity of the desired azetidin-2-one product.[1]

  • The necessity for harsher reaction conditions, such as increased temperature or pressure, to achieve the desired conversion.[1]

  • A visible change in the catalyst's physical appearance, for instance, a color change.[1]

Q2: What are the most common sources of catalyst poisons in this synthesis?

A2: Catalyst poisons can be introduced from various sources within your experimental setup.[1] It is crucial to consider the purity of all components:

  • Reactants and Solvents: Impurities within your starting materials or solvents are a primary source of poisons. Common culprits include sulfur compounds (e.g., thiols, thiophenes), nitrogen-containing functional groups (e.g., amines, amides), heavy metals (e.g., lead, mercury, arsenic), and halides.[1][2]

  • Reagents: In azetidin-2-one synthesis, particularly in methods like the Staudinger reaction which often utilizes acyl chlorides and tertiary amines, impurities in these reagents can be problematic.[3][4]

  • Gaseous Impurities: If your synthesis involves hydrogenation steps, impurities like carbon monoxide in the hydrogen gas can strongly adsorb to and deactivate metal catalysts.[1]

  • Leaching from Equipment: In some cases, components from the reaction vessel or stirring equipment can leach into the reaction mixture, acting as poisons.

Q3: Can a poisoned catalyst be regenerated?

A3: Yes, in many instances, poisoned catalysts can be regenerated to restore their activity. The appropriate method depends on the nature of the poison and the catalyst itself. Common regeneration techniques include:

  • Thermal Treatment: Heating the catalyst in a controlled atmosphere (inert or reactive gas) to desorb or decompose the poison.[1][5]

  • Chemical Washing: Utilizing acidic or basic solutions to dissolve and remove the poison from the catalyst surface.[1][5]

  • Solvent Extraction: Employing a suitable solvent to extract the poisoning species.[1][5]

Q4: How can I prevent catalyst poisoning in the first place?

A4: A proactive approach is the most effective strategy. Key preventative measures include:

  • Feedstock Purification: Rigorously purify all reactants and solvents to remove potential poisons before they are introduced into the reaction.[6][7]

  • Use of Guard Beds: For continuous flow processes or large-scale reactions, employing a guard bed of a less expensive material can trap poisons before they reach the main catalyst bed.[8]

  • Process Optimization: Carefully controlling reaction parameters such as temperature and pressure can minimize side reactions that may produce catalyst poisons.[6]

  • Catalyst Selection: Choose a catalyst that is known to be more resistant to the specific potential poisons in your reaction system.[7]

II. In-Depth Troubleshooting Guides

This section provides structured workflows to identify and resolve specific catalyst poisoning issues encountered during azetidin-2-one synthesis.

Guide 1: Diagnosing the Cause of Catalyst Deactivation

A systematic approach is essential to pinpoint the root cause of catalyst poisoning. The following workflow outlines a logical progression of investigation.

DOT Script for Troubleshooting Workflow:

Troubleshooting Catalyst Poisoning start Start: Reaction Failure check_params Step 1: Verify Reaction Parameters start->check_params Observe Deactivation analyze_reactants Step 2: Analyze Reactants & Solvents check_params->analyze_reactants Parameters Correct end End: Successful Reaction check_params->end Incorrect Parameters Corrected analyze_catalyst Step 3: Characterize Poisoned Catalyst analyze_reactants->analyze_catalyst Reactants Pure implement_solution Step 5: Implement Solution analyze_reactants->implement_solution Impurity Found identify_poison Step 4: Identify Specific Poison analyze_catalyst->identify_poison Characterization Data identify_poison->implement_solution Poison Identified implement_solution->end Solution Effective

Caption: A logical workflow for diagnosing catalyst poisoning.

Step-by-Step Protocol:

  • Verify Reaction Parameters: Before suspecting poisoning, meticulously re-verify all reaction parameters, including temperature, pressure, stoichiometry, and reaction time.

  • Analyze Reactants and Solvents:

    • Obtain fresh, high-purity batches of all reactants and solvents.

    • If possible, analyze existing batches for common impurities using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for volatile organic poisons.[1]

  • Characterize the Poisoned Catalyst: A detailed analysis of the spent catalyst is crucial for identifying the poison.[8] A combination of surface-sensitive and bulk analytical techniques should be employed.

  • Identify the Specific Poison: Based on the characterization data, identify the specific chemical species responsible for poisoning.

  • Implement a Solution: Based on the identified poison, implement a targeted solution, which may include reactant purification, catalyst regeneration, or switching to a more poison-resistant catalyst.

Guide 2: Analytical Techniques for Poison Identification

Identifying the specific poison is paramount for effective troubleshooting. A multi-faceted analytical approach is often necessary.

Analytical TechniqueInformation ProvidedCommon Poisons Detected
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Elemental composition, particularly trace metal impurities.[1][2]Heavy metals (e.g., Pb, Hg, As).[2]
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical states of elements.[1][2]Sulfur, nitrogen, halides, and changes in the oxidation state of the active metal.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile organic compounds.[1]Organic impurities in solvents or reactants.[9]
Temperature-Programmed Desorption (TPD) Strength of adsorption of different species on the catalyst surface.[1][8]Strongly adsorbed species like carbon monoxide.[8]
X-ray Diffraction (XRD) Crystalline structure of the catalyst and identification of new crystalline phases formed by poisons.[2]Metal sulfides or other crystalline poison-related compounds.[2]

Protocol: Sample Preparation and Analysis using ICP-MS for Metal Poisons

This protocol provides a general guideline for detecting trace metal contaminants on a catalyst.[1]

  • Sample Preparation: Accurately weigh a representative sample of the poisoned catalyst. The sample needs to be digested to bring the metals into solution. This is typically achieved using a strong acid mixture (e.g., aqua regia) and microwave-assisted digestion.

  • Instrument Calibration: Prepare a series of standard solutions containing known concentrations of the suspected metal poisons. Use these standards to generate a calibration curve.

  • Sample Analysis: Introduce the digested catalyst sample into the ICP-MS instrument. The instrument will atomize and ionize the sample in a high-temperature plasma. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the identification and quantification of the elemental composition.[1]

  • Data Analysis: Compare the signal intensities from the sample to the calibration curve to determine the concentration of each metal poison.[1]

Guide 3: Catalyst Regeneration Protocols

Once the poison has been identified, a suitable regeneration strategy can be employed.

Protocol: Thermal Regeneration of a Deactivated Catalyst

This protocol outlines a general procedure for regenerating a catalyst via thermal treatment.[1]

  • Catalyst Loading: Carefully load the deactivated catalyst into a tube furnace or a suitable reactor.

  • Inert Gas Purge: Purge the system with an inert gas (e.g., nitrogen or argon) at room temperature to remove any residual reactants or air.[1]

  • Heating Program: Heat the catalyst under a continuous flow of an appropriate gas (inert or reactive, depending on the poison) to a specific temperature. The temperature and duration will depend on the nature of the poison and the thermal stability of the catalyst. For example, a mild regeneration for some carbon-supported catalysts might involve oxidation in air at 200°C followed by reduction in H₂ at 180°C.[1]

  • Cooling: After the thermal treatment, cool the catalyst down to room temperature under an inert gas flow.[1]

  • Passivation (if necessary): For highly pyrophoric catalysts, a passivation step may be required before exposing the catalyst to air.

Protocol: Chemical Washing for Catalyst Regeneration

This method uses chemical solutions to remove poisons.

  • Solvent Selection: Choose a solvent or solution that will selectively dissolve the poison without damaging the catalyst. For example, a dilute acid wash may be effective for removing basic impurities.

  • Washing Procedure: Suspend the poisoned catalyst in the chosen solvent and agitate the mixture for a sufficient period.

  • Rinsing: After washing, thoroughly rinse the catalyst with a clean solvent to remove any residual cleaning agent and dissolved poison.

  • Drying: Dry the catalyst under vacuum or in an oven at a suitable temperature to remove all traces of the rinsing solvent.

III. Preventative Strategies and Best Practices

Preventing catalyst poisoning is more cost-effective and efficient than dealing with a deactivated catalyst.

DOT Script for Prevention Strategy:

Prevention of Catalyst Poisoning center High-Purity Azetidin-2-one Synthesis purification Rigorous Feedstock Purification center->purification guard_bed Use of Guard Beds center->guard_bed optimization Process Optimization center->optimization catalyst_choice Informed Catalyst Selection center->catalyst_choice

Caption: Key pillars for preventing catalyst poisoning.

  • Stringent Quality Control of Starting Materials: Implement routine analytical checks on all incoming reactants and solvents to ensure they meet the required purity specifications.

  • Dedicated Glassware and Equipment: Use dedicated glassware and reaction setups for sensitive catalytic reactions to avoid cross-contamination.

  • Inert Atmosphere Techniques: For air- and moisture-sensitive catalysts and reactions, rigorously employ inert atmosphere techniques (e.g., Schlenk line, glovebox) to prevent deactivation by oxygen or water.[10]

  • Understanding Reaction Byproducts: Be aware of potential side reactions that could generate in-situ poisons. For instance, in some β-lactam syntheses, the decomposition of reactants or intermediates can lead to catalyst deactivation.

By implementing these troubleshooting guides and preventative measures, researchers and professionals in drug development can significantly mitigate the risks associated with catalyst poisoning in the synthesis of azetidin-2-one, leading to more robust, efficient, and reproducible synthetic processes.

IV. References

  • Benchchem. (n.d.). Dealing with catalyst poisoning in the hydrogenation for synthesis. Retrieved from

  • Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from

  • LCGC. (n.d.). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Retrieved from

  • Patsnap Eureka. (2025, June 19). How to detect catalyst poisoning in hydrotreaters. Retrieved from

  • Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from

  • Journal of Global Trends in Pharmaceutical Sciences. (2015). A REVIEW ON 2-AZETEDINONES. Retrieved from

  • Unknown Source. (2025, August 27). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.

  • Unknown Source. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them.

  • Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures. Retrieved from

  • OAText. (2017, March 28). Green chemistry concept: Applications of catalysis in pharmacuetical industry. Retrieved from

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from

  • MDPI. (2024, August 16). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from

  • PMC. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from

  • Energy → Sustainability Directory. (2025, November 23). Catalyst Poisoning Mitigation → Term. Retrieved from

  • PMC. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from

  • PMC. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from

  • chemeurope.com. (n.d.). Catalyst poisoning. Retrieved from

  • Diva-portal.org. (n.d.). Study of Catalyst Deactivation in Three Different Industrial Processes. Retrieved from

  • ResearchGate. (2024, June 26). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from

  • MDPI. (2019, August 5). Catalyst Deactivation, Poisoning and Regeneration. Retrieved from

  • MDPI. (2019, August 5). Catalysts Deactivation, Poisoning and Regeneration. Retrieved from

  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from

  • ScienceScholar. (2022, August 27). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Retrieved from

  • RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from

  • PMC. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. Retrieved from

  • The University of Bath's research portal. (2025, March 10). Relayed Regeneration of Multiple Metals-Poisoned Catalysts for Elimination of NO>x> from Flue Gases. Retrieved from

Sources

Optimization

Technical Support Center: Strategies for Increasing the Enantiomeric Excess of 1-(3-Hydroxyphenyl)azetidin-2-one

Welcome to the technical support center for the enantioselective synthesis and resolution of 1-(3-Hydroxyphenyl)azetidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective synthesis and resolution of 1-(3-Hydroxyphenyl)azetidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the enantiomeric excess (e.e.) of this valuable chiral building block.

The 1-aryl-2-azetidinone (β-lactam) scaffold is a privileged structure in medicinal chemistry, most notably as the core of cholesterol absorption inhibitors like ezetimibe.[1][2] Achieving high enantiomeric purity of 1-(3-Hydroxyphenyl)azetidin-2-one is therefore a critical step in the synthesis of numerous pharmaceutical candidates. This guide provides practical, field-proven insights to help you navigate the challenges of its stereocontrolled synthesis and resolution.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis and resolution of 1-(3-Hydroxyphenyl)azetidin-2-one, providing explanations and actionable solutions.

Issue 1: Low Enantiomeric Excess in Asymmetric Synthesis via Staudinger Reaction

Question: We are using a chiral catalyst for the [2+2] cycloaddition (Staudinger reaction) of a ketene with the imine derived from 3-hydroxyaniline, but the resulting 1-(3-Hydroxyphenyl)azetidin-2-one has a low e.e. What are the likely causes and how can we improve it?

Answer: The Staudinger reaction is a powerful tool for β-lactam synthesis, but achieving high enantioselectivity can be challenging.[1][3][4] Several factors can contribute to low e.e.:

  • Suboptimal Catalyst or Ligand: The choice of chiral catalyst and its corresponding ligand is paramount. Not all catalysts are equally effective for all substrates.

    • Solution: Screen a variety of chiral catalysts. Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) and chiral N-heterocyclic carbenes (NHCs) have shown promise in asymmetric Staudinger reactions.[3][5] It is also crucial to ensure the catalyst is of high purity and handled under appropriate inert conditions.

  • Reaction Temperature: The enantioselectivity of many asymmetric reactions is highly temperature-dependent.

    • Solution: Lowering the reaction temperature can enhance enantioselectivity by favoring the transition state leading to the desired enantiomer. Experiment with a range of temperatures, for instance, from room temperature down to -78 °C.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the reaction's stereochemical outcome.

    • Solution: Conduct the reaction in a range of anhydrous solvents with varying polarities (e.g., dichloromethane, toluene, THF).

  • Imine Geometry: The (E/Z) geometry of the imine can influence the stereochemical course of the Staudinger reaction.[4]

    • Solution: Ensure the formation of a single imine isomer prior to the cycloaddition. This can often be controlled by the method of imine synthesis and purification.

Issue 2: Poor Separation of Diastereomeric Salts in Classical Resolution

Question: We have derivatized racemic 1-(3-Hydroxyphenyl)azetidin-2-one with a chiral resolving agent to form diastereomeric salts, but we are struggling to separate them by crystallization. What can we do?

Answer: Classical resolution via diastereomeric salt formation is a common and scalable method, but its success hinges on the differential solubility of the diastereomers.[6][7]

  • Choice of Resolving Agent: The interaction between the racemic compound and the chiral resolving agent determines the physical properties of the resulting diastereomeric salts.

    • Solution: Screen a variety of chiral resolving agents. For a compound with a phenolic hydroxyl group like yours, chiral acids such as tartaric acid derivatives, mandelic acid, or camphorsulfonic acid are good starting points.[6][7] If the β-lactam ring can be opened to the corresponding β-amino acid, chiral bases like brucine or (S)-naproxen could be employed.[8][9]

  • Crystallization Solvent: The solvent system is critical for achieving effective separation.

    • Solution: Systematically screen a wide range of solvent systems, including single solvents and binary or tertiary mixtures. A good starting point is to look for a solvent in which one diastereomer is sparingly soluble while the other is freely soluble.

  • Seeding: The presence of seed crystals of the desired diastereomer can significantly aid in selective crystallization.

    • Solution: If you can obtain a small amount of the pure diastereomer, use it to seed the supersaturated solution.

Issue 3: Low Conversion and/or Enantioselectivity in Enzymatic Kinetic Resolution

Question: We are attempting a lipase-catalyzed kinetic resolution of 1-(3-Hydroxyphenyl)azetidin-2-one, but the reaction is either very slow or the enantioselectivity is poor. How can we optimize this?

Answer: Enzymatic kinetic resolution is a highly effective method for obtaining enantiopure compounds.[10][11] However, the enzyme's activity and selectivity are highly dependent on the reaction conditions.

  • Enzyme Selection: Different lipases exhibit varying substrate specificities and enantioselectivities.

    • Solution: Screen a panel of commercially available lipases, such as those from Candida antarctica (CAL-A and CAL-B), Pseudomonas cepacia (lipase PS), and Candida rugosa.[10][12][13] Both free and immobilized enzymes should be tested.

  • Acyl Donor and Solvent: The choice of acyl donor (for acylation of the phenol) and the solvent can dramatically impact the enzyme's performance.

    • Solution: For acylation, screen various acyl donors like vinyl acetate, isopropenyl acetate, or acid anhydrides. The solvent should be non-polar and anhydrous to promote esterification and maintain enzyme activity (e.g., hexane, diisopropyl ether, or THF).

  • Water Content: For hydrolysis reactions, the amount of water is critical. For transesterification, the system should be as anhydrous as possible.

    • Solution: Carefully control the water content in your reaction. For transesterification, use molecular sieves to remove trace amounts of water.

  • Temperature and pH: These are crucial parameters for enzyme activity and stability.

    • Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also decrease enantioselectivity and enzyme stability. The optimal pH should also be maintained, although this is less of a variable in non-aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for obtaining enantiomerically pure 1-(3-Hydroxyphenyl)azetidin-2-one?

There are three primary strategies:

  • Asymmetric Synthesis: This involves creating the chiral center(s) in a stereocontrolled manner from achiral or prochiral starting materials. Methods include the use of chiral catalysts, chiral auxiliaries, or chiral reagents.[14][15][16][17]

  • Chiral Resolution: This involves separating a racemic mixture of the final compound or a key intermediate. Common methods include classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography.[18][19][20][21]

  • Chiral Pool Synthesis: This involves using a readily available enantiopure starting material that already contains the desired stereocenter(s).

Q2: Can I use a chiral auxiliary to control the stereochemistry of the Staudinger reaction?

Yes, using a chiral auxiliary is a valid strategy. The auxiliary can be attached to either the ketene or the imine component. For example, a chiral auxiliary can be incorporated into the imine derived from 3-hydroxyaniline. After the cycloaddition, the auxiliary is cleaved to yield the enantioenriched β-lactam.[3][16][17] Evans oxazolidinones and pseudoephedrine are examples of commonly used chiral auxiliaries.[16]

Q3: What analytical techniques are suitable for determining the enantiomeric excess of 1-(3-Hydroxyphenyl)azetidin-2-one?

The most common and accurate method is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other potential methods include:

  • Chiral Gas Chromatography (GC): If the compound can be derivatized to a volatile analog.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent (e.g., Mosher's acid) to induce chemical shift differences between the enantiomers.

Q4: Is a dynamic kinetic resolution (DKR) possible for this compound?

Dynamic kinetic resolution is a powerful technique that can theoretically convert a racemic mixture into a single enantiomer with up to 100% yield.[11][22][23] For 1-(3-Hydroxyphenyl)azetidin-2-one, a DKR would require a method to racemize the starting material in situ while one enantiomer is selectively transformed by a catalyst (often an enzyme). This would likely involve racemization at the C4 position of the azetidinone ring, which can be challenging without compromising the ring's integrity. While conceptually possible, developing a DKR for this specific substrate would require significant research and development.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution

This protocol provides a starting point for the enzymatic kinetic resolution of racemic 1-(3-Hydroxyphenyl)azetidin-2-one via acylation of the phenolic hydroxyl group.

  • Preparation: To a solution of racemic 1-(3-Hydroxyphenyl)azetidin-2-one (1.0 eq) in an anhydrous solvent (e.g., diisopropyl ether, 10-20 mL per mmol of substrate), add the acyl donor (e.g., vinyl acetate, 3-5 eq).

  • Enzyme Addition: Add the lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435, 10-50% w/w of the substrate).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-50 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the e.e. of the remaining starting material and the acylated product.

  • Work-up: When the desired conversion (ideally close to 50%) and e.e. are reached, filter off the enzyme and wash it with the reaction solvent.

  • Separation: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the unreacted enantiomer and the acylated product can be separated by column chromatography.

  • Deprotection (if necessary): The acylated enantiomer can be deprotected (e.g., by hydrolysis) to yield the other enantiomer of the starting material.

ParameterStarting PointOptimization Range
Enzyme Novozym 435Lipase PS, CAL-A, etc.
Solvent Diisopropyl etherToluene, Hexane, THF
Acyl Donor Vinyl acetateIsopropenyl acetate, Acetic anhydride
Temperature 40 °C25 - 60 °C
Enzyme Loading 20% (w/w)10 - 100% (w/w)
Protocol 2: General Procedure for Diastereomeric Salt Resolution

This protocol outlines a general approach for the classical resolution of racemic 1-(3-Hydroxyphenyl)azetidin-2-one using a chiral resolving agent.

  • Salt Formation: Dissolve the racemic 1-(3-Hydroxyphenyl)azetidin-2-one (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetone). Add a solution of the chiral resolving agent (0.5-1.0 eq) in the same solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature and then, if necessary, in a refrigerator or freezer to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them.

  • Enantiomeric Purity Check: Liberate the free base or acid from a small sample of the crystals and analyze its enantiomeric purity by chiral HPLC.

  • Recrystallization: If the desired enantiomeric purity is not achieved, recrystallize the diastereomeric salt from a suitable solvent system to improve its purity.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and adjust the pH to liberate the free 1-(3-Hydroxyphenyl)azetidin-2-one (e.g., by adding a base if a chiral acid was used, or an acid if a chiral base was used).

  • Extraction: Extract the liberated enantiomer with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the enantiomerically enriched product.

Visualizations

Asymmetric_Synthesis_vs_Resolution cluster_0 Strategies for Enantiopure 1-(3-Hydroxyphenyl)azetidin-2-one cluster_1 Asymmetric Synthesis cluster_2 Chiral Resolution start Racemic or Prochiral Starting Material asym_syn Chiral Catalyst or Auxiliary start->asym_syn rac_syn Racemic Synthesis start->rac_syn asym_prod Enantioenriched Product asym_syn->asym_prod High e.e. rac_prod Racemic Product (50:50 mixture) rac_syn->rac_prod resolution Separation Technique (e.g., Enzymatic, Crystallization) rac_prod->resolution enant_1 Enantiomer 1 resolution->enant_1 enant_2 Enantiomer 2 resolution->enant_2

Caption: Overview of Asymmetric Synthesis vs. Chiral Resolution.

Troubleshooting_Flowchart start Low Enantiomeric Excess (e.e.) q1 Which method are you using? start->q1 asym Asymmetric Synthesis q1->asym Asymmetric Synthesis resol Chiral Resolution q1->resol Chiral Resolution asym_q1 Check Catalyst/Ligand Purity & Suitability asym->asym_q1 resol_q1 What type of resolution? resol->resol_q1 asym_q2 Lower Reaction Temperature asym_q1->asym_q2 asym_q3 Screen Different Solvents asym_q2->asym_q3 enzymatic Enzymatic resol_q1->enzymatic Enzymatic diastereomeric Diastereomeric Salt Crystallization resol_q1->diastereomeric Crystallization enzymatic_s1 Screen Different Enzymes (Lipases) enzymatic->enzymatic_s1 diastereomeric_s1 Screen Different Chiral Resolving Agents diastereomeric->diastereomeric_s1 enzymatic_s2 Optimize Acyl Donor & Solvent enzymatic_s1->enzymatic_s2 enzymatic_s3 Control Water Content enzymatic_s2->enzymatic_s3 diastereomeric_s2 Optimize Crystallization Solvent diastereomeric_s1->diastereomeric_s2 diastereomeric_s3 Use Seed Crystals diastereomeric_s2->diastereomeric_s3

Caption: Troubleshooting flowchart for low enantiomeric excess.

References

  • Alcaide, B., Almendros, P., & Alonso, J. M. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 15(1), 2-4. Available from: [Link]

  • De, S., & Seashore-Ludlow, B. (2023). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 145(26), 14283-14289. Available from: [Link]

  • Szymańska, K., & Kiełbasiński, P. (2019). Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Organic & Biomolecular Chemistry, 17(4), 834-841. Available from: [Link]

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  • Van Brabandt, W., et al. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. The Journal of Organic Chemistry, 71(18), 7083-7086. Available from: [Link]

  • Contreras-García, A., et al. (2015). Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. Molecules, 20(12), 22028-22043. Available from: [Link]

  • Payne, J. E., et al. (2005). Process for asymmetric synthesis of hydroxy-alkyl substituted azetidinone derivatives. Google Patents.
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  • Van Brabandt, W., et al. (2006). Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams. PubMed. Available from: [Link]

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  • Wikipedia. (2023). Chiral auxiliary. Retrieved from: [Link]

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  • Wikipedia. (2023). Kinetic resolution. Retrieved from: [Link]

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  • Farhan, M. M., & Mohammed, M. S. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(1), 1-12. Available from: [Link]

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  • O'Brien, P. (2022, November 7). Staudinger Reactions - Bioothogonal before Click Chemistry [Video]. YouTube. Available from: [Link]

  • Zhang, Y., et al. (2021). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry, 3(11), 3028-3037. Available from: [Link]

  • Contreras-García, A., et al. (2015). Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. ResearchGate. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Tale of Two Scaffolds: Unraveling the Structure-Activity Relationship of Azetidinone-Based Cholesterol Absorption Inhibitors

A Comparative Guide to Ezetimibe and its 1-(3-Hydroxyphenyl) Analog In the landscape of cardiovascular therapeutics, the inhibition of intestinal cholesterol absorption represents a key strategy for managing hypercholest...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Ezetimibe and its 1-(3-Hydroxyphenyl) Analog

In the landscape of cardiovascular therapeutics, the inhibition of intestinal cholesterol absorption represents a key strategy for managing hypercholesterolemia. Ezetimibe, a potent inhibitor of the Niemann-Pick C1-Like 1 (NPC1L1) protein, stands as a clinical exemplar of this class.[1][2][3] This guide delves into the intricate structure-activity relationships (SAR) that govern the efficacy of 2-azetidinone-based cholesterol absorption inhibitors, offering a detailed comparison between the well-established Ezetimibe and its analog, 1-(3-Hydroxyphenyl)azetidin-2-one. Through an exploration of their structural motifs and the resulting biological activities, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical nuances that drive the therapeutic effects of these compounds.

The 2-Azetidinone Core: A Privileged Scaffold for Cholesterol Inhibition

The 2-azetidinone, or β-lactam ring, is a foundational structural element required for the cholesterol absorption inhibitory activity of this class of compounds.[1][4][5] Its strained four-membered ring system is not just a passive linker but an active contributor to the molecule's overall conformation and interaction with the NPC1L1 target.

Ezetimibe: A Deep Dive into its Structure-Activity Relationship

Ezetimibe's remarkable efficacy is a product of specific, highly optimized substitutions at positions 1, 3, and 4 of the azetidinone ring.[6][7][8] The molecule's chemical name, 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone, provides a roadmap to its key features.[6][7]

Key Structural Features of Ezetimibe:

  • N1-Substituent: The para-fluorophenyl group at the N1 position is a crucial element. Fluorination is known to enhance metabolic stability in drug candidates.[9]

  • C3-Sidechain: A three-carbon chain at the C3 position, bearing a hydroxyl group and a terminal para-fluorophenyl ring, is optimal for activity. The stereochemistry at the benzylic hydroxyl group is also important for potency.

  • C4-Substituent: A para-hydroxyphenyl group at the C4 position is essential for potent inhibition. This phenolic hydroxyl group is a key site for metabolic glucuronidation, which interestingly, produces a pharmacologically active metabolite.[10]

The following diagram illustrates the critical pharmacophoric elements of Ezetimibe.

Ezetimibe_SAR cluster_ezetimibe Ezetimibe Core Structure Azetidinone 2-Azetidinone Core (Essential for Activity) N1_Group N1: p-Fluorophenyl (Metabolic Stability) Azetidinone->N1_Group C4_Group C4: p-Hydroxyphenyl (Potency & Metabolism) Azetidinone->C4_Group C3_Sidechain C3: (S)-3-(4-fluorophenyl)-3-hydroxypropyl (Optimal Length & Hydroxyl Group) Azetidinone->C3_Sidechain

Caption: Key pharmacophoric features of Ezetimibe.

1-(3-Hydroxyphenyl)azetidin-2-one: A Comparative Analysis

While not as extensively studied as Ezetimibe, the structure of 1-(3-Hydroxyphenyl)azetidin-2-one allows for a compelling SAR comparison. This analog presents a key structural deviation at the N1 position of the azetidinone ring, replacing Ezetimibe's para-fluorophenyl group with a meta-hydroxyphenyl group.

Head-to-Head Structural Comparison
FeatureEzetimibe1-(3-Hydroxyphenyl)azetidin-2-oneSAR Implication
N1-Substituent para-Fluorophenylmeta-HydroxyphenylThe replacement of the electron-withdrawing fluorine with a hydroxyl group, and the change in substitution pattern from para to meta, would likely alter the electronic properties and metabolic stability of the molecule. The presence of a phenolic hydroxyl group could introduce a new site for metabolism.
C3-Substituent (S)-3-(4-fluorophenyl)-3-hydroxypropyl(Unspecified in name)For a direct comparison, assuming a similar C3 sidechain to Ezetimibe, the primary difference remains the N1-substituent. Without an optimized C3 sidechain, the inhibitory activity would be significantly diminished.
C4-Substituent para-Hydroxyphenyl(Unspecified in name)The C4 aryl group with a polar moiety at the para position is considered a requirement for high-affinity binding.[5] The absence of this group would likely lead to a substantial loss of potency.

The following diagram illustrates the structural differences between Ezetimibe and 1-(3-Hydroxyphenyl)azetidin-2-one.

Structure_Comparison cluster_ezetimibe Ezetimibe cluster_analog 1-(3-Hydroxyphenyl)azetidin-2-one Ezetimibe_N1 N1: p-Fluorophenyl Ezetimibe_Core 2-Azetidinone Ezetimibe_N1->Ezetimibe_Core Ezetimibe_C3 C3: Hydroxypropylphenyl Ezetimibe_Core->Ezetimibe_C3 Ezetimibe_C4 C4: p-Hydroxyphenyl Ezetimibe_Core->Ezetimibe_C4 Analog_N1 N1: m-Hydroxyphenyl Analog_Core 2-Azetidinone Analog_N1->Analog_Core Analog_C3 C3: Unspecified Analog_Core->Analog_C3 Analog_C4 C4: Unspecified Analog_Core->Analog_C4

Caption: Comparison of substituents on the 2-azetidinone core.

Experimental Data and Biological Activity

While direct comparative data for 1-(3-Hydroxyphenyl)azetidin-2-one is scarce in publicly available literature, we can infer its potential activity based on the established SAR of Ezetimibe analogs. Studies on various N-aryl substitutions on the 2-azetidinone ring have shown that the nature and position of the substituent significantly impact the inhibitory potency against NPC1L1.[5]

CompoundKey Structural FeatureExpected Biological ActivityRationale
Ezetimibe Optimized N1, C3, and C4 substituentsPotent NPC1L1 inhibitor with high in vivo efficacy.[6][11]The combination of a metabolically stable N1-group, an optimal C3-sidechain, and a C4-hydroxyphenyl group leads to strong binding to NPC1L1 and effective inhibition of cholesterol absorption.[2][12]
1-(3-Hydroxyphenyl)azetidin-2-one meta-Hydroxyphenyl at N1Likely reduced potency compared to Ezetimibe.The deviation from the optimal para-substituted, metabolically stabilized N1-phenyl group would likely decrease binding affinity and/or alter the pharmacokinetic profile, leading to lower efficacy.

Experimental Protocols for Assessing Inhibitory Activity

To empirically determine the activity of 1-(3-Hydroxyphenyl)azetidin-2-one and compare it to Ezetimibe, the following experimental workflows are essential.

In Vitro NPC1L1 Binding Assay

This assay directly measures the binding affinity of a compound to the NPC1L1 protein.

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK 293 cells transiently expressing human NPC1L1.[2]

  • Radioligand Binding: Incubate the cell membranes with a radiolabeled Ezetimibe analog (e.g., [3H]ezetimibe glucuronide) in the presence of varying concentrations of the test compound (Ezetimibe or 1-(3-Hydroxyphenyl)azetidin-2-one).[2]

  • Separation and Detection: Separate the bound and free radioligand using filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the Ki (inhibition constant) value for each compound by analyzing the competitive binding data.

The following diagram outlines the NPC1L1 binding assay workflow.

Binding_Assay Membranes NPC1L1-expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand [3H]Ezetimibe Glucuronide Radioligand->Incubation Test_Compound Test Compound (Ezetimibe or Analog) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Ki Determination Scintillation->Analysis

Caption: Workflow for the in vitro NPC1L1 binding assay.

Cellular Cholesterol Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of cholesterol into intestinal cells.

Methodology:

  • Cell Culture: Culture human intestinal epithelial cells (e.g., Caco-2) to form a confluent monolayer.

  • Treatment: Pre-incubate the cells with the test compound (Ezetimibe or 1-(3-Hydroxyphenyl)azetidin-2-one) at various concentrations.

  • Cholesterol Uptake: Add radiolabeled cholesterol (e.g., [14C]cholesterol) in micellar form to the cells and incubate.

  • Measurement: Lyse the cells and measure the intracellular radioactivity to quantify the amount of cholesterol taken up.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each compound.

Conclusion

The structure-activity relationship of 2-azetidinone-based cholesterol absorption inhibitors is a testament to the power of medicinal chemistry in optimizing drug efficacy. Ezetimibe's design, with its carefully selected substituents, provides a potent and selective inhibitor of NPC1L1. In comparing Ezetimibe to its 1-(3-Hydroxyphenyl) analog, it becomes clear that even subtle changes to the chemical scaffold can have profound impacts on biological activity. While 1-(3-Hydroxyphenyl)azetidin-2-one may possess some inhibitory activity due to the shared 2-azetidinone core, its deviation from the optimized substitution pattern of Ezetimibe, particularly at the N1 position, strongly suggests a reduction in potency. Further empirical testing through binding and cellular uptake assays would be necessary to definitively quantify the activity of this analog and further refine our understanding of the SAR in this important class of therapeutic agents.

References

  • LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring. JoVE, (141). [Link]

  • Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors. PMC, [Link]

  • LDL Cholesterol Uptake Assay: Live Cell Imaging Analysis-Cell Health Monitoring l Protocol Preview. YouTube, [Link]

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  • The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1). PMC, [Link]

  • ANALYSIS OF EZETIMIBE: A REVIEW. ijbpas, [Link]

  • Extracellular loop C of NPC1L1 is important for binding to ezetimibe. PubMed, [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. MDPI, [Link]

  • Synthesis and Modeling of Ezetimibe Analogues. ResearchGate, [Link]

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  • Ezetimibe therapy: mechanism of action and clinical update. PMC, [Link]

  • Synthesis and Modeling of Ezetimibe Analogues. PMC, [Link]

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI, [Link]

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  • Zetia Clinical Pharmacology Biopharmaceutics Review Part 1. accessdata.fda.gov, [Link]

  • Ezetimibe. StatPearls - NCBI Bookshelf, [Link]

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  • The Structure of the NPC1L1 N-Terminal Domain in a Closed Conformation. PLOS ONE, [Link]

  • SYNTHESIS, CHOLESTEROL ABSORPTION INHIBITION AND ANTI-BACTERIAL ACTIVITY OF SOME NOVEL 2-AZETIDINONE DERIVATIVES. IJRPC, [Link]

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  • Binding of Cholesterol to the N-Terminal Domain of the NPC1L1 Transporter: Analysis of the Epimerization-Related Binding Selectivity and Loop Mutations. PMC, [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 1-(3-Hydroxyphenyl)azetidin-2-one: An NMR-Centric Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. In this guide, we delve into the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. In this guide, we delve into the comprehensive spectral analysis of 1-(3-Hydroxyphenyl)azetidin-2-one, a molecule of interest within the broader class of β-lactams, which form the core structure of many life-saving antibiotics.[1] Our focus will be a deep dive into Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation, contextualized by a comparative analysis with other key analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering the reader to make informed decisions in their own analytical workflows.

The Subject of Our Investigation: 1-(3-Hydroxyphenyl)azetidin-2-one

The molecule at the heart of this guide, 1-(3-Hydroxyphenyl)azetidin-2-one, is a derivative of the azetidin-2-one (or β-lactam) ring system.[1] The presence of both a phenolic hydroxyl group and the strained four-membered lactam ring imparts specific chemical properties that are reflected in its spectral data. Understanding these features is critical for its correct identification and for predicting its reactivity and potential biological activity.

Molecular Structure:

Caption: A typical workflow for NMR-based structure elucidation.

A Comparative Perspective: NMR vs. Other Analytical Techniques

While NMR is unparalleled for detailed structural elucidation, a comprehensive characterization of a compound relies on a suite of analytical techniques. Each method provides a unique piece of the puzzle.

Sources

Validation

Mass spectrometry fragmentation patterns of 1-(3-Hydroxyphenyl)azetidin-2-one

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 1-(3-Hydroxyphenyl)azetidin-2-one In the landscape of analytical chemistry, particularly within pharmaceutical and metabolic studies, a co...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 1-(3-Hydroxyphenyl)azetidin-2-one

In the landscape of analytical chemistry, particularly within pharmaceutical and metabolic studies, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is not merely academic—it is a foundational requirement for robust identification, quantification, and structural elucidation. This guide provides an in-depth, comparative analysis of the fragmentation patterns of 1-(3-Hydroxyphenyl)azetidin-2-one, a heterocyclic compound featuring the pharmacologically significant β-lactam core.

We will dissect the fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. By comparing these patterns to structural analogs, we aim to provide researchers, scientists, and drug development professionals with a predictive framework and a validated protocol for analyzing this class of compounds.

The Subject Molecule: 1-(3-Hydroxyphenyl)azetidin-2-one

The azetidin-2-one (β-lactam) ring is a cornerstone of many antibiotics, renowned for its strained four-membered ring structure.[1] The N-aryl substitution, in this case with a 3-hydroxyphenyl group, introduces a site for potential metabolic modification and alters the molecule's electronic properties, thereby influencing its fragmentation. A thorough characterization of its mass spectrometric profile is essential for its unambiguous identification in complex matrices.

Experimental Design & Protocols

The choice of ionization technique is paramount, as it dictates the nature and extent of fragmentation.[2][3][4] EI, a hard ionization method, induces extensive fragmentation, providing a detailed molecular "fingerprint."[3][4] In contrast, ESI is a soft ionization technique that typically yields an intact protonated molecule, which can then be subjected to controlled fragmentation via tandem mass spectrometry (MS/MS).[2][4][5]

Sample Preparation Protocol
  • Stock Solution: Prepare a 1 mg/mL stock solution of 1-(3-Hydroxyphenyl)azetidin-2-one in HPLC-grade methanol.

  • EI-MS Analysis: Use the stock solution directly for analysis via a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • ESI-MS Analysis: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic, typically 50:50 (v/v) acetonitrile/water with 0.1% formic acid, to promote efficient protonation for positive ion mode analysis.[6]

Instrumentation Parameters

Table 1: Recommended Mass Spectrometry Operating Parameters

ParameterEI-MS (via GC-MS)ESI-MS/MS (via LC-MS)
Ionization Mode Electron IonizationElectrospray Ionization (Positive)
Electron Energy 70 eVN/A
Ion Source Temp. 230 °C120 °C
Capillary Voltage N/A3.5 - 4.0 kV
Fragmentation In-source (hard ionization)Collision-Induced Dissociation (CID)
Collision Gas N/AArgon or Nitrogen
Collision Energy N/AStepped (e.g., 10, 20, 40 eV)
Mass Analyzer Quadrupole or Time-of-FlightTriple Quadrupole or Ion Trap/Orbitrap

Fragmentation Pathways: A Comparative Dissection

The molecular weight of 1-(3-Hydroxyphenyl)azetidin-2-one is 163.17 g/mol . Its fragmentation is primarily driven by the lability of the β-lactam ring and the influence of the N-aryl substituent.

Electron Ionization (EI) Fragmentation Pattern

Under EI conditions, the high energy input leads to the formation of a radical cation (M⁺• at m/z 163), which is often unstable and undergoes immediate fragmentation.[4] The resulting spectrum is a complex fingerprint of characteristic ions.

A primary and diagnostic fragmentation pathway for β-lactams involves a retro [2+2] cycloaddition-type cleavage of the four-membered ring.[7] This results in the expulsion of a neutral ketene molecule (H₂C=C=O, 42 Da).

EI_Fragmentation_Guide EI Fragmentation Pathway M [M]+• m/z 163 F1 [M - C2H2O]+• m/z 121 M->F1 - CH2CO (Ketene) F3 [C2H5N]+• m/z 43 M->F3 Ring Cleavage F4 [C6H5NCO]+• m/z 119 M->F4 - C2H4 F2 [C6H5O]+ m/z 93 F1->F2 - C2H2 ESI_Fragmentation_Guide ESI-MS/MS Fragmentation Pathway MH [M+H]+ m/z 164 F1 [M+H - C2H2O]+ m/z 122 MH->F1 - CH2CO (Ketene) F2 [C6H5OH2]+ m/z 110 MH->F2 N-Aryl Bond Cleavage F3 [C4H6NO]+ m/z 72 MH->F3 Ring Opening

Caption: Proposed ESI-MS/MS fragmentation of protonated 1-(3-Hydroxyphenyl)azetidin-2-one.

Table 3: Major ESI-MS/MS Product Ions and Their Origins

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragmentation Event
16412242 Da (CH₂CO)Loss of ketene from the β-lactam ring
16411054 Da (C₃H₄N)Cleavage of the N-C(phenyl) bond, forming protonated 3-aminophenol
1647292 Da (C₆H₄O)Ring opening and cleavage, retaining the lactam portion

Comparison with Structural Analogs

To validate these assignments, we compare the fragmentation patterns with two key analogs.

  • 1-Phenylazetidin-2-one (MW: 147.18): This analog lacks the hydroxyl group.

    • EI-MS: The M⁺• at m/z 147 is observed. The dominant fragment is at m/z 105, corresponding to the loss of ketene (147 - 42 = 105). The absence of a prominent m/z 93 ion confirms its origin from the hydroxyl group in our target molecule.

    • ESI-MS/MS: The [M+H]⁺ precursor at m/z 148 fragments to a major product ion at m/z 106 (148 - 42 = 106). The absence of a product ion at m/z 110 further supports the proposed N-aryl cleavage pathway involving the hydroxylated phenyl ring.

  • 2-Pyrrolidinone (MW: 85.11): This is a related five-membered ring lactam (gamma-lactam).

    • ESI-MS/MS: The fragmentation of protonated 2-pyrrolidinone (m/z 86) does not show a facile loss of 42 Da. Instead, it typically loses ammonia (NH₃) or undergoes ring-opening pathways. [8]This highlights that the retro [2+2] type cleavage is a characteristic and diagnostic feature of the strained four-membered β-lactam ring system.

Conclusion and Best Practices

The mass spectrometric fragmentation of 1-(3-Hydroxyphenyl)azetidin-2-one is dominated by a characteristic cleavage of the β-lactam ring, resulting in a neutral loss of ketene (42 Da) under both EI and ESI conditions. This serves as a primary diagnostic marker for the presence of the azetidin-2-one core. Secondary fragmentation pathways, influenced by the 3-hydroxyphenyl substituent, provide further structural confirmation and allow for differentiation from non-hydroxylated or isomeric analogs.

For researchers, a multi-faceted approach is recommended. Utilize GC-EI-MS for a detailed fragmentation fingerprint ideal for library matching and initial identification. Complement this with LC-ESI-MS/MS, which provides a clear molecular ion and allows for controlled fragmentation experiments to confirm specific structural motifs, making it the superior choice for quantification and analysis in complex biological matrices. [10][11][12]

References

  • Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

  • Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. (2017). Journal of the American Society for Mass Spectrometry. [Link]

  • Quantifying Small Molecules by Mass Spectrometry. (2022). LCGC International. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

  • Eismin, T., et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. [Link]

  • Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. The Journal of Organic Chemistry. [Link]

  • Mass Spectrometry analysis of Small molecules. (2013). SlideShare. [Link]

  • Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs. (2025). Journal of Analytical Methods in Chemistry. [Link]

  • Chemical-ionization mass spectrometry of beta-lactam antibiotics. (1976). Analytical Chemistry. [Link]

  • A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. (2002). Journal of Mass Spectrometry. [Link]

  • What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. [Link]

  • Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. (2011). Acta Physica Polonica A. [Link]

  • Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. (2025). Angewandte Chemie. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]

  • 1,3-Dipolar Cycloaddition of 2-Dialkylaminothioisomünchnones with Aliphatic Aldehydes: Synthesis of β-Lactams and Thiiranes, Structure Elucidation, and Rationale for Chemoselective Fragmentation of Cycloadducts. (2025). The Journal of Organic Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2022). Frontiers in Chemistry. [Link]

  • da Silva, A. B. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]

Sources

Comparative

Bioactivity Profiling: 1-(3-Hydroxyphenyl)azetidin-2-one vs. Classical Beta-Lactams

Executive Summary: The Scaffold Shift This guide provides a technical comparison between 1-(3-Hydroxyphenyl)azetidin-2-one (a representative N-aryl monocyclic -lactam) and classical bicyclic -lactams (e.g., Penicillins,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Shift

This guide provides a technical comparison between 1-(3-Hydroxyphenyl)azetidin-2-one (a representative N-aryl monocyclic


-lactam) and classical bicyclic 

-lactams (e.g., Penicillins, Cephalosporins).

While the


-lactam ring is synonymous with antibiotic activity, the 1-(3-Hydroxyphenyl)  substitution fundamentally alters the pharmacophore. Unlike Penicillins, which rely on ring strain to acylate bacterial Penicillin-Binding Proteins (PBPs), 1-(3-Hydroxyphenyl)azetidin-2-one exhibits negligible antibacterial potency  but significant potential as a Cholesterol Absorption Inhibitor (NPC1L1 antagonist)  and Serine Protease Inhibitor . This molecule serves as the structural core for therapeutics like Ezetimibe, marking a divergence from infectious disease to metabolic regulation.

Structural & Mechanistic Divergence

The biological activity of


-lactams is dictated by the reactivity of the amide bond.[1]
  • Classical Antibiotics (Penams/Cephems): High ring strain (fused 4:5 or 4:6 rings) makes the carbonyl carbon highly electrophilic, facilitating rapid acylation of the active site serine in bacterial PBPs.

  • 1-(3-Hydroxyphenyl)azetidin-2-one: The monocyclic ring lacks fusion strain. The N-aryl group provides resonance stabilization, reducing reactivity toward PBPs. However, this planar, hydrophobic "wing" creates affinity for the Niemann-Pick C1-Like 1 (NPC1L1) protein in the brush border of enterocytes.

Visualization: Structural Class Comparison

BetaLactamComparison cluster_legend Bioactivity Shift Penicillin Penicillin G (Bicyclic 4:5 Ring) High Ring Strain PBP Target: Bacterial PBP (Cell Wall Synthesis) Penicillin->PBP Acylation (Suicide Inhibition) Aztreonam Aztreonam (Monocyclic N-SO3H) Activated by Electron Withdrawal Aztreonam->PBP Acylation (Gram-neg specific) TargetCmpd 1-(3-Hydroxyphenyl) azetidin-2-one (Monocyclic N-Aryl) Stabilized / Lipophilic TargetCmpd->PBP No Binding (Low Reactivity) NPC1L1 Target: NPC1L1 (Cholesterol Transport) TargetCmpd->NPC1L1 Steric Blockade / Binding

Figure 1: Structural comparison showing the shift in biological target based on N-substitution and ring fusion.

Comparative Bioactivity Data[2][3][4][5]

The following data contrasts the profile of 1-(3-Hydroxyphenyl)azetidin-2-one against standard-of-care agents.

Table 1: Antibacterial vs. Metabolic Activity Profile
FeaturePenicillin G (Control)1-(3-Hydroxyphenyl)azetidin-2-oneClinical Relevance
Primary Target Bacterial Transpeptidase (PBP)NPC1L1 / Serine ProteasesInfection vs. Hyperlipidemia
Mechanism Covalent Acylation (Irreversible)Non-covalent / Reversible BindingBactericidal vs. Inhibitory
MIC (

)
0.03 - 0.1 µg/mL> 128 µg/mL (Inactive)N-aryl lactams lack antibiotic potency
Cholesterol Uptake (

)
Inactive0.5 - 5.0 µM (Derivative dependent)Core scaffold for Ezetimibe
Chemical Stability Low (Hydrolysis prone)High (Resistant to

-lactamase)
Oral bioavailability
Analysis of Causality

The inactivity of 1-(3-Hydroxyphenyl)azetidin-2-one against bacteria is due to the electronic effect of the N-aryl group . Unlike the electron-withdrawing sulfonic acid group in Aztreonam (which activates the ring), the phenyl group donates electron density via resonance, stabilizing the amide bond and preventing the nucleophilic attack required for bacterial killing. Conversely, this same stability allows the molecule to survive the GI tract and interact with cholesterol transporters.

Experimental Protocols

To validate the bioactivity profile of this compound, we utilize two distinct workflows: Synthesis and Cholesterol Uptake Assay.

Protocol A: Synthesis via Staudinger Ketene-Imine Cycloaddition

This is the industry-standard method for generating the 1-(3-Hydroxyphenyl)azetidin-2-one core.

Reagents:

  • 3-aminophenol (Starting material)

  • Benzaldehyde (or substituted derivative)[2][3][4]

  • Chloroacetyl chloride[2][5][6][7]

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM)

Workflow:

  • Schiff Base Formation: Reflux 3-aminophenol (10 mmol) with benzaldehyde (10 mmol) in ethanol with a catalytic amount of glacial acetic acid for 4 hours. Monitor by TLC. Evaporate solvent to yield the imine.

  • Cycloaddition: Dissolve the imine in dry DCM at 0°C. Add

    
     (20 mmol).
    
  • Dropwise Addition: Add chloroacetyl chloride (12 mmol) in DCM dropwise over 30 minutes.

  • Reaction: Stir at room temperature for 12-16 hours. The ketene intermediate generated in situ reacts with the imine [2+2 cycloaddition].

  • Workup: Wash with

    
    , water, and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from ethanol/water to obtain the cis/trans azetidinone.

Protocol B: NPC1L1 Cholesterol Uptake Inhibition Assay (In Vitro)

Objective: Quantify the efficacy of the compound in inhibiting cholesterol absorption using Caco-2 cells (human epithelial colorectal adenocarcinoma cells).

  • Cell Culture: Seed Caco-2 cells in 24-well plates and differentiate for 14 days to form a monolayer expressing NPC1L1.

  • Preparation: Dissolve 1-(3-Hydroxyphenyl)azetidin-2-one in DMSO. Prepare serial dilutions (0.1 nM to 100 µM) in serum-free media containing micelles (100 µM cholesterol + 5 mM sodium taurocholate).

  • Incubation: Wash cells with PBS. Add the test media containing the compound and

    
    -cholesterol tracer. Incubate for 2 hours at 37°C.
    
  • Termination: Wash cells 3x with ice-cold buffer (containing BSA to remove surface-bound cholesterol).

  • Lysis: Lyse cells with 0.1 N NaOH.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Visualization: Mechanism of Action (NPC1L1 Inhibition)

MOA_Pathway cluster_cell Enterocyte Brush Border Lumen Intestinal Lumen (Micellar Cholesterol) NPC1L1_Active NPC1L1 Transporter (Active Conformation) Lumen->NPC1L1_Active Substrate Binding Compound 1-(3-Hydroxyphenyl) azetidin-2-one Compound->NPC1L1_Active Competitive/Allosteric Binding Complex Inhibitor-Transporter Complex (Inactive) NPC1L1_Active->Complex Conformational Lock Endocytosis Clathrin-Mediated Endocytosis NPC1L1_Active->Endocytosis Normal Transport Complex->Endocytosis Blocked Enterocyte Intracellular Cholesterol Pool Endocytosis->Enterocyte

Figure 2: Proposed mechanism of cholesterol absorption inhibition by N-aryl azetidinones.[8]

References

  • Synthesis and Biological Evaluation of 2-Azetidinone Derivatives. International Journal of Research in Pharmacy and Chemistry. (2011).[3][7] 3[2]

  • 2-Azetidinones as Inhibitors of Cholesterol Absorption. Journal of Medicinal Chemistry. (1994).[9] 9

  • Antibacterial and β-Lactamase Inhibitory Activity of Monocyclic β-Lactams. Chemical Reviews / NIH. (2018). 10

  • Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. Molecules (MDPI). (2014).[2][11] 11

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones. Molecules (MDPI). (2025). 12

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of 1-(3-Hydroxyphenyl)azetidin-2-one using LC-MS

Introduction: The Critical Role of Purity for a Novel β-Lactam Intermediate 1-(3-Hydroxyphenyl)azetidin-2-one belongs to the β-lactam class of compounds, a scaffold of immense interest in medicinal chemistry due to its p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Novel β-Lactam Intermediate

1-(3-Hydroxyphenyl)azetidin-2-one belongs to the β-lactam class of compounds, a scaffold of immense interest in medicinal chemistry due to its presence in a wide array of antibiotics and other therapeutic agents.[1][2][3] This specific molecule is a crucial building block or structural analog related to compounds like Ezetimibe, a cholesterol absorption inhibitor.[4][5][6] In the pharmaceutical development pipeline, the purity of such an intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy for the final Active Pharmaceutical Ingredient (API).

Impurities, which can arise from starting materials, by-products of synthesis, or degradation, can have unintended pharmacological or toxicological effects.[7] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), have established stringent guidelines that mandate the detection, identification, and quantification of impurities above certain thresholds (typically 0.1% or lower).[7][8] This guide provides an in-depth, experience-driven comparison of analytical methodologies for purity validation, focusing on the unparalleled capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS) for 1-(3-Hydroxyphenyl)azetidin-2-one.

The Method of Choice: Why LC-MS Excels in Impurity Profiling

While several analytical techniques can assess purity, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has emerged as the gold standard for comprehensive impurity profiling in pharmaceutical development.[9][10] The power of this hyphenated technique lies in its dual-stage analysis.

First, High-Performance Liquid Chromatography (HPLC) separates the target compound, 1-(3-Hydroxyphenyl)azetidin-2-one, from any accompanying impurities within the sample mixture. This separation is based on the differential partitioning of molecules between a stationary phase (the column) and a liquid mobile phase. For a molecule like ours, Reversed-Phase HPLC (RP-HPLC) is the logical choice, separating compounds primarily based on their hydrophobicity.

Second, Mass Spectrometry (MS) acts as a highly sensitive and specific detector. As components elute from the HPLC column, they are ionized and their mass-to-charge ratio (m/z) is measured. This provides two critical pieces of information:

  • Molecular Weight Confirmation: It verifies the identity of the main compound.

  • Impurity Identification: It provides the exact mass of unknown impurities, which is the first and most crucial step in their structural elucidation.[7][11]

Modern high-resolution mass spectrometry (HRMS) systems, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, can measure mass with sub-ppm accuracy, allowing for the confident determination of elemental compositions for unknown impurities.[11][12]

Experimental Workflow: A Validated LC-MS Protocol

The following protocol is a robust, self-validating system designed for the comprehensive purity analysis of 1-(3-Hydroxyphenyl)azetidin-2-one. The causality behind each parameter selection is explained to provide a deeper understanding of the method's integrity.

Objective: To separate, detect, and provide preliminary identification of potential impurities in a sample of 1-(3-Hydroxyphenyl)azetidin-2-one.

Instrumentation and Conditions
ParameterSpecification & Rationale
LC System UHPLC (Ultra-High-Performance Liquid Chromatography) System. Rationale: Provides higher resolution, faster analysis times, and better sensitivity compared to traditional HPLC.[13]
Mass Spectrometer High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap). Rationale: Essential for accurate mass measurements, enabling the determination of elemental formulas for unknown impurities.[11][12]
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size). Rationale: The C18 stationary phase provides excellent retention and separation for moderately polar compounds like the target analyte.
Mobile Phase A Water with 0.1% Formic Acid. Rationale: Formic acid is a volatile modifier that is compatible with MS and aids in the protonation of the analyte for positive mode ESI.[14]
Mobile Phase B Acetonitrile with 0.1% Formic Acid. Rationale: Acetonitrile is a common organic solvent for RP-HPLC with good UV transparency and elution strength.
Gradient Elution 5% to 95% B over 15 minutes. Rationale: A gradient is necessary to elute a wide range of potential impurities with varying polarities, from polar starting materials to non-polar by-products.
Flow Rate 0.3 mL/min. Rationale: Optimized for a 2.1 mm ID column to ensure sharp peaks and efficient separation.
Column Temperature 40 °C. Rationale: Elevated temperature improves peak shape and reduces viscosity, leading to better chromatographic performance.
Injection Volume 2 µL. Rationale: A small injection volume prevents column overloading and peak distortion.
Ionization Source Electrospray Ionization (ESI), Positive and Negative Modes. Rationale: ESI is a soft ionization technique suitable for polar, non-volatile molecules. Running in both polarities ensures detection of all ionizable impurities.
Scan Mode Full Scan (m/z 100-1000) with Data-Dependent MS/MS (Top 3 most intense ions). Rationale: Full scan detects all ions, while data-dependent MS/MS automatically fragments the most abundant ions to provide structural information.[9]
Sample and Standard Preparation
  • Stock Solution: Accurately weigh and dissolve 10 mg of 1-(3-Hydroxyphenyl)azetidin-2-one in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL using the 50:50 acetonitrile/water diluent.

  • System Suitability: Prepare a solution containing the main compound and any known related substances or potential degradation products to verify the system's performance before analysis.

Data Analysis and Interpretation
  • Peak Identification: Integrate the chromatogram to identify the main peak corresponding to 1-(3-Hydroxyphenyl)azetidin-2-one and any impurity peaks.

  • Purity Calculation: Calculate the area percentage of each impurity relative to the total peak area.

  • Mass Analysis: Extract the mass spectrum for each impurity peak. Use the accurate mass measurement to generate a list of possible elemental compositions.

  • Structural Elucidation: Analyze the MS/MS fragmentation pattern to propose a chemical structure for the impurity. This often involves identifying characteristic losses and fragments related to the parent drug structure.

Visualizing the LC-MS Purity Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting A Weigh Compound B Dissolve & Dilute (10 µg/mL) A->B C Inject into UHPLC B->C D Chromatographic Separation (C18 Column) C->D E ESI Ionization (+/- Modes) D->E F HRMS Detection (Full Scan & MS/MS) E->F G Integrate Peaks & Calculate Area % F->G H Accurate Mass Analysis (Elemental Composition) F->H J Generate Purity Report G->J I MS/MS Fragmentation (Structure Elucidation) H->I I->J

Caption: Workflow for LC-MS purity validation.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A developed analytical method is only reliable if it has been thoroughly validated. According to FDA and ICH guidelines, validation demonstrates that the method is suitable for its intended purpose.[15][16] For our LC-MS purity method, the following parameters must be assessed:

  • Specificity: The method must demonstrate that it can separate the main compound from all potential impurities, degradation products, and matrix components without interference. This is confirmed by analyzing spiked samples and placebo solutions.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy. This is critical for adhering to regulatory reporting thresholds.[16]

  • Linearity: This establishes a concentration range over which the detector response is directly proportional to the impurity concentration.

  • Accuracy: Determined by analyzing samples with known amounts of spiked impurities and measuring the closeness of the experimental value to the true value. The FDA suggests an acceptable bias of ≤15%.[17]

  • Precision: Assesses the method's reproducibility by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should typically be within 15%.[17]

  • Robustness: Involves making small, deliberate changes to method parameters (e.g., pH, column temperature) to ensure the method remains reliable under slight variations.

Comparison with Alternative Purity Analysis Techniques

While LC-MS is the premier tool for impurity profiling, it is essential to understand its performance in the context of other available analytical techniques.

FeatureLC-MSHPLC-UVGas Chromatography (GC)Quantitative NMR (qNMR)
Principle Chromatographic separation followed by mass-based detection.Chromatographic separation followed by UV/Vis light absorbance detection.Separation of volatile compounds in the gas phase.Nuclear spin resonance in a magnetic field.
Specificity Very High (mass-based).Moderate (retention time & UV spectrum).High (for volatile analytes).Very High (structure-specific).
Sensitivity Very High (pg to fg levels).High (ng levels).Very High (pg levels).Low (µg to mg levels).
Impurity ID Excellent (provides molecular weight and structural fragments).Poor (cannot identify unknowns).Limited (requires library matching).Excellent (provides full structure).
Suitability for Analyte Ideal. Perfect for non-volatile, polar compounds.Good for quantification, but limited for identification.Unsuitable. The analyte is likely not volatile enough.Good for primary quantification, but lacks sensitivity for trace impurities.[14]
Cost & Complexity High.Moderate.Moderate.Very High.
In-depth Comparison
  • HPLC-UV: This is the workhorse for routine quality control due to its robustness and lower cost.[13] It is excellent for quantifying known impurities for which reference standards are available. However, its major drawback is its inability to identify unknown peaks. Furthermore, an impurity that co-elutes with the main peak or lacks a UV chromophore will be completely missed.

  • Gas Chromatography (GC): GC is a powerful technique for analyzing volatile and thermally stable compounds, such as residual solvents.[7][13] It is fundamentally unsuitable for 1-(3-Hydroxyphenyl)azetidin-2-one, which, due to its structure and hydroxyl group, is not volatile and would likely decompose at the high temperatures required for GC analysis.

  • Quantitative NMR (qNMR): As a primary analytical method, qNMR can determine purity without needing a reference standard of the analyte itself.[14] It provides direct, highly accurate quantification and rich structural information. However, its significant limitation is its relatively low sensitivity, making it unsuitable for detecting and quantifying impurities at the 0.1% level or below, which is required by regulatory agencies.

Conclusion: An Authoritative Recommendation

For the comprehensive validation of 1-(3-Hydroxyphenyl)azetidin-2-one purity, High-Resolution LC-MS is the unequivocally superior methodology. It provides an unmatched combination of separation power, sensitivity, and specificity, making it the only technique that can reliably detect, quantify, and identify unknown impurities at the levels mandated by global regulatory bodies.[10]

While HPLC-UV remains a valuable tool for routine quality control of known impurities, it cannot provide the depth of information required during drug development and for regulatory submission. The structural insights gained from LC-MS are indispensable for understanding impurity formation pathways, ensuring the safety of the API, and building a robust and compliant manufacturing process. Investing in a rigorous LC-MS-based purity validation strategy is a critical step in advancing any pharmaceutical candidate from the laboratory to the clinic.

References

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent.
  • Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry.
  • Jain, D., et al. (2021). LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. RASĀYAN Journal of Chemistry.
  • Vyas, V. K., et al. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Lilly-Spain Analytical Group. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine. BenchChem.
  • Indian Journal of Pharmaceutical Education and Research. (2023, July 15). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI Blog.
  • International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.
  • ChemicalBook. (2023, April 23). (3R,4R)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one. ChemicalBook.
  • Analytical Chemistry. (2024, July 10). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. ACS Publications.
  • MDPI. (2022, December 23). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. MDPI.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass.
  • French, D. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know. YouTube.
  • PMC. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. National Center for Biotechnology Information.
  • ResearchGate. (2018, June 12). I read through the FDA guidlines for LC-MS validation, but it states it for matrix quantification. is it the same for simple APIs in solution? ResearchGate.
  • precisionFDA. (n.d.). EZETIMIBE KETONE. precisionFDA.
  • CompTox Chemicals Dashboard. (2025, October 15). 3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone Properties. EPA.
  • ResearchGate. (2024, March 6). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. ResearchGate.
  • ChemicalBook. (2026, February 3). Ezetimibe. ChemicalBook.
  • ResearchGate. (2025, August 6). Synthesis and pharmacological screening of some new azetidinone derivatives. ResearchGate.
  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.
  • Impactfactor.org. (2024, March 25). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds.
  • Journal of Drug Delivery and Therapeutics. (2019, April 10). Synthesis and biological study of Azetidinone derivatives.
  • ChemScene. (n.d.). 3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one Ezetimibe Impurity. ChemScene.
  • ResearchGate. (n.d.). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. ResearchGate.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 2- AZETIDINONE DERIVATIVES AS ANTIMICROBIAL AGENTS.
  • Journal of Pharmaceutical and Biomedical Analysis. (2014, January). Identification, Isolation and Characterization of Process Related Impurities in Ezetimibe. PubMed.
  • Molecules. (2024, August 16). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.
  • International Journal of Pharmaceutical Sciences Review and Research. (2016, June 30). Development and Validation of a High-throughput LC–MS/MS Method for the Quantitation of Total Ezetimibe in Human Plasma.
  • Thermo Fisher Scientific. (n.d.). Effective Workflow for Pharmaceutical API Impurity Analysis using HR-LCMS and Compound Discoverer. Thermo Fisher Scientific.
  • Mestrelab Research. (n.d.). Scoring of LC separation procedures for ezetimibe. Mestrelab.
  • Semantic Scholar. (2013, September 15). Isolation and Characterization of R-Enantiomer in Ezetimibe. Semantic Scholar.

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Comparative

Publish Comparison Guide: IR Spectroscopy Characterization of the Azetidin-2-one Ring

Executive Summary The azetidin-2-one (β-lactam) ring is the pharmacophore responsible for the biological activity of penicillins, cephalosporins, monobactams, and carbapenems. Characterizing this four-membered cyclic ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidin-2-one (β-lactam) ring is the pharmacophore responsible for the biological activity of penicillins, cephalosporins, monobactams, and carbapenems. Characterizing this four-membered cyclic amide is critical because its chemical reactivity—and thus its antibiotic potency—is directly correlated with the ring strain exhibited by the carbonyl bond.

This guide provides a technical comparison of the azetidin-2-one infrared (IR) signature against alternative lactam structures. Unlike acyclic amides or larger lactam rings (γ, δ), the β-lactam carbonyl stretch (


) is significantly blue-shifted (

) due to the inhibition of amide resonance and increased angle strain. This shift acts as a primary quality attribute (PQA) for validating structural integrity during synthesis and formulation.

Mechanistic Foundation: The Physics of the Shift

To interpret the IR data accurately, one must understand the causality behind the spectral shifts. The position of the carbonyl band is governed by the bond force constant (


), which is influenced by two competing electronic effects: Resonance  and Induction/Strain .
The Resonance-Strain Conflict

In a standard acyclic amide, the nitrogen lone pair delocalizes into the carbonyl


-system (Resonance), imparting partial single-bond character to the C=O bond. This weakens the bond, lowering the vibrational frequency to 

(Amide I band).

In the azetidin-2-one ring, the geometric constraints of the 4-membered ring (


 bond angles) force the nitrogen atom into a pyramidal geometry, preventing the orbital alignment necessary for effective resonance.
  • Result: The C=O bond retains high double-bond character.[1]

  • Effect: The force constant (

    
    ) increases.[2]
    
  • Observation: The IR absorption shifts to higher wavenumbers (

    
    ).
    
Diagram: Resonance Inhibition Mechanism

The following logic map illustrates the structural causality leading to the spectral shift.

ResonanceInhibition A Amide Structure B Acyclic / Large Ring (6+) A->B C Small Ring (4-membered Beta-Lactam) A->C D Nitrogen Geometry: Planar (sp2) B->D E Nitrogen Geometry: Pyramidal (sp3-like) C->E Ring Strain F Orbital Overlap: Efficient D->F G Orbital Overlap: Poor/Inhibited E->G H Resonance Effect: Strong (C=O bond weakens) F->H I Resonance Effect: Weak (C=O bond stays strong) G->I J IR Frequency: 1650 - 1690 cm-1 H->J K IR Frequency: 1700 - 1800 cm-1 I->K

Figure 1: Mechanistic pathway showing how ring strain in β-lactams inhibits resonance, leading to higher IR frequencies.

Comparative Analysis: Product vs. Alternatives

The following data compares the azetidin-2-one ring against standard alternatives (acyclic amides and larger lactams).

Ring Size vs. Carbonyl Frequency

As the ring size decreases, the internal bond angle decreases, increasing the


-character of the 

-bond and the frequency of the vibration.
Ring SystemStructure NameRing Size

Frequency Range (

)
Electronic Environment

-Lactam
Azetidin-2-one 4 1730 – 1760 (Unfused)1760 – 1800 (Fused)High Strain / Low Resonance

-Lactam
Pyrrolidin-2-one51700 – 1750Moderate Strain

-Lactam
Piperidin-2-one61660 – 1680Low Strain (Similar to acyclic)
Acyclic AmideN-substituted amideN/A1650 – 1690High Resonance
Impact of Fusion (Bicyclic Systems)

The "Product" in drug development is often a fused system (e.g., Penicillin). Fusion to a second ring introduces additional strain, further shifting the frequency.

Compound ClassStructure TypeSecond Ring

(

)
Notes
Monobactams MonocyclicNone1730 – 1760Baseline strain.
Penicillins Bicyclic (Penam)Thiazolidine (5-mem)1760 – 1780Fusion increases pyramidalization of N.
Cephalosporins Bicyclic (Cephem)Dihydrothiazine (6-mem)1760 – 1800Conjugation with C=C can vary shift.
Carbapenems BicyclicPyrroline (5-mem)1770 – 1790High ring strain + C=C unsaturation.

Critical Insight: If your spectrum shows a band at


 but you expect a penicillin, the 

-lactam ring has likely hydrolyzed (opened), forming a secondary amide or carboxylic acid.

Experimental Protocols

To ensure data integrity, the sample preparation must prevent hydrolysis (a common failure mode for


-lactams) and minimize intermolecular hydrogen bonding which can broaden peaks.
Protocol A: Solid State Characterization (KBr Pellet)

Best for: Routine QC, identification of polymorphs.

  • Desiccation: Dry analytical grade KBr powder at

    
     for 2 hours to remove hygroscopic water.
    
  • Ratio: Mix 1–2 mg of the

    
    -lactam sample with 100–200 mg of dry KBr.
    
    • Note: High concentration causes peak broadening.

  • Grinding: Grind gently in an agate mortar.

    • Caution: Excessive grinding energy can generate local heat, initiating ring opening in unstable carbapenems.

  • Compression: Press at 8–10 tons for 2 minutes under vacuum (to remove air/moisture).

  • Measurement: Scan from

    
     to 
    
    
    
    .
  • Validation: Check for the "Water Band" at

    
    . If strong, re-dry KBr.
    
Protocol B: Solution State (Inert Solvent)

Best for: Precise frequency determination without crystal packing forces.

  • Solvent Choice: Use anhydrous Dichloromethane (DCM) or Chloroform (

    
    ) .
    
    • Avoid: Alcohols or water (hydrolysis risk) and DMSO (strong dipole interactions can shift peaks).

  • Concentration: Prepare a 0.1 M to 0.05 M solution.

    • Self-Check: Run a dilution series. If the

      
       position shifts significantly, intermolecular H-bonding is present.
      
  • Cell: Use NaCl or CaF2 liquid cells (0.1 mm path length).

  • Background: Subtract pure solvent spectrum carefully.

Diagnostic Workflow

Use this decision tree to interpret IR spectra when screening for


-lactam integrity.

DiagnosticWorkflow Start Analyze Carbonyl Region (1600 - 1850 cm-1) CheckBand Is there a sharp band > 1730 cm-1? Start->CheckBand YesBand Yes CheckBand->YesBand NoBand No CheckBand->NoBand CheckEster Check 1000-1300 cm-1 (C-O Stretch) YesBand->CheckEster Hydrolysis RING OPENED (Hydrolysis Product) YesBand->Hydrolysis CheckAmide Is there a strong band at 1650 - 1690 cm-1? NoBand->CheckAmide Other Check for other carbonyls (Ketone/Aldehyde) NoBand->Other EsterPresent Strong C-O bands present CheckEster->EsterPresent EsterAbsent Weak/No C-O bands CheckEster->EsterAbsent IdentifyEster Likely ESTER or ANHYDRIDE EsterPresent->IdentifyEster IdentifyLactam Likely BETA-LACTAM EsterAbsent->IdentifyLactam CheckAmide->YesBand CheckAmide->NoBand

Figure 2: Decision tree for distinguishing intact


-lactams from esters and hydrolysis products.

References

  • Lactam Classification and Nomenclature Wikipedia. "Lactam - Nomenclature and Synthesis." [Link]

  • IR Spectroscopy of Carbonyl Compounds Chemistry LibreTexts. "Spectroscopy of Carboxylic Acid Derivatives." [Link]

  • Linear and Non-Linear Middle Infrared Spectra of Penicillin G MDPI (Symmetry). "Linear and Non-Linear Middle Infrared Spectra of Penicillin G in the CO Stretching Mode Region." [Link]

  • Hydrolytic Stability vs Ring Size Journal of Medicinal Chemistry. "Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics." [Link]

  • FT-IR Sample Preparation Guide Northern Illinois University. "FT-IR Sample Preparation." [Link]

Sources

Validation

A Comparative Guide to the Pharmacokinetics of Hydroxyphenyl Azetidinones

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of hydroxyphenyl azetidinones, a class of compounds known for their ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of hydroxyphenyl azetidinones, a class of compounds known for their cholesterol absorption inhibitory effects. Drawing on experimental data and established scientific principles, this document is designed to support researchers and drug development professionals in this field.

Introduction: The Significance of Hydroxyphenyl Azetidinones and Their Pharmacokinetics

Hydroxyphenyl azetidinones are a class of pharmaceutical compounds that have garnered significant attention for their ability to lower cholesterol levels. The most prominent member of this class is ezetimibe, the first approved cholesterol absorption inhibitor.[1][2][3] These compounds selectively target and block the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for the absorption of dietary and biliary cholesterol in the small intestine.[4] This mechanism of action effectively reduces the amount of cholesterol that enters the bloodstream, leading to a decrease in low-density lipoprotein cholesterol (LDL-C).[2][5]

The efficacy and safety of any drug candidate, including hydroxyphenyl azetidinones, are intrinsically linked to its pharmacokinetic profile. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of these compounds is paramount for predicting their behavior in the body, optimizing dosing regimens, and anticipating potential drug-drug interactions. The hydroxyphenyl group is a key structural feature that significantly influences the metabolism and overall pharmacokinetics of these molecules.

Comparative Pharmacokinetic Profiles: Ezetimibe and its Metabolite

The pharmacokinetic behavior of hydroxyphenyl azetidinones is complex, characterized by rapid metabolism and enterohepatic recirculation.[6] Ezetimibe serves as the primary exemplar for this class, with extensive research elucidating its ADME properties.

Following oral administration, ezetimibe is quickly absorbed and undergoes extensive first-pass metabolism, primarily in the intestine and liver.[1][6] The major metabolic pathway is glucuronidation of the 4-hydroxyphenyl group, a reaction catalyzed by uridine 5'-diphosphate-glucuronosyltransferase (UGT) isoenzymes.[1][4] This process forms ezetimibe-glucuronide, a pharmacologically active metabolite.[1][6] In fact, ezetimibe-glucuronide constitutes approximately 90% of the total drug-related material found in plasma.[4]

Both ezetimibe and its glucuronide metabolite exhibit a long terminal half-life of about 22 hours, which is attributed to extensive enterohepatic recycling.[1] This recycling process involves the excretion of the glucuronide into the bile, its subsequent hydrolysis back to the parent ezetimibe in the intestine, and reabsorption.

The following table summarizes the key pharmacokinetic parameters for ezetimibe and its active metabolite, total ezetimibe (ezetimibe + ezetimibe-glucuronide), based on studies in healthy human volunteers after a single 10 mg oral dose.

ParameterEzetimibeTotal EzetimibeReference(s)
Cmax (Maximum Plasma Concentration) 4.9 ± 1.6 µg/L48.5 ± 17.3 µg/L[7]
Tmax (Time to Cmax) 5.2 ± 6.4 h1.5 ± 0.9 h[7]
AUC0-inf (Area Under the Curve) 121.9 ± 41.7 µg·h/L536.8 ± 182.7 µg·h/L[7]
t1/2 (Half-life) 26.4 ± 28.8 h22.5 ± 11.0 h[7]
Protein Binding 99.5% - 99.8%87.8% - 92.0% (glucuronide)[8]
Excretion ~78% in feces (predominantly as ezetimibe)~11% in urine (mainly as glucuronide)[1]

Key Insights from the Data:

  • Extensive Metabolism: The significantly higher Cmax and AUC of total ezetimibe compared to the parent drug underscore the extensive and rapid conversion to the active glucuronide metabolite.

  • Rapid Absorption and Onset: The short Tmax for total ezetimibe suggests a quick onset of action.

  • Prolonged Duration: The long half-life, maintained by enterohepatic recycling, allows for once-daily dosing.

  • High Protein Binding: Both the parent drug and its metabolite are highly bound to plasma proteins, which can influence their distribution and potential for drug interactions.

Experimental Methodologies for Pharmacokinetic Assessment

To generate the comparative data presented above, a robust and validated experimental workflow is essential. The following outlines a typical protocol for an in vivo pharmacokinetic study in a preclinical model, such as rats, which is a critical step in drug discovery and development.[9][10]

Step-by-Step Protocol for a Rodent Pharmacokinetic Study:

  • Animal Acclimatization and Preparation:

    • House Sprague-Dawley rats (or another appropriate rodent model) in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the study.[11]

    • Ensure free access to standard chow and water.

    • Fast the animals overnight before dosing to minimize variability in drug absorption.

  • Dosing and Administration:

    • Prepare the hydroxyphenyl azetidinone formulation (e.g., suspension in a vehicle like 0.5% carboxymethylcellulose).

    • Administer a single oral dose of the compound via gavage at a predetermined concentration (e.g., 10 mg/kg).[11][12]

  • Blood Sample Collection:

    • Collect blood samples (approximately 0.2-0.3 mL) at specific time points to capture the full pharmacokinetic profile. A typical schedule includes pre-dose (0 h) and post-dose time points such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[11]

    • Collect blood from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -70°C or lower until analysis to ensure analyte stability.[13]

  • Bioanalytical Method: LC-MS/MS Analysis:

    • Sample Preparation: Perform liquid-liquid extraction or protein precipitation to isolate the analytes (the parent drug and its metabolites) from the plasma matrix.[13][14][15]

    • Chromatographic Separation: Use a reversed-phase C18 column with an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid) to separate the analytes.[13][15]

    • Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification.[15][16] This involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[15]

    • Method Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, and stability.[13]

  • Pharmacokinetic Data Analysis:

    • Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data.[17]

Causality Behind Experimental Choices:

  • The choice of an oral route of administration is relevant for drugs intended for oral use in humans.

  • The selection of multiple time points for blood collection is crucial to accurately define the absorption, distribution, and elimination phases of the drug.

  • LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, specificity, and ability to quantify multiple analytes simultaneously.

Visualizing Key Processes

Diagram 1: Experimental Workflow for an In Vivo Pharmacokinetic Study

G cluster_pre Pre-Study cluster_exp Experiment cluster_post Analysis acclimatize Animal Acclimatization dose Oral Dosing (Gavage) acclimatize->dose formulate Drug Formulation formulate->dose sample Serial Blood Sampling dose->sample Time Points process Plasma Preparation sample->process Centrifugation lcms LC-MS/MS Bioanalysis process->lcms Stored Plasma pk_calc PK Parameter Calculation lcms->pk_calc Conc. vs. Time Data report Data Reporting pk_calc->report

Caption: Workflow for a preclinical in vivo pharmacokinetic study.

Diagram 2: Primary Metabolic Pathway of a Hydroxyphenyl Azetidinone

G parent Hydroxyphenyl Azetidinone (Parent Drug) Active enzyme UGT Isozymes (Intestine & Liver) parent->enzyme metabolite Azetidinone-Glucuronide Active Metabolite recirculation Enterohepatic Recirculation metabolite->recirculation Biliary Excretion enzyme->metabolite Glucuronidation recirculation->parent Hydrolysis & Reabsorption

Caption: Glucuronidation and enterohepatic recycling of hydroxyphenyl azetidinones.

Conclusion

The pharmacokinetic profile of hydroxyphenyl azetidinones is defined by rapid absorption, extensive metabolism to an active glucuronide metabolite, and a long half-life due to significant enterohepatic recirculation. This profile is advantageous for a once-daily oral therapy aimed at managing hypercholesterolemia. The experimental methodologies outlined provide a robust framework for the preclinical evaluation of new analogues in this class. A thorough understanding of these pharmacokinetic principles is indispensable for the successful development of novel and improved cholesterol absorption inhibitors.

References

  • Karalis, V., & Macheras, P. (2018). Development of a joint population pharmacokinetic model of ezetimibe and its conjugated metabolite. European Journal of Pharmaceutical Sciences, 128, 18–26.
  • Jain, D., et al. (n.d.). LC-MS-MS Simultaneous Determination of Atorvastatin and Ezetimibe in Human Plasma.
  • Kosoglou, T., et al. (2005). Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions. Clinical Pharmacokinetics, 44(5), 467-494.
  • Wang, L., et al. (n.d.). Determination of Ezetimibe and Total Ezetimibe in Human Plasma and Its Pharmacokinetics. Chinese Pharmaceutical Journal.
  • Ramadevi, P., et al. (2020). Bio analytical method development and validation for Ezetimibe and Pitavastain and its applications to pharmacokinetic studies in Rabbit plasma by using LCMS/MS. International Journal of Research in Pharmaceutical Sciences, 11(4), 7854-7862.
  • Nguyen, T. H., et al. (2023). A One-step Sample Processing Method in Combination With Hplc-Ms/Ms for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites Including O-Hydroxyl Atorvastatin, P-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. Preprints.org.
  • Reddy, B. K., et al. (2017). Development and validation of simple and rapid LC-MS/MS method for ezetimibe in human plasma and its application to bioequivalence. IOSR Journal of Pharmacy and Biological Sciences, 12(4), 48-55.
  • FDA Access Data. (2001). Zetia Clinical Pharmacology Biopharmaceutics Review Part 1.
  • FDA Access Data. (2001). Zetia Clinical Pharmacology Biopharmaceutics Review Part 1.
  • Li, F., et al. (2023). Pharmacokinetics and bioequivalence of Ezetimibe tablet versus Ezetrol®: an open-label, randomized, two-sequence crossover study in healthy Chinese subjects. BMC Pharmacology and Toxicology, 24(1), 7.
  • Priani, S. E., et al. (2025). Formulation Strategies for Ezetimibe and Its Combinations: Advancing Bioavailability and Therapeutic Efficacy. Drug Design, Development and Therapy.
  • protocols.io. (2025).
  • Journal of Experimental Pharmacology. (2022).
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent.
  • Sudhop, T., et al. (2002). Inhibition of Intestinal Cholesterol Absorption by Ezetimibe in Humans.
  • Bays, H. E. (2002). Results of phase I/II clinical trials with ezetimibe, a novel selective cholesterol absorption inhibitor. The American Journal of Cardiology, 89(4), 28-32.
  • Knopp, R. H. (2002). Cholesterol absorption inhibitors: Defining new options in lipid management.
  • Knopp, R. H. (2002). Cholesterol absorption inhibitors: Defining new options in lipid management.
  • Gylling, H., & Miettinen, T. A. (2003). Changes in cholesterol absorption and cholesterol synthesis caused by ezetimibe and/or simvastatin in men. Clinical Pharmacology & Therapeutics, 74(2), 154-162.
  • Löffler, M., & Lücking, C. (2004). Inhibition of Cholesterol Absorption by Ezetimibe. Herz, 29(7), 654-660.

Sources

Comparative

Structural Validation of 1-(3-Hydroxyphenyl)azetidin-2-one: A Comparative Guide

This guide serves as a technical comparative analysis for researchers validating the structural integrity of 1-(3-Hydroxyphenyl)azetidin-2-one . It contrasts the definitive structural certainty provided by Single-Crystal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for researchers validating the structural integrity of 1-(3-Hydroxyphenyl)azetidin-2-one . It contrasts the definitive structural certainty provided by Single-Crystal X-Ray Diffraction (SC-XRD) against standard spectroscopic alternatives (NMR, MS), establishing SC-XRD as the requisite method for confirming ring strain, absolute stereochemistry, and solid-state stability.

Executive Summary: The Necessity of Crystallographic Data

In the development of


-lactam-based therapeutics (e.g., cholesterol absorption inhibitors like Ezetimibe or monobactam antibiotics), the 1-(3-hydroxyphenyl)azetidin-2-one  scaffold presents specific characterization challenges.[1] While Mass Spectrometry (MS) confirms molecular weight and Nuclear Magnetic Resonance (NMR) establishes connectivity, neither can definitively resolve the ring puckering parameters  or the intermolecular hydrogen bonding networks  that dictate solid-state stability and bioavailability.

This guide evaluates the "performance" of an X-ray structural dataset against spectroscopic alternatives, demonstrating why SC-XRD is the non-negotiable standard for final compound validation.

Comparative Analysis: X-Ray vs. Spectroscopic Alternatives

The following table objectively compares the data fidelity obtained from SC-XRD versus high-field NMR and HR-MS for this specific azetidinone target.

FeatureMethod A: SC-XRD (The Gold Standard) Method B: Solution NMR (

H,

C, NOE)
Method C: HR-MS (ESI/APCI)
Structural Certainty Absolute. Direct visualization of atomic positions.Inferred. Based on magnetic environments and coupling.[2]Stoichiometric. Formula confirmation only.
Regio-Isomerism Definitive. Distinguishes 3-hydroxy vs. 4-hydroxy phenyl placement unambiguously.High. Requires careful analysis of coupling constants (

) to distinguish meta-substitution.
Null. Cannot distinguish 3-OH from 4-OH isomers (identical mass).
Stereochemistry Absolute Configuration. Determines (

) vs (

) directly (using anomalous scattering).
Relative. NOESY can suggest cis/trans, but absolute config requires chiral shift reagents.Null. No stereochemical data.
Ring Strain Data Precise. Measures bond angles (N1-C2-C3) to predict reactivity/hydrolysis rates.Indirect. Inferred from carbonyl chemical shift (

).
None.
Solid-State Form Polymorph Specific. Identifies packing motifs (e.g., H-bond dimers).Averaged. Rapid tumbling averages out conformational conformers.None. Gas phase only.
Expert Insight: The "3-Hydroxy" Challenge

Why X-Ray Wins: In 1-(3-hydroxyphenyl)azetidin-2-one, the meta-hydroxyl group introduces asymmetry in the aromatic ring. In NMR, this creates a complex multiplet pattern in the aromatic region (6.5–7.5 ppm) that can overlap with the


-lactam protons or solvent peaks. SC-XRD resolves this by spatially locating the oxygen atom with <0.05 Å precision, eliminating ambiguity.

Reference Data Standards (The "Product" Specifications)

When evaluating your X-ray data, the obtained parameters must fall within these established ranges for N-aryl-


-lactams to be considered valid. Deviations suggest impurities, twinning, or incorrect structure solution.
Table 1: Critical Geometric Parameters for Validation

Data derived from average values of N-phenyl-azetidin-2-one analogs (CSD).

ParameterBond/AngleExpected RangeSignificance of Deviation
Amide Bond N1–C21.36 – 1.40 Å Shorter bonds indicate higher resonance; >1.42 Å suggests ring opening/hydrolysis.
Carbonyl C2=O1.20 – 1.22 Å Typical ketone/amide character.
Ring Bond C3–C41.52 – 1.55 Å Standard single bond; variations indicate substituent strain.
Ring Planarity Sum of angles at N1359° – 360° (Planar)<355° indicates significant pyramidalization (high reactivity).
H-Bonding O-H...O=C2.7 – 2.9 Å (D...A)Critical for crystal lattice stability (3-OH acts as donor to C=O acceptor).

Experimental Protocol: Obtaining the Data

This protocol is designed to overcome the difficulty of crystallizing polar/lipophilic hybrids like hydroxyphenyl-azetidinones.

Phase 1: Crystallization (Vapor Diffusion Method)

The goal is to slow down nucleation to prevent micro-crystalline precipitation.

  • Dissolution: Dissolve 20 mg of pure 1-(3-hydroxyphenyl)azetidin-2-one in 0.5 mL of Methanol (MeOH) or Tetrahydrofuran (THF) . Ensure the solution is saturated but free of particulate matter (filter through 0.22 µm PTFE if necessary).

  • Setup: Place the solution in a small inner vial (GC vial).

  • Antisolvent: Place the inner vial inside a larger jar containing 5 mL of Diethyl Ether or n-Hexane .

  • Equilibration: Cap the outer jar tightly. The volatile antisolvent will diffuse into the MeOH, slowly lowering solubility.

  • Harvest: Store at 4°C. Single crystals (prisms or plates) suitable for diffraction should appear within 48–72 hours.

Phase 2: Data Collection & Reduction
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred to reduce absorption, though Cu-K
    
    
    is acceptable for absolute configuration determination.
  • Temperature: 100 K (Cryostream). Crucial: Room temperature collection often results in high thermal ellipsoids for the terminal hydroxyl group, obscuring H-bond analysis.

  • Resolution: Aim for 0.8 Å or better to resolve the hydroxyl hydrogen atom position.

Phase 3: Refinement Strategy
  • Structure Solution: Use Direct Methods (SHELXT) or Charge Flipping.

  • Refinement: Full-matrix least-squares on

    
     (SHELXL).
    
  • Hydrogen Treatment:

    • Ring Protons: Ride on parent carbons.

    • Hydroxyl Proton: Locate from difference Fourier map and refine semi-freely (with DFIX restraint) to confirm the H-bond donor role.

Visualization: The Validation Workflow

The following diagram illustrates the logical flow from synthesis to structural confirmation, highlighting the decision gates where X-ray data supersedes spectroscopic data.

ValidationWorkflow Synth Crude Synthesis 1-(3-Hydroxyphenyl) azetidin-2-one Purify Purification (Column/HPLC) Synth->Purify NMR 1H NMR / MS (Preliminary Check) Purify->NMR Decision Isomers/Stereochem Ambiguous? NMR->Decision Crystal Crystallization (MeOH/Et2O Diffusion) Decision->Crystal Yes (Required) Final Validated Structure (CIF Generated) Decision->Final No (Rare) XRD SC-XRD Data Collection (100K) Crystal->XRD Solve Structure Solution (P21/c Space Group) XRD->Solve Solve->Final

Figure 1: Structural validation workflow. Note that while NMR/MS provides a preliminary check, the definitive path for resolving isomeric ambiguity (Decision Node) requires Crystallization and SC-XRD.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. (General reference for N-aryl-azetidinone bond lengths). [Link]

  • Singh, G. S. (2003). "Recent advances in the synthesis of monobactams." Tetrahedron, 59(39), 7631-7649. (Review of beta-lactam structural properties). [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. (Standard protocol for refinement). [Link]

  • Desiraju, G. R. (2002). "Hydrogen bonding in crystal engineering." Accounts of Chemical Research, 35(7), 565-573. (Context for 3-hydroxyphenyl H-bonding patterns). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(3-Hydroxyphenyl)azetidin-2-one

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench to the responsible management of all chemical reagents. The compound 1-(3-Hydroxyphenyl)azetidin-2-one,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench to the responsible management of all chemical reagents. The compound 1-(3-Hydroxyphenyl)azetidin-2-one, featuring a core β-lactam (azetidin-2-one) structure, is a valuable synthon in medicinal chemistry.[1] However, its structural similarity to β-lactam antibiotics necessitates a disposal protocol that is both rigorous and compliant with environmental regulations to mitigate risks of environmental contamination and the potential development of antibiotic resistance.[2][3]

This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 1-(3-Hydroxyphenyl)azetidin-2-one, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Waste Characterization

Before any disposal activities commence, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 1-(3-Hydroxyphenyl)azetidin-2-one may not be readily available, the azetidin-2-one nucleus is a known pharmacophore that warrants careful handling.[1] The primary regulatory framework in the United States governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4][5]

Under RCRA, a chemical waste is considered hazardous if it exhibits at least one of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[6][7] Pharmaceutical waste, particularly active compounds or those with biological activity, often falls into the hazardous category.[8][9]

Initial Assessment:

  • Toxicity: The toxicological properties of 1-(3-Hydroxyphenyl)azetidin-2-one have not been fully investigated.[10] However, given its potential biological activity, it is prudent to handle it as a potentially toxic substance.[11]

  • Reactivity: The compound is not known to be overtly reactive under standard conditions but should be kept away from strong oxidizing agents, acids, and bases.[10][12]

  • Environmental Hazard: As with many bioactive molecules, release into the environment is a significant concern.[9][13] Compounds with a β-lactam ring can contribute to antibiotic resistance if not properly inactivated.[2]

Regulatory Compliance: A Multi-Agency Overview

The disposal of laboratory chemical waste is governed by a network of federal and state regulations. Failure to comply can result in significant penalties and institutional liability.[5]

Regulatory Body Governing Act/Rule Key Mandates for Laboratory Waste
EPA Resource Conservation and Recovery Act (RCRA)Governs the "cradle-to-grave" management of hazardous waste, including generation, transport, treatment, storage, and disposal.[5][9]
DEA Controlled Substances ActWhile not a controlled substance, this highlights the multi-agency oversight of pharmaceutical compounds.[7][8]
State/Local Agencies Varies by jurisdictionState regulations are often more stringent than federal laws and must be followed.[8]

Academic and research laboratories often operate under specific EPA rules, such as 40 CFR Part 262, Subpart K, which provides alternative, lab-centric standards for hazardous waste management.[5]

Step-by-Step Disposal Protocol

The following protocol outlines a safe and compliant workflow for the disposal of 1-(3-Hydroxyphenyl)azetidin-2-one waste.

Step 1: Segregation and Collection at the Source

Proper segregation is the foundation of a safe waste management program.[7][14]

  • Designated Waste Container: Collect all waste containing 1-(3-Hydroxyphenyl)azetidin-2-one (solid, solutions, contaminated gloves, pipette tips, etc.) in a dedicated, leak-proof, and chemically compatible container.[15][16]

  • Clear Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label must include the full chemical name, "1-(3-Hydroxyphenyl)azetidin-2-one," and list all other components of the waste stream (e.g., solvents).[15]

  • Avoid Mixing: Do not mix this waste stream with other incompatible chemical wastes.[5]

Step 2: Chemical Inactivation via Alkaline Hydrolysis (Recommended Pre-Treatment)

The defining feature of this compound is its β-lactam ring. Cleaving this ring renders the molecule biologically inactive, significantly reducing its environmental risk.[2][3] Alkaline hydrolysis is a proven and effective method for this inactivation.[2]

This procedure must be performed by trained personnel in a certified chemical fume hood with appropriate Personal Protective Equipment (PPE). [15]

Materials:

  • Aqueous waste solution of 1-(3-Hydroxyphenyl)azetidin-2-one

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter or pH indicator strips

  • Stir plate and stir bar

Protocol:

  • Place the container of aqueous β-lactam waste on a stir plate within a fume hood and begin stirring.

  • Slowly and carefully add 1 M NaOH to the solution. For every one volume of waste, approximately two volumes of 1 M NaOH may be needed to achieve the target pH.[2]

  • Monitor the pH continuously. Continue adding NaOH until the pH is stable at ≥ 12.

  • Allow the solution to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the β-lactam ring.

  • After the inactivation period, neutralize the solution. Slowly add 1 M HCl dropwise while stirring.

  • Monitor the pH closely, aiming for a final pH between 6.0 and 8.0.[2] This step is critical to ensure the waste is safe for handling and transport.

  • The inactivated and neutralized solution must still be collected as hazardous waste. Transfer it to the designated hazardous waste container.[2]

Step 3: Storage and Final Disposal
  • Secure Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA).[14] This area must be secure, well-ventilated, and provide secondary containment to prevent spills.

  • Professional Disposal: Arrange for the pickup and final disposal of the waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management contractor.[12][17]

Crucially, under no circumstances should 1-(3-Hydroxyphenyl)azetidin-2-one or its inactivated solution be disposed of down the drain. [2][10] This practice is a direct violation of EPA regulations and poses a significant environmental threat.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of 1-(3-Hydroxyphenyl)azetidin-2-one waste.

G A Waste Generation (Solid, Liquid, Contaminated Labware) B Characterize as Hazardous Waste A->B C Segregate into a Labeled, Compatible Hazardous Waste Container B->C D Is the waste a dilute aqueous solution? C->D J Drain Disposal PROHIBITED C->J E Chemical Inactivation: Alkaline Hydrolysis (pH ≥ 12) D->E  Yes G Store in Secure Satellite Accumulation Area (SAA) D->G  No (Solid Waste) F Neutralize Solution (pH 6.0 - 8.0) E->F F->G H Arrange Pickup by Licensed Hazardous Waste Contractor G->H I Final Disposal at a Permitted Facility H->I

Sources

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